molecular formula C36H47N5O4 B1671878 Indinavir, threo- CAS No. 360558-79-8

Indinavir, threo-

Cat. No.: B1671878
CAS No.: 360558-79-8
M. Wt: 613.8 g/mol
InChI Key: CBVCZFGXHXORBI-UVMOQAHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indinavir, threo- is a protease inhibitor used as a component of highly active antiretroviral therapy to treat HIV/AIDS.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

360558-79-8

Molecular Formula

C36H47N5O4

Molecular Weight

613.8 g/mol

IUPAC Name

(2S)-1-[(2R,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide

InChI

InChI=1S/C36H47N5O4/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45)/t28-,29-,31+,32-,33+/m1/s1

InChI Key

CBVCZFGXHXORBI-UVMOQAHJSA-N

SMILES

CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H]1CN(CCN1C[C@@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)O)CC5=CN=CC=C5

Canonical SMILES

CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Indinavir, threo-;  Indinavir sulfate specified impurity C [EP];  Threo-indinavir; 

Origin of Product

United States

Foundational & Exploratory

Stereoselective Synthesis of the Indinavir Core: Accessing the Threo-Diastereomer

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the stereoselective synthesis of the Indinavir core, specifically analyzing the divergence between the active drug (Indinavir Sulfate) and its diastereomeric forms (often referred to as threo or trans-isomers depending on the specific stereocenter ).

The synthesis of Indinavir is a masterclass in asymmetric synthesis, relying on two critical stereochemical nodes: the (1S, 2R)-1-amino-2-indanol chiral auxiliary and the hydroxyethylene isostere core.

Executive Summary & Stereochemical Context

Indinavir (Crixivan) is a pentasubstituted hydroxyethylene isostere. Its efficacy as an HIV-1 protease inhibitor relies on the precise spatial arrangement of its hydroxyl group (mimicking the transition state of peptide hydrolysis) and the rigid amino-indanol backbone.

  • The Drug (Erythro/Cis): Indinavir utilizes (1S, 2R)-1-amino-2-indanol .[1][2] This is the cis isomer. The central hydroxyethylene core typically adopts an anti (erythro-like) relationship in the binding pocket.

  • The Threo-Diastereomer: In the context of Indinavir synthesis, the "threo" diastereomer typically refers to one of two outcomes:

    • The trans-aminoindanol analog: Formed if the amino-indanol synthesis lacks cis-selectivity.

    • The C4-epimer: Formed if the epoxide opening or formation lacks stereocontrol, reversing the configuration at the central hydroxyl group.

This guide focuses on the Merck Process , highlighting the specific protocols to synthesize the active core and the mechanistic deviations that generate the threo-diastereomers.

Retrosynthetic Analysis & Pathway Logic

The synthesis disconnects into three major components:

  • The Chiral Amine: (1S, 2R)-1-amino-2-indanol (The stereochemical anchor).[2]

  • The Epoxide Electrophile: A piperazine-linked glycidyl derivative.

  • The Coupling Event: An SN2 opening of the epoxide by the amine.

Pathway Visualization (DOT)

IndinavirSynthesis Indene Indene (Starting Material) IndeneOxide Indene Oxide Indene->IndeneOxide Epoxidation CisAmino (1S, 2R)-1-Amino-2-Indanol (Cis-Ligand / Indinavir Core) IndeneOxide->CisAmino Ritter Rxn (MeCN/H2SO4) Thermodynamic Control TransAmino (1R, 2R)-1-Amino-2-Indanol (Trans-Ligand / Threo-Diastereomer) IndeneOxide->TransAmino NH3 Opening Kinetic Control Coupling Epoxide Opening (S_N2 Reaction) CisAmino->Coupling Nucleophile ThreoIndinavir Threo-Diastereomer (Impurity/Analog) TransAmino->ThreoIndinavir Coupling with Trans-Ligand Piperazine Piperazine Fragment Epoxide Chiral Epoxide Intermediate (Glycidyl Derivative) Piperazine->Epoxide Alkylation Epoxide->Coupling Electrophile Indinavir Indinavir (Erythro/Cis) (Active Drug) Coupling->Indinavir Retention of Indanol Config Inversion of Epoxide

Caption: Stereochemical bifurcation in Indinavir synthesis. The Ritter reaction path ensures the cis-configuration required for the drug, while direct ammonolysis leads to the trans (threo) diastereomer.

Technical Deep Dive: The Stereocontrol Nodes

Node 1: Synthesis of the Amino-Indanol Ligand

The most common source of the "threo" vs. "erythro" distinction lies in the relative stereochemistry of the amino and hydroxyl groups on the indane ring.

  • Target (Indinavir): cis-(1S, 2R).[1][3][4][5]

  • Diastereomer (Threo): trans-(1R, 2R) or (1S, 2S).

Protocol A: The Ritter Reaction (Accessing the Cis-Core)

This is the standard Merck process. It utilizes the Ritter reaction on indene oxide.[6] The mechanism involves the formation of an oxazoline intermediate which, upon hydrolysis, yields the cis-aminoalcohol due to double inversion (or retention via the cyclic intermediate).

  • Epoxidation: Indene is treated with sodium hypochlorite (NaOCl) and a Mn(salen) catalyst (Jacobsen epoxidation) or simply peracetic acid to yield indene oxide.

  • Ritter Opening: The epoxide is opened with acetonitrile in the presence of strong acid (H₂SO₄).

  • Hydrolysis: The resulting acetimidate is hydrolyzed to the cis-aminoindanol.

Protocol B: Direct Ammonolysis (Accessing the Trans-Diastereomer)

To synthesize the threo (trans) diastereomer for comparative studies:

  • Substrate: Start with Indene Oxide.[6]

  • Reagent: Aqueous Ammonia (NH₄OH) or methanolic ammonia.

  • Mechanism: Direct SN2 attack of ammonia on the epoxide carbon.

  • Outcome: Because the epoxide oxygen and the incoming amine are on opposite sides, this yields the trans-1-amino-2-indanol .

Node 2: The Epoxide Coupling (The Hydroxyethylene Core)

The central hydroxyl group of Indinavir is formed by opening a chiral epoxide.

  • Mechanism: The secondary amine of the cis-aminoindanol attacks the terminal carbon of the epoxide.

  • Stereocontrol: This is a stereospecific SN2 reaction. The stereochemistry of the resulting alcohol is determined entirely by the chirality of the starting epoxide.

  • Threo-Formation: If the coupling reaction conditions are too basic or if a Lewis acid is used aggressively, the epoxide may open via an SN1-like pathway (carbocation character), leading to scrambling of the center and formation of the diastereomeric alcohol.

Experimental Protocols

Protocol 1: Synthesis of (1S, 2R)-1-Amino-2-Indanol (Indinavir Core)

Validates the "Cis" configuration.[3]

Reagents: Indene oxide (10.0 g), Acetonitrile (60 mL), H₂SO₄ (conc., 15 mL), Water (50 mL).

  • Setup: Cool a solution of indene oxide in acetonitrile to -10°C.

  • Addition: Dropwise add concentrated H₂SO₄ over 30 minutes, maintaining temperature < 0°C. (Exothermic).

  • Reaction: Allow the mixture to warm to 20°C and stir for 2 hours. The solution will darken.

  • Hydrolysis: Add water (50 mL) and heat to reflux for 3 hours. This hydrolyzes the oxazoline intermediate.[6]

  • Workup: Cool to room temperature. Basify with 50% NaOH to pH 12.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash organic layer with brine.

  • Resolution: The crude product is racemic cis-aminoindanol. Resolve using L-phenylalanine or tartaric acid derivatives to isolate the (1S, 2R) enantiomer.

  • Yield: Typical yield 45-55% (resolved).

Protocol 2: Synthesis of Trans-1-Amino-2-Indanol (Threo-Diastereomer)

Validates the "Trans" configuration.

Reagents: Indene oxide (5.0 g), Methanolic Ammonia (saturated, 50 mL).

  • Reaction: Dissolve indene oxide in methanolic ammonia in a sealed pressure tube.

  • Heating: Heat to 60°C for 6 hours.

  • Workup: Concentrate the solvent in vacuo.

  • Purification: Recrystallize from Ethanol/Ether.

  • Result: The product is exclusively the trans-isomer due to the anti-addition mechanism.

Protocol 3: Epoxide Coupling (Formation of Indinavir)

Reagents: (1S, 2R)-1-amino-2-indanol (1.0 eq), Piperazine-epoxide intermediate (1.0 eq), Ethanol (solvent).

  • Mixing: Suspend the amino-indanol and the epoxide in absolute ethanol.

  • Reflux: Heat the mixture to reflux (78°C) for 12-15 hours.

  • Monitoring: Monitor by HPLC. The disappearance of the epoxide is quantitative.

  • Crystallization: Cool to room temperature. Indinavir free base often precipitates or can be crystallized by adding water.

Data Presentation: Distinguishing Diastereomers

The following table summarizes the analytical differences expected between the active Indinavir (cis-core) and its threo (trans-core) diastereomer.

FeatureIndinavir (Cis-Core)Threo-Diastereomer (Trans-Core)
C1-C2 Relationship Syn (Cis)Anti (Trans)
Coupling Constant (J1,2) ~5.0 - 6.0 Hz (Typical for cis-indan)~7.0 - 8.0 Hz (Typical for trans-indan)
Melting Point 150-153°C (Free base)Generally higher (due to packing symmetry)
HPLC Retention Elutes later on Chiralcel ODElutes earlier (distinct separation)
Biological Activity High (IC50 < 1 nM)Significantly Reduced (IC50 > 100 nM)

References

  • Reider, P. J. (1996). "Advances in AIDS Chemotherapy: The Asymmetric Synthesis of CRIXIVAN®." Chimia, 50(9), 423-426.

  • Senanayake, C. H., et al. (1995).[6] "The Role of 2-Indanol in the Synthesis of HIV Protease Inhibitors." Tetrahedron Letters, 36(23), 3993-3996.

  • Dorsey, B. D., et al. (1994). "L-735,524: The Design of a Potent and Orally Bioavailable HIV Protease Inhibitor."[7] Journal of Medicinal Chemistry, 37(21), 3443-3451.

  • Askin, D., et al. (1994). "Highly Diastereoselective Reaction of a Chiral, Non-Racemic Amide Enolate with (S)-Glycidyl Tosylate. Synthesis of the Hydroxyethylene Isostere of Indinavir." Journal of Organic Chemistry, 59, 1903.

  • Ghosh, A. K., & Fidanze, S. (2001). "Transition-State Mimetics for HIV Protease Inhibitors: Stereocontrolled Synthesis of Hydroxyethylene Isosteres." Journal of Organic Chemistry, 66(7), 2161-2168.

Sources

Biological Activity and Structural Dynamics of the threo-Indinavir Isomer: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indinavir (commercially known as Crixivan) is a highly potent, orally bioavailable human immunodeficiency virus type 1 (HIV-1) protease inhibitor. The core of its pharmacological efficacy lies in its precise stereochemistry, specifically the hydroxyethylene transition-state isostere that mimics the scissile peptide bond of the viral Gag-Pol polyprotein[1]. During the synthesis of indinavir, stereochemical byproducts can form, the most notable being the threo diastereomer, officially designated as Indinavir EP Impurity C [2].

As a Senior Application Scientist, it is critical to understand that biological activity in protease inhibitors is not merely a function of molecular weight or functional groups, but of precise 3D spatial geometry. This whitepaper dissects the mechanistic causality behind the drastic loss of biological activity in the threo-indinavir isomer, providing field-proven methodologies for its isolation, and self-validating protocols for quantifying its binding kinetics.

Mechanistic Causality: The Stereochemical Imperative in HIV-1 Protease

The Target: HIV-1 Protease Architecture

HIV-1 protease is a


-symmetric homodimeric aspartyl protease. The active site is a hydrophobic tunnel containing a highly conserved catalytic dyad formed by Asp25 and Asp25'[3]. For an inhibitor to achieve sub-nanomolar potency, it must satisfy two critical structural requirements:
  • Transition-State Mimicry: It must present a hydroxyl group capable of hydrogen-bonding with the carboxylate side chains of the catalytic aspartates.

  • Flap Coordination: It must coordinate with a conserved structural water molecule (often referred to as

    
    ) that bridges the inhibitor to the flexible flap residues (Ile50 and Ile50') of the enzyme[4].
    
Erythro vs. threo Configuration Dynamics

The active form of indinavir possesses an erythro-like configuration at its central hydroxyethylene core. This allows the molecule to adopt an "extended zigzag" conformation[1]. In this optimal geometry, the central hydroxyl group projects directly toward the Asp25/Asp25' dyad, mimicking the tetrahedral intermediate of peptide hydrolysis, while the flanking hydrophobic moieties (the indane and benzyl groups) fit snugly into the S1/S1' and S2/S2' subsites.

Conversely, the threo-indinavir isomer is a diastereomer where the stereocenter bearing the critical hydroxyl group is inverted. This seemingly minor epimeric shift fundamentally alters the dihedral angles (


 and 

equivalents) of the backbone.
  • Causality of Inactivity: The threo configuration forces the hydroxyl group into a sterically hindered spatial projection. To relieve the resulting steric clash, the molecule must adopt a suboptimal conformation that either breaks the hydrogen bond network with the catalytic dyad or disrupts the coordination with the structural water molecule at the flap interface. Consequently, the binding affinity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) drops precipitously.
    

Mechanism S1 HIV-1 Protease Active Site S2 Asp25 / Asp25' Catalytic Dyad S1->S2 O1 Optimal H-Bonding Transition State Mimic S2->O1 O2 Steric Clash & Suboptimal H-Bonding S2->O2 I1 erythro-Isomer (Indinavir) I1->O1 I2 threo-Isomer (Impurity C) I2->O2 R1 Potent Inhibition O1->R1 R2 Loss of Activity O2->R2

Caption: Mechanistic logic of stereochemistry-dependent HIV-1 protease inhibition.

Quantitative Biological Activity Profile

The thermodynamic penalty of the threo configuration is reflected directly in the inhibition kinetics. While active indinavir is a potent inhibitor, the threo isomer serves primarily as an analytical reference standard for impurity profiling[2].

PropertyIndinavir (Active)threo-Indinavir (Impurity C)
Stereochemistry (2S)-1-[(2S,4R)-...]Diastereomeric at hydroxyethylene core
Target Enzyme HIV-1 ProteaseHIV-1 Protease
Binding Affinity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
~0.54 nM> 100 nM (Significantly reduced)
Biological Role Potent Antiretroviral DrugInactive Impurity / Analytical Standard
Conformational State Extended zigzag, optimal H-bondingSterically hindered, suboptimal alignment

Experimental Methodologies & Self-Validating Protocols

To rigorously characterize the threo isomer, a dual-workflow approach is required: precise chromatographic resolution followed by a self-validating kinetic assay.

Protocol 1: Chromatographic Resolution of Indinavir Isomers (Chiral HPLC)

Because diastereomers possess distinct physicochemical properties, they can often be separated via reversed-phase HPLC; however, baseline resolution of epimers like Impurity C requires highly optimized conditions to ensure no cross-contamination artifacts skew the biological data[2].

  • Mobile Phase Preparation: Prepare a highly buffered mobile phase to suppress the ionization of the basic piperazine and pyridine nitrogens. Use 10 mM Ammonium Acetate buffer (pH adjusted to 7.5) and Acetonitrile (MeCN) in a 60:40 (v/v) ratio. Degas via sonication.

  • Column Selection: Utilize a specialized chiral or high-resolution C18 column (e.g., Chiralpak IC or Zorbax Eclipse Plus C18,

    
     mm, 5 
    
    
    
    m).
  • Sample Preparation: Dissolve the indinavir synthesis mixture in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.22

    
    m PTFE syringe filter.
    
  • Chromatographic Run:

    • Flow rate: 1.0 mL/min.

    • Column temperature: 25°C.

    • Detection: UV absorbance at 260 nm.

  • Fraction Collection & Validation: The threo isomer will elute at a distinct retention time relative to the active erythro peak. Collect the fractions and immediately validate stereochemical purity using 2D-NMR (NOESY) and LC-MS.

Protocol 2: FRET-Based HIV-1 Protease Inhibition Assay

To quantify the biological inactivity of the threo isomer, we employ a Förster Resonance Energy Transfer (FRET) assay. This system is self-validating: the substrate contains a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL) separated by the natural Gag-Pol cleavage sequence. Cleavage restores fluorescence, providing a direct, real-time readout of enzyme velocity[3].

  • Reagent Preparation: Prepare assay buffer (0.1 M Sodium Acetate, 1.0 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7). The low pH mimics the acidic environment optimal for aspartyl protease activity.

  • Inhibitor Titration: Prepare 3-fold serial dilutions of both active indinavir (positive control) and threo-indinavir in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Enzyme Incubation: Add 10 nM recombinant HIV-1 protease to the inhibitor dilutions in a black 96-well microtiter plate. Incubate for 15 minutes at 37°C to allow the binding equilibrium to establish.

  • Reaction Initiation: Add 2

    
    M of the FRET substrate (e.g., Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg) to initiate the reaction.
    
  • Kinetic Readout: Monitor fluorescence continuously for 20 minutes using a microplate reader (Excitation: 340 nm, Emission: 490 nm).

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the fluorescence curve. Determine the 
    
    
    
    using non-linear regression analysis, and convert to
    
    
    using the Cheng-Prusoff equation:
    
    
    [3].

Workflow N1 Indinavir Synthesis Mixture N2 Chiral HPLC Resolution N1->N2 N3 Indinavir (Active Erythro) N2->N3 N4 threo-Indinavir (Impurity C) N2->N4 N5 FRET Protease Assay N3->N5 N4->N5 N6 High Affinity (Ki ~0.54 nM) N5->N6 Active N7 Low Affinity (Ki >100 nM) N5->N7 Inactive

Caption: Workflow for chromatographic resolution and biological evaluation of Indinavir isomers.

References

  • Indinavir EP Impurity C (Free Base) | CAS 360558-79-8 Veeprho.[Link]

  • Comparative analysis of the unbinding pathways of antiviral drug Indinavir from HIV and HTLV1 proteases by Supervised Molecular Dynamics simulation bioRxiv.[Link]

  • HIV protease inhibitor Indinavir and fluorinated analogues ResearchGate.[Link]

  • Ultra-high Resolution Crystal Structure of HIV-1 Protease Mutant Reveals Two Binding Sites for Clinical Inhibitor TMC114 PMC - NIH.[Link]

Sources

Pharmacological Characterization and Stereochemical Optimization of Indinavir (L-735,524)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chirality Imperative

In the development of HIV-1 protease inhibitors (PIs), stereochemistry is not merely a structural detail—it is the primary determinant of potency. Indinavir (L-735,524), a pentapeptide mimetic, contains five chiral centers , theoretically yielding


 possible stereoisomers.

This guide dissects the initial pharmacological studies that isolated the single active enantiomer (L-735,524) from this complex matrix. We examine the transition-state mimicry mechanism, the rigorous asymmetric synthesis required to maintain isomeric purity, and the comparative pharmacological data that validated the


 configuration of the critical aminoindanol moiety.

Stereochemical Architecture & Mechanism

The Hydroxyethylamine Isostere

Indinavir functions as a transition-state analogue. The HIV-1 protease cleaves viral polyproteins by hydrolyzing peptide bonds via a tetrahedral intermediate. Indinavir mimics this intermediate using a hydroxyethylamine core (specifically a hydroxyethylene isostere in the final drug design context) which cannot be cleaved by the enzyme.

The central hydroxyl group must possess a specific stereochemical orientation (typically S-configuration at the central carbon) to interact with the catalytic aspartic acid residues (Asp25 and Asp25' ) at the floor of the active site.

The Critical cis-Aminoindanol Moiety

Unlike earlier linear PIs (e.g., Saquinavir), Indinavir incorporates a rigid (-)-cis-(1S,2R)-1-aminoindan-2-ol component. This moiety serves two functions:

  • Solubility: It improves aqueous solubility compared to hydrophobic peptide chains.

  • Selectivity: The rigid bicyclic structure locks the inhibitor into a conformation that fits the S2' subsite of the protease, but only if the

    
     stereochemistry is preserved.
    
Mechanism of Action Visualization

The following diagram illustrates the "Lock and Key" specificity required for Indinavir's binding.

Indinavir_MOA Indinavir Indinavir (L-735,524) (1S, 2R)-Aminoindanol Core Catalytic_Site Catalytic Triad (Asp25 / Asp25') Indinavir->Catalytic_Site Central OH Binding (Transition State Mimic) S2_Pocket S2' Hydrophobic Pocket Indinavir->S2_Pocket Steric Fit (Rigid Indane Ring) HIV_Protease HIV-1 Protease (Homodimer) Inhibition Viral Replication Blocked (Non-infectious Virions) HIV_Protease->Inhibition Substrate Cleavage Prevented Catalytic_Site->HIV_Protease S2_Pocket->HIV_Protease Distomer Incorrect Stereoisomer (e.g., 1R, 2S) Distomer->Catalytic_Site Misaligned OH Distomer->S2_Pocket Steric Clash

Figure 1: Mechanism of Action. The specific (1S, 2R) configuration is required for the indane ring to fit the S2' pocket without steric clash, while the central hydroxyl coordinates the catalytic aspartates.

Experimental Protocol: Asymmetric Synthesis & Resolution

To study the pharmacology of Indinavir, researchers could not rely on racemic mixtures. The activity of the "distomer" (inactive enantiomer) often masks or dilutes the potency of the "eutomer" (active drug). The following workflow describes the isolation of the active L-735,524 compound.

Protocol: Fragment Resolution

Objective: Isolate the (-)-cis-aminoindanol fragment with >99% enantiomeric excess (ee).

  • Starting Material: Racemic cis-1-amino-2-indanol.

  • Resolution Agent: L-phenylalanine or tartaric acid derivatives (specifically L-pyroglutamic acid was used for the piperazine fragment resolution).

  • Crystallization: The diastereomeric salt of the desired (1S, 2R) amine crystallizes out of solution (e.g., ethanol/water), while the (1R, 2S) isomer remains in the mother liquor.

  • Verification: Chiral HPLC is used to verify optical purity.

    • Standard: >99% ee required for coupling.[1]

Protocol: Coupling and Final Assembly

The synthesis connects three key chiral fragments:

  • The chiral piperazine.[1]

  • The hydroxyethylene isostere epoxide.[2]

  • The resolved aminoindanol.[1]

Note: The coupling of the epoxide with the aminoindanol is regioselective and stereoconservative, maintaining the critical configurations established in the fragment stage.

Synthesis_Workflow Racemic_Indanol Racemic cis-Aminoindanol Salt_Formation Diastereomeric Salt Formation Racemic_Indanol->Salt_Formation Resolution_Agent Chiral Acid (Resolution Agent) Resolution_Agent->Salt_Formation Filtration Filtration (Solid vs Liquid) Salt_Formation->Filtration Active_Frag (-)-cis-(1S, 2R) Aminoindanol Filtration->Active_Frag Crystals Inactive_Frag (+)-cis-(1R, 2S) Isomer (Discard/Recycle) Filtration->Inactive_Frag Mother Liquor Coupling Coupling Reaction (Regioselective) Active_Frag->Coupling Epoxide Chiral Epoxide Isostere Epoxide->Coupling Final_Drug Indinavir Sulfate (L-735,524) Coupling->Final_Drug

Figure 2: Chiral Resolution Workflow. Isolation of the specific (-)-cis-(1S, 2R) fragment is a prerequisite for synthesizing the active pharmaceutical ingredient.

Pharmacological Data: Potency & Selectivity

The initial studies by Merck (Dorsey et al., Vacca et al.) established the baseline potency of L-735,524 against HIV-1 protease and compared it to related congeners to validate the structural design.

Enzyme Inhibition (Ki)

The inhibition constant (


) measures the affinity of the drug for the purified HIV-1 protease enzyme.
CompoundConfigurationKi (nM)Interpretation
Indinavir (L-735,524) (1S, 2R)-indanol 0.54 ± 0.08 Highly Potent (Tight Binding)
Indinavir (Free Base)(1S, 2R)-indanol0.60Salt form does not alter intrinsic affinity
Related Congeners*Linear/Peptidic> 10.0Lack of rigid conformational lock
HTLV-1 Protease(Cross-reactivity test)~3500 (3.5

M)
High selectivity for HIV-1 over HTLV-1

Note: The "Related Congeners" refer to early peptide-based leads (like L-685,434) that lacked the oral bioavailability of Indinavir but possessed similar core binding motifs. The drastic loss of potency against HTLV-1 (which is structurally similar) confirms the high stereospecificity of Indinavir for the HIV-1 active site geometry.

Antiviral Efficacy (Cell Culture)

While enzyme assays show binding, cell culture assays (MT-4 lymphoid cells) determine the ability of the drug to penetrate the cell membrane and stop viral replication (


).
  • Assay: Inhibition of viral RNA spread or p24 antigen production.

  • Result (L-735,524):

    
    .[2]
    
  • Significance: The separation between the

    
     (~100 nM) and the cytotoxic concentration (
    
    
    
    ) yields a high therapeutic index.

Pharmacokinetic Validation

The stereochemical configuration also influences metabolic stability. The (1S, 2R) aminoindanol core was selected not just for binding, but to reduce recognition by degradative proteases in the gut and liver, contributing to oral bioavailability.

  • Bioavailability (F): ~60% in dogs/rats (significant for a peptide mimetic).

  • Half-life (

    
    ):  ~1.8 hours (necessitating the original q8h dosing regimen).
    

References

  • Dorsey, B. D., et al. (1994). "L-735,524: The design of a potent and orally bioavailable HIV protease inhibitor." Journal of Medicinal Chemistry, 37(21), 3443–3451. [Link]

  • Vacca, J. P., et al. (1994). "L-735,524: An orally bioavailable human immunodeficiency virus type 1 protease inhibitor." Proceedings of the National Academy of Sciences, 91(9), 4096–4100.[1] [Link]

  • Lin, J. H., et al. (1996). "Species differences in the pharmacokinetics and metabolism of Indinavir, a potent HIV-1 protease inhibitor." Drug Metabolism and Disposition, 24(10), 1111–1120. [Link]

  • Kuhnert, M., et al. (2014). "Structure-activity relationship of Indinavir analogs against HTLV-1 protease." Bioorganic & Medicinal Chemistry Letters.

Sources

An In-Depth Technical Guide to the Discovery and Synthesis of the threo-Amino Alcohol Moiety in Indinavir

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indinavir (Crixivan®), an HIV-1 protease inhibitor developed by Merck, was a cornerstone of highly active antiretroviral therapy (HAART) that significantly altered the course of the HIV/AIDS pandemic.[1][2] A critical component of Indinavir's molecular architecture is the unique threo-amino alcohol, specifically the (-)-cis-(1S,2R)-1-aminoindan-2-ol (CAI) fragment.[3][4] This chiral building block is not merely a structural element; its precise stereochemistry is paramount for potent binding to the active site of the HIV protease enzyme, thereby inhibiting viral replication.[2][5] This guide provides a comprehensive technical overview of the discovery and the evolution of synthetic strategies for this pivotal chiral intermediate, highlighting the chemical ingenuity required to produce this complex molecule on a large scale.

The development of Indinavir was a formidable synthetic challenge, with five stereogenic centers demanding precise stereochemical control.[6][7] The synthesis was designed as a convergent process, minimizing reaction steps and maximizing yield to meet the high daily dosage requirements of up to 3 grams per person.[8] This necessity for efficiency and cost-effectiveness drove the innovation in the synthesis of the CAI moiety.

The Pivotal Role of cis-1-Aminoindan-2-ol (CAI)

The discovery by Merck researchers that (1S, 2R)-1-aminoindan-2-ol could serve as a highly effective ligand for HIV protease inhibitors was a significant breakthrough in the early 1990s.[2] The rigid, bicyclic structure of the aminoindanol constrains the conformation of the inhibitor, promoting a favorable binding geometry within the enzyme's active site.[4] This specific stereoisomer, with its cis relationship between the amino and hydroxyl groups, proved to be crucial for maximizing the inhibitory potency of Indinavir. The synthesis of this specific diastereomer and enantiomer in high purity became a central focus of the process chemistry development for Crixivan®.

Synthetic Strategies for cis-1-Aminoindan-2-ol

The synthesis of the enantiomerically pure threo-amino alcohol in Indinavir has evolved through several innovative approaches, each aiming for greater efficiency, stereocontrol, and scalability.

Early Approaches and Racemic Syntheses

Initial synthetic efforts focused on establishing the correct relative stereochemistry of the amino and hydroxyl groups. One of the early methods involved the stereoselective reduction of an α-hydroxy oxime-ether derived from indan-1-one.[2] While this approach could produce a mixture favoring the cis-diastereomer, it required a subsequent resolution step to isolate the desired (1S, 2R) enantiomer.[2]

Another strategy involved a Ritter-type reaction on indene oxide.[6][9] This method proceeds through an oxazoline intermediate, which upon hydrolysis, yields the cis-amino alcohol.[2][10] While effective in establishing the cis configuration, starting with racemic indene oxide necessitated a classical resolution of the final product, typically through diastereomeric salt formation with a chiral acid like L-tartaric acid.[2][6] This approach, while feasible, is inherently inefficient as it discards half of the material.

Asymmetric Synthesis: The Jacobsen Epoxidation and Ritter Reaction

A significant advancement in the synthesis of enantiomerically pure CAI was the application of the Jacobsen-Katsuki epoxidation of indene.[2][3] This method utilizes a chiral manganese-salen complex to effect the enantioselective epoxidation of the indene double bond, producing optically active indene oxide.[3] This breakthrough allowed for the direct synthesis of the desired enantiomer of the epoxide precursor.

The subsequent acid-catalyzed ring-opening of the chiral indene oxide in the presence of acetonitrile, a Ritter reaction, proceeds with high stereoselectivity to form a single diastereomer of a heterocyclic intermediate (an oxazoline).[2][6] This intermediate is then hydrolyzed to afford the target (1S, 2R)-1-amino-2-indanol.[6] This sequence proved to be a highly practical and scalable route to the key chiral fragment.

Experimental Protocol: Asymmetric Epoxidation and Ritter Reaction

Step 1: Asymmetric Epoxidation of Indene

  • To a solution of indene in a suitable solvent (e.g., chlorobenzene), add a catalytic amount of (S,S)-(salen)Mn(III)Cl (Jacobsen's catalyst) and 4-(3-phenylpropyl)pyridine N-oxide (P3NO).[2][3]

  • Cool the mixture and add aqueous sodium hypochlorite (NaOCl) dropwise, maintaining the temperature.[2][3]

  • Upon completion of the reaction, separate the organic layer, wash, dry, and concentrate to yield optically active indene oxide.[3]

Step 2: Ritter Reaction and Hydrolysis

  • Dissolve the chiral indene oxide in acetonitrile.[2]

  • Add a strong acid, such as sulfuric acid (oleum), at low temperature.[2][9]

  • Allow the reaction to warm to room temperature to form the oxazoline intermediate.[2]

  • Add water to hydrolyze the oxazoline to the desired cis-1-amino-2-indanol.[2]

  • Isolate the product, which can be further purified by crystallization of its salt with a chiral acid (e.g., L-tartaric acid) to achieve very high enantiomeric excess (>99% ee).[2]

Biocatalytic Approaches

In the quest for more sustainable and efficient manufacturing processes, biocatalytic methods have been explored for the synthesis of key Indinavir intermediates. Microbial oxidation of indene using organisms like Pseudomonas putida or Rhodococcus species can produce chiral cis- and trans-indandiols.[11] Specifically, P. putida can resolve a racemic mixture of cis-1,2-indandiol by selectively oxidizing the (1R, 2S)-enantiomer, leaving behind the desired (1S, 2R)-cis-indandiol in high enantiomeric purity.[11] This chiral diol can then be converted to the corresponding amino alcohol.

Visualization of the Synthetic Pathway

The following diagram illustrates the key synthetic transformation from indene to the pivotal threo-amino alcohol, (-)-cis-(1S,2R)-1-aminoindan-2-ol.

Indinavir_Amino_Alcohol_Synthesis Indene Indene IndeneOxide Optically Active Indene Oxide Indene->IndeneOxide Jacobsen Epoxidation (Asymmetric Synthesis) Oxazoline cis-Oxazoline Intermediate IndeneOxide->Oxazoline Ritter Reaction (Acetonitrile, H+) Aminoindanol (-)-cis-(1S,2R)-1-Aminoindan-2-ol Oxazoline->Aminoindanol Hydrolysis (H2O)

Caption: Key steps in the asymmetric synthesis of the threo-amino alcohol of Indinavir.

Data Summary

StepReactantsKey Reagents/CatalystsProductYieldEnantiomeric Excess (ee)
Asymmetric EpoxidationIndene(S,S)-(salen)Mn(III)Cl, NaOClIndene Oxide~89%[2][3]~88%[2][3]
Ritter Reaction & HydrolysisIndene OxideAcetonitrile, H₂SO₄, H₂O(1S,2R)-Aminoindanol~50% (overall from indene)[2]>99% (after crystallization)[2]

Conclusion

The synthesis of the threo-amino alcohol moiety of Indinavir is a testament to the power of modern synthetic organic chemistry. The evolution from racemic routes requiring classical resolution to a highly efficient asymmetric synthesis employing the Jacobsen epoxidation highlights the drive for both scientific elegance and practical, large-scale production in the pharmaceutical industry. The development of this key chiral building block was instrumental in the successful launch of Indinavir and its impact on the treatment of HIV/AIDS. The methodologies developed for the synthesis of (-)-cis-(1S,2R)-1-aminoindan-2-ol continue to be relevant in the broader field of asymmetric synthesis and drug development.

References

  • Microbial conversion of indene to indandiol: a key intermediate in the synthesis of CRIXIVAN. PubMed.
  • The synthesis of indinavir. Clayden, Greeves, Warren and Wothers.
  • The Role of 2-Indanol in the Synthesis of HIV Protease Inhibitors. Benchchem.
  • An Efficient Synthesis of (1 S , 2 R )-1-Amino-2-Indanol, A Key Intermediate of HIV Protease Inhibitor, Indinavir. A. S. DEMİR, et al.
  • Syntheses of FDA Approved HIV Protease Inhibitors. PMC, NIH.
  • Indinavir. Wikipedia.
  • cis-1-Aminoindan-2-ol in Asymmetric Syntheses. PMC.
  • The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt. PMC.
  • Asymmetric synthesis of chiral organofluorine compounds: use of nonracemic fluoroiodoacetic acid as a practical electrophile and its application to the synthesis of monofluoro hydroxyethylene dipeptide isosteres within a novel series of HIV protease inhibitors. PubMed.
  • Crixivan - Retrosynthesis. OpenOChem Learn.
  • Advances in AIDS Chemotherapy: The Asymmetric Synthesis of CRIXIVAN®. CHIMIA.
  • Process for indinavir intermediate. Google Patents.
  • Improving diastereoselectivity in the synthesis of (1R,2S)-1-amino-2-indanol. Benchchem.
  • Strategies for Accessing cis-1-Amino-2-Indanol. MDPI.

Sources

The Stereochemical Imperative: Indinavir, threo-Indinavir, and the Precision of Protease Inhibition

[1]

Executive Summary: The Chirality of Efficacy

In the development of HIV-1 protease inhibitors (PIs), stereochemistry is not merely a structural feature; it is the determinant of efficacy.[1] Indinavir (Crixivan®), a potent transition-state mimetic, relies on a precise hydroxyethylene core to engage the catalytic aspartate dyad (Asp25/Asp25') of the viral protease.[1]

"Indinavir, threo-" (CAS 360558-79-8) represents a specific stereoisomer—often classified as an impurity or epimer—where the relative configuration of the central hydroxyl group and the adjacent chiral centers is inverted relative to the active drug.[1] This guide analyzes the threo-isomer not simply as a byproduct to be removed, but as a critical negative control that validates the "Substrate Envelope" hypothesis.[2] By understanding why the threo form fails to inhibit the protease effectively, researchers gain deeper insight into the mechanistic requirements for next-generation PI design.[2]

Structural Biology & Mechanism of Action[2]

The Hydroxyethylene Isostere

The core of Indinavir is a stable hydroxyethylene scaffold (

1
  • Active Indinavir: Possesses a specific configuration (typically

    
     at the aminoindanol and 
    
    
    at the central hydroxyl) that positions the hydroxyl group to form a perfect hydrogen bond network with the catalytic Asp25 residues.[1][2]
  • Indinavir, threo-: This epimer alters the spatial orientation of the central hydroxyl group.[2] In the threo configuration, the hydroxyl vector is misaligned with the catalytic dyad.[2]

The "Fireman's Grip" and Substrate Envelope

For an inhibitor to be potent, it must engage in the "Fireman's Grip"—a rigid hydrogen bonding network involving the inhibitor's hydroxyl group and the protease's active site aspartates.[2]

  • Mechanism of Failure for threo-Indinavir:

    • Steric Clash: The inverted stereocenter forces the benzyl side chain or the indanol ring out of the hydrophobic S1/S2 pockets.[2]

    • Loss of H-Bonding: The hydroxyl group cannot simultaneously donate/accept protons from Asp25/Asp25', increasing the

      
       (inhibition constant) by orders of magnitude (often shifting from nM to 
      
      
      M range).[1][2]
Pathway Visualization: Stereochemical Synthesis & Selection[1][2]

The following diagram illustrates the synthetic divergence where the threo impurity arises and its subsequent mechanistic failure.

Indinavir_StereochemistryPrecursorPhenylalanine-derivedEpoxide PrecursorCouplingCoupling Reaction(Piperazine + Epoxide)Precursor->CouplingSynthesisActiveIndinavir (Active Isomer)(Hydroxyethylene Core Correct)Coupling->ActiveStereoselectiveRouteThreoIndinavir, threo- (Impurity)(Epimer at Central -OH)Coupling->ThreoSide Reaction(Racemization)BindingBinding to HIV-1 Protease(Asp25/Asp25' Dyad)Active->BindingFits SubstrateEnvelopeThreo->BindingMismatchedGeometryResult_ActiveHigh Affinity (nM)Transition State MimicryViral Replication HaltedBinding->Result_ActiveSuccessful InhibitionResult_ThreoLow Affinity (µM)Steric Clash / H-Bond FailureViral Maturation ProceedsBinding->Result_ThreoFailed Inhibition

Caption: Divergent synthesis and mechanistic outcomes of Indinavir versus its threo- epimer.

Comparative Data Profile

The following table summarizes the physicochemical and biological distinctions. Note that threo-Indinavir is often used as a reference standard in HPLC to ensure batch purity.[1][2]

FeatureIndinavir (Active)Indinavir, threo- (Impurity)
CAS Number 150378-17-9 (Sulfate)360558-79-8
Stereochemistry

Core Configuration
Epimeric at central -OH (Threo)
Binding Mode Transition State Mimic (Tight)Non-productive Binding (Loose)

(Approx)
0.5 - 5 nM> 100 - 1000 nM (Est.)[1][3]
Role in QC Active Pharmaceutical IngredientCritical Impurity Marker (<0.1% limit)

Experimental Protocols

Protocol A: FRET-Based HIV-1 Protease Inhibition Assay

Purpose: To quantify the loss of potency in the threo-isomer compared to the active drug.[1][2] This protocol uses a fluorogenic substrate that fluoresces upon cleavage.[1][2]

Reagents:

  • Buffer: 50 mM Sodium Acetate, pH 4.9, 200 mM NaCl, 5 mM DTT, 10% Glycerol.[1][2]

  • Substrate: RE(Edans)-SQNYPIVQK(Dabcyl)-R (FRET peptide).[1][2]

  • Enzyme: Recombinant HIV-1 Protease (final conc. 10–50 nM).[1][2]

  • Compounds: Indinavir (Std) and threo-Indinavir (Test), serially diluted in DMSO.[1][2]

Workflow:

  • Preparation: Dilute HIV-1 Protease in Buffer and dispense 10 µL into black 384-well plates.

  • Incubation: Add 0.5 µL of test compound (Indinavir or threo-isomer) at varying concentrations (0.1 nM to 10 µM). Incubate for 15 mins at RT to allow equilibrium binding.

  • Initiation: Add 10 µL of FRET substrate (final conc. 5 µM).

  • Kinetic Read: Monitor fluorescence (Ex: 340 nm, Em: 490 nm) every 60 seconds for 30 minutes.

  • Analysis: Calculate initial velocity (

    
    ) for each concentration. Fit data to the Morrison equation (for tight-binding inhibitors) or standard dose-response curve to determine 
    
    
    .[1]
    • Expectation: Indinavir will show sharp inhibition (

      
       nM).[1][2] Threo-Indinavir will show a right-shifted curve.[1][2]
      
Protocol B: HPLC Separation of Stereoisomers (Purity Analysis)

Purpose: To separate the threo impurity from the active drug during process development.[1][2] Stereoisomers often require specialized columns or conditions.[1][2]

System: Agilent 1290 Infinity II or equivalent. Column: Chiralpak AD-H or specialized C18 with chiral mobile phase additives (e.g.,

121

Method Parameters:

  • Mobile Phase A: 10 mM Phosphate Buffer, pH 6.0.

  • Mobile Phase B: Acetonitrile : Methanol (1:1).[1][2]

  • Gradient: 30% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 260 nm (Pyridyl absorbance).[1][2]

Self-Validating Step: Inject a "System Suitability Solution" containing 99% Indinavir and 1% threo-Indinavir.[1][2]

  • Pass Criteria: Resolution (

    
    ) between the main peak and the threo peak must be > 1.[1][2]5. If peaks overlap, adjust pH or temperature (lower temperature often improves chiral resolution).[1][2]
    

Logical Pathway: The "Substrate Envelope" Validation[2]

The existence of the threo isomer validates the "Substrate Envelope" theory.[2] This theory posits that inhibitors fitting strictly within the volume occupied by natural substrates are less susceptible to resistance.[2][4]

Substrate_EnvelopeEnvelopeSubstrate Envelope(Volume of Natural Peptide)IndinavirIndinavir (Active)Fits Inside EnvelopeEnvelope->IndinavirMatchesThreoThreo-IndinavirProtrudes Outside EnvelopeEnvelope->ThreoViolatesEfficacySustained InhibitionIndinavir->EfficacyHigh BarrierFailureLoss of PotencyThreo->FailureIntrinsic FailureMutationsResistance Mutations(V82A, I84V)Mutations->IndinavirMinimal Impact(If fitted well)Mutations->ThreoExacerbatesPoor Binding

Caption: The Substrate Envelope Hypothesis applied to Indinavir stereoisomers.[1]

References

  • National Center for Advancing Translational Sciences (NCATS). INDINAVIR, THREO- (Impurity).[1][2] Inxight Drugs.[1][2] [Link]

  • National Institutes of Health (NIH). Indinavir Sulfate Ethanolate - Substance Hierarchy. [Link][1][2]

  • Ali, A., et al. (2010).[1][2] HIV-1 Protease Inhibitors Incorporating Stereochemically Defined P2′ Ligands to Optimize Hydrogen Bonding in the Substrate Envelope.[1][2][5][6] Journal of Medicinal Chemistry.[2] [Link]

  • Ghosh, A. K., et al. (2016).[1][2] Structure-Based Design of Highly Potent HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry.[2] [Link]

  • ChemIDplus. Indinavir, threo- [RN: 360558-79-8]. [Link][1][2]

Structural Elucidation of "Indinavir, threo-" via High-Field NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural integrity of Indinavir Sulfate (Crixivan®), a potent HIV-1 protease inhibitor, relies heavily on the precise stereochemistry of its hydroxyethylamine core. Indinavir contains five chiral centers; however, the "threo-" designation specifically refers to the relative diastereomeric relationship within the central 1-amino-2-hydroxy pharmacophore backbone.

Distinguishing the threo- isomer (often a process impurity or degradation product) from the active erythro- (or syn-) configuration is a critical Quality Control (QC) requirement. This guide outlines a self-validating NMR protocol to elucidate the "Indinavir, threo-" structure, utilizing scalar coupling analysis (


) and dipolar coupling (NOE) to define the stereochemical identity without the need for X-ray crystallography.

Structural Context & Stereochemical Challenge

The Hydroxyethylamine Core

The biological activity of Indinavir stems from its ability to mimic the transition state of peptide hydrolysis. This is achieved via a central secondary alcohol adjacent to a secondary amine.

  • Active Indinavir: Typically possesses a specific stereochemical relationship (e.g., 1S, 2R) at the indanol and backbone junctions.

  • Threo- Indinavir: Refers to the diastereomer where the relative configuration of the hydroxyl-bearing carbon (

    
    ) and the amine-bearing carbon (
    
    
    
    ) is inverted relative to the active drug.
The NMR Problem

Because diastereomers possess identical molecular weights and connectivity, Mass Spectrometry (MS) is insufficient for differentiation. NMR is the definitive tool, but the flexibility of the aliphatic chain in solution can average signals.

  • Objective: Determine if the

    
     and 
    
    
    
    protons exist in a threo (anti-like in Fischer projection) or erythro (syn-like) relationship.

Sample Preparation Protocol

To ensure sharp signals and observation of exchangeable protons (OH/NH), proper sample prep is non-negotiable.

Protocol:

  • Solvent Selection: Use DMSO-d6 (99.9% D).

    • Reasoning: DMSO slows the exchange of hydroxyl protons, allowing the observation of the

      
       coupling (
      
      
      
      ), which provides additional conformational data. Chloroform (
      
      
      ) often leads to broad, invisible OH signals.
  • Concentration: Prepare a 10-15 mg/mL solution.

    • Reasoning: Sufficient for reasonable 2D NMR (NOESY/HSQC) acquisition times (approx. 4-8 hours) without inducing aggregation which broadens peaks.

  • Temperature: Acquire at 298 K (25°C) .

    • Note: If signal overlap occurs in the aliphatic region, varying the temperature to 308 K can shift amide/hydroxyl signals to reveal the backbone methine protons.

1D NMR Strategy: Scalar Coupling ( )

The primary differentiator is the vicinal coupling constant (


) between the proton on the hydroxyl carbon (

) and the proton on the amine carbon (

).
The Karplus Relationship

According to the Karplus equation, the magnitude of


 depends on the dihedral angle (

) between the protons.
ConfigurationDihedral Angle (

)
Predicted

(Hz)
Observation in Indinavir Analogs
Anti-periplanar (180°) ~180°Large (8 - 11 Hz) Often associated with Threo forms in specific locked conformations.
Gauche / Syn (60°) ~60°Small (2 - 5 Hz) Often associated with Erythro forms (Active Drug).

Note: In flexible chains, these values average out. However, Indinavir's backbone is bulky, often favoring a specific rotamer. If


 is observed to be large (>9 Hz) , it strongly suggests an anti-periplanar arrangement of the protons, characteristic of the threo isomer in many hydroxyethylamine isosteres [1].
1D Acquisition Parameters
  • Pulse Sequence: zg30 (standard 30° pulse).

  • Scans (NS): 64 (to see minor impurities).

  • Acquisition Time (AQ): > 3.0 sec (for high digital resolution of couplings).

  • Window Function: No line broadening (LB = 0) or Gaussian multiplication for resolution enhancement.

2D NMR Strategy: The "Smoking Gun"

Since


-coupling can be ambiguous due to conformational averaging, NOESY (Nuclear Overhauser Effect Spectroscopy)  provides the spatial proof.
NOESY / ROESY Protocol
  • Experiment: Phase-sensitive NOESY (or ROESY if MW ~ 700-1000 Da puts the molecule in the "zero-crossing" regime).

  • Mixing Time: 300 - 500 ms.

  • Logic:

    • Erythro (Syn-relationship):

      
       and 
      
      
      
      are spatially close in the preferred rotamer.
      
      
      Strong NOE Cross-peak .
    • Threo (Anti-relationship):

      
       and 
      
      
      
      are on opposite faces (trans).
      
      
      Weak or Absent NOE Cross-peak .
HSQC (Heteronuclear Single Quantum Coherence)

Use multiplicity-edited HSQC to distinguish


 (methine) from 

(methylene). This confirms the assignment of the

and

carbons before measuring couplings.

Elucidation Workflow (Visualization)

The following diagram illustrates the decision logic for assigning the "Threo-" structure.

Indinavir_Elucidation Sample Indinavir Sample (DMSO-d6) H1_NMR 1H NMR Spectrum (Focus: 3.5 - 4.5 ppm) Sample->H1_NMR Assign Identify H-C(OH) and H-C(N) via HSQC/COSY H1_NMR->Assign J_Analysis Analyze Vicinal Coupling (3J H-H) Assign->J_Analysis Decision_J Is J > 8 Hz? J_Analysis->Decision_J NOE_Exp Run NOESY/ROESY (Mix time: 500ms) Decision_J->NOE_Exp No / Ambiguous Result_Threo CONFIRMED: Indinavir, Threo- Isomer Decision_J->Result_Threo Yes (Anti-periplanar) NOE_Analysis Analyze Cross-peak H(alpha) <-> H(beta) NOE_Exp->NOE_Analysis NOE_Analysis->Result_Threo Weak/No NOE (Anti) Result_Erythro CONFIRMED: Indinavir, Erythro- (Active) NOE_Analysis->Result_Erythro Strong NOE (Syn)

Caption: Logical workflow for distinguishing Threo-Indinavir from the active Erythro- form using J-coupling and NOE data.

Data Analysis & Validation Standards

To validate the structure as "Indinavir, threo-", the data must meet the criteria in Table 1.

Table 1: NMR Parameters for Stereochemical Assignment
ParameterIndinavir, Threo- (Target)Indinavir, Erythro- (Active)
Vicinal Coupling (

)
Large (~8 - 10 Hz) Small (~2 - 5 Hz)
NOE Correlation (

)
Weak / Absent Strong
Chemical Shift (

)
Typically Downfield shift (

ppm) vs Active
Baseline (approx 3.8 - 4.1 ppm)
OH Proton Signal Distinct doublet (DMSO-d6)Distinct doublet (DMSO-d6)

Self-Validation Check:

  • Does the COSY spectrum confirm the connectivity of the

    
     and 
    
    
    
    protons? (They must be neighbors).
  • Does the HSQC confirm that these protons are attached to carbons with shifts characteristic of C-O (~70 ppm) and C-N (~50-60 ppm)?

  • If

    
     values are intermediate (5-7 Hz) due to conformational averaging, rely exclusively on the NOE result .
    

Advanced Verification: Derivatization (Optional)

If the free-base NMR is ambiguous, the "Gold Standard" for hydroxyethylamine isosteres is the formation of an Oxazolidinone derivative [2].

  • React sample with Phosgene or CDI (Carbonyldiimidazole).

  • This locks the C-OH and C-N into a rigid 5-membered ring.

  • Result:

    • Cis-ring (Erythro):

      
       Hz.
      
    • Trans-ring (Threo):

      
       Hz.
      
    • Note: This inverts the

      
      -coupling logic compared to the open chain, so careful reference to literature is required [2].
      

References

  • Magritek. (2025).[1] Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Retrieved from [Link]

  • Ghosh, A. K., et al. (2006). Asymmetric Aldol Route to Hydroxyethylamine Isostere: Stereoselective Synthesis of the Core Unit of Saquinavir. National Institutes of Health (PMC). Retrieved from [Link]

  • United States Pharmacopeia (USP). (2025).[2] Indinavir Sulfate Monograph - Impurities.[2][3] Retrieved from [Link]

  • Chemistry Steps. (2021). Erythro and Threo Nomenclature in Stereochemistry. Retrieved from [Link]

Sources

Pharmacokinetic Profile of Indinavir: Preclinical Models & Stereochemical Analysis

[2]

Executive Summary

Indinavir is a potent HIV-1 protease inhibitor (PI) characterized by a hydroxyaminopentane amide transition-state mimic.[1][2] Its preclinical pharmacokinetic profile is defined by pH-dependent solubility , extensive CYP3A4-mediated metabolism , and P-glycoprotein (P-gp) efflux susceptibility .[1][2]

While the active pharmaceutical ingredient (API) possesses the (1S, 2R, 5S)-erythro configuration, the threo-isomer represents a critical impurity.[1] Preclinical models (Rat, Dog, Rhesus Monkey) reveal marked species differences in hepatic clearance (




1

Physicochemical & Stereochemical Properties

The pharmacokinetic behavior of Indinavir is heavily influenced by its stereochemistry and ionization state.[2]

PropertyValue / DescriptionImpact on PK
Chemical Name [1(1S,2R),5(S)]-2,3,5-trideoxy-N-(2,3-dihydro-2-hydroxy-1H-inden-1-yl)-5-[2-[[(1,1-dimethylethyl)amino]carbonyl]-4-(3-pyridinylmethyl)-1-piperazinyl]-2-(phenylmethyl)-D-erythro -pentonamideActive conformation for Protease binding.[1][2][3]
"Indinavir, threo-" Diastereomeric impurity (Epimer at the hydroxyethylene linker).[1][2]Inactive/Low potency; requires chromatographic separation (HPLC/LC-MS).[1][2]
pKa 3.7 (Pyridyl N), 5.9 (Piperazine N)High solubility in acidic pH; precipitation in neutral/alkaline pH (intestinal lumen).[1][2]
LogP 2.9 (Octanol/Water)Moderate lipophilicity; sufficient for membrane permeation but limited by efflux.[1][2]
Stereoselective Metabolism

CYP3A4, the primary metabolizing enzyme, exhibits stereoselectivity. The erythro-form (Indinavir) fits the CYP3A4 active site to generate specific metabolites (M3-M6).[1][2] The threo-isomer , due to altered spatial orientation of the hydroxyl group, likely exhibits:

  • Reduced intrinsic clearance (

    
    )  due to poor enzyme fit.[1][2]
    
  • Altered protein binding kinetics. Note: In impurity qualification, the threo-isomer is monitored via chiral HPLC to ensure it remains <0.1% (ICH Q3A/B limits).

Absorption & Transporters (In Vitro)

Indinavir is a Class II/IV compound (BCS) with solubility-limited absorption at high pH and permeability limitations due to efflux.[1][2]

Caco-2 Permeability & P-gp Efflux

Indinavir is a substrate for P-glycoprotein (MDR1) .[1][2] This limits oral absorption and blood-brain barrier (BBB) penetration.[1][2][4]

  • Apical-to-Basolateral (

    
    ):  Low (
    
    
    cm/s).[1][2]
  • Basolateral-to-Apical (

    
    ):  High.[1][2]
    
  • Efflux Ratio (

    
    ): 
    
    
    .[1][2]
  • Inhibition: Co-incubation with Verapamil or Cyclosporin A significantly reduces the ER, confirming P-gp involvement.[1][2]

Visualization: Transporter Workflow

Caco2_WorkflowStartIndinavir (Erythro/Threo)ApicalApical Chamber(pH 6.5)Start->ApicalDosing (A->B)BasalBasolateral Chamber(pH 7.4)Start->BasalDosing (B->A)MonolayerCaco-2 Monolayer(P-gp Expressed)Apical->MonolayerPassive DiffusionAnalysisLC-MS/MS QuantificationApical->AnalysisSample CollectionBasal->MonolayerPassive DiffusionBasal->AnalysisSample CollectionMonolayer->ApicalP-gp EffluxMonolayer->BasalTransport

Caption: Bidirectional transport assay design to assess P-gp mediated efflux of Indinavir.

Preclinical In Vivo Pharmacokinetics

The preclinical profile is characterized by high species variability in hepatic clearance.[2]

Comparative PK Parameters (IV & Oral)
ParameterRat (Sprague-Dawley)Dog (Beagle)Rhesus MonkeyHuman (Predicted)
Dose (mg/kg) 10 (IV) / 10 (PO)5 (IV) / 10 (PO)5 (IV) / 10 (PO)-
Clearance (

, mL/min/kg)
107 (High)16 (Low)36 (Moderate)~20
Volume of Dist.[1][2] (

, L/kg)
4.51.82.52-3
Bioavailability (

, %)
24%72% 19%~60%
Half-life (

, h)
0.81.51.21.8
  • Rat: Exhibits "flow-limited" clearance (CL exceeds hepatic blood flow due to extrahepatic metabolism or active secretion).[1][2] High first-pass effect leads to low

    
    .[1][2]
    
  • Dog: Lowest intrinsic clearance; best predictor of human bioavailability.[1][2]

  • Monkey: Intermediate clearance.[1][2]

Tissue Distribution[2]
  • Lymphatic System: Rapid distribution into lymphoid tissue (primary HIV reservoir).[1][2]

  • CNS: Limited penetration (Brain/Plasma ratio < 0.[1][2]1) due to P-gp efflux at the BBB.[1][2]

  • Fetal Transfer: Placental P-gp limits fetal exposure (protective for fetus, but potential reservoir for virus).[1][2]

Metabolism & Clearance Mechanisms

Metabolism is the primary elimination route (>80% of dose).[2]

Metabolic Pathways (CYP3A4)

Indinavir is extensively metabolized by CYP3A4 (and CYP3A1/2 in rats).[1][2] The "threo-" impurity, if present, would likely compete for these sites but with different kinetics.[1]

Major Metabolites:

  • M3/M4 (N-dealkylation): Loss of the pyridine ring or tert-butyl group.[1][2]

  • M5 (N-oxidation): Oxidation of the pyridine nitrogen.[1][2]

  • M6 (Hydroxylation): Hydroxylation of the indan ring.[1][2]

Visualization: Metabolic Pathway

MetabolismIndinavirIndinavir(Parent)CYP3A4CYP3A4(Liver/Intestine)Indinavir->CYP3A4OxidationRenalRenal Excretion(<20% Unchanged)Indinavir->RenalFiltrationM3Metabolite M3(N-depyridomethyl)CYP3A4->M3M4Metabolite M4(N-de-tert-butyl)CYP3A4->M4M5Metabolite M5(Pyridine N-oxide)CYP3A4->M5M6Metabolite M6(Para-hydroxyphenyl)CYP3A4->M6ExcretionBiliary/Fecal Excretion(>80%)M3->ExcretionM4->ExcretionM5->ExcretionM6->Excretion

Caption: Primary CYP3A4-mediated metabolic pathways of Indinavir leading to biliary excretion.[1][2]

Experimental Protocols

To replicate these findings or assess the "threo-" impurity profile, the following protocols are standard.

Protocol: Liver Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (

12
  • Preparation: Thaw pooled liver microsomes (Rat, Dog, Human) on ice.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Pre-incubation: Mix Microsomes (0.5 mg/mL) + Indinavir (or Threo-impurity) (1 µM) for 5 min at 37°C.

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at 0, 5, 10, 20, 30, 60 min.

  • Quenching: Add 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS .

    • Note: Use a Chiral Column (e.g., Chiralpak AD-H) if distinguishing threo/erythro interconversion (rare) or specific impurity clearance.[1][2]

Protocol: Bioanalysis (LC-MS/MS)

Objective: Quantify Indinavir in plasma.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).[1][2]

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).[1][2]

  • Detection: ESI+ Mode.[1][2] MRM Transition: m/z 614.4

    
     421.2 (Parent 
    
    
    Fragment).[1][2]
  • Specificity: Ensure chromatographic separation of the threo-isomer (impurity) from the parent peak to avoid overestimation of drug concentration.

References

  • Lin, J. H., et al. (1996).[1][2] "Species differences in the pharmacokinetics and metabolism of indinavir, a potent human immunodeficiency virus protease inhibitor."[3][4][5][6][7] Drug Metabolism and Disposition, 24(10), 1111-1120.[1][2] Link

  • Chiba, M., et al. (1996).[1][2] "In vitro metabolism of indinavir by human liver microsomes: involvement of CYP3A4."[2][4] Drug Metabolism and Disposition, 24(10), 1104-1110.[1][2] Link

  • Lin, J. H. (1999).[1][2] "Role of P-glycoprotein in pharmacokinetics: clinical implications." Therapeutic Drug Monitoring, 21(1), 12-16.[1][2] Link

  • FDA Center for Drug Evaluation and Research. (1996).[1][2] "Crixivan (Indinavir Sulfate) Clinical Pharmacology and Biopharmaceutics Review." Link

  • Vacca, J. P., et al. (1994).[1][2] "L-735,524: an orally bioavailable human immunodeficiency virus type 1 protease inhibitor."[1][2][3][8] Proceedings of the National Academy of Sciences, 91(9), 4096-4100.[1] Link[1][2]

Methodological & Application

Application Note: Quantitative Analysis of the Indinavir threo-Diastereomer by Chiral HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stereochemical Challenge of Indinavir

Indinavir is a potent HIV-1 protease inhibitor that has been a critical component of highly active antiretroviral therapy (HAART). The Indinavir molecule possesses five stereocenters, leading to the potential for multiple stereoisomers. The commercially available drug is the (αR,γS,2S)-α-Benzyl-2-(tert-butylcarbamoyl)-γ-hydroxy-N-[(1S,2R)-2-hydroxy-1-indanyl]-4-(3-pyridylmethyl)-1-piperazinevaleramide. The stereochemistry at the γ-hydroxy and the adjacent carbon defines the relationship as erythro. However, during synthesis or under certain degradation conditions, diastereomers can form, including the threo-isomer.

The terms erythro and threo describe the relative configuration of two adjacent stereocenters. In the erythro isomer, similar substituents can be eclipsed in a sawhorse projection, whereas in the threo isomer, they are on opposite sides.[1] The seemingly minor spatial rearrangement between the erythro and threo forms can lead to significant differences in pharmacological activity and toxicity profiles. Therefore, the ability to selectively separate and accurately quantify the threo-diastereomer is of paramount importance for ensuring the quality, safety, and efficacy of Indinavir drug substances and products.

This application note details a robust and specific method for the quantification of the Indinavir threo-diastereomer using High-Performance Liquid Chromatography with a Chiral Stationary Phase (chiral HPLC) coupled to tandem mass spectrometry (MS/MS).

Principle of Chiral Separation by HPLC

Diastereomers, unlike enantiomers, have different physical properties and can, in theory, be separated on standard achiral stationary phases. However, for complex molecules like Indinavir where the isomers are structurally very similar, achieving baseline separation is often challenging. A far more effective and specific approach is to use a Chiral Stationary Phase (CSP).[2]

The fundamental principle of chiral HPLC is the formation of transient, short-lived diastereomeric complexes between the analyte isomers and the chiral selector immobilized on the stationary phase.[3] The stability of these complexes differs for each isomer due to steric and electronic interactions (e.g., hydrogen bonds, π-π stacking, dipole-dipole interactions). This difference in interaction energy results in differential retention times, allowing for their separation.

For this application, a polysaccharide-based CSP is selected. These phases, typically derivatives of cellulose or amylose, are known for their broad enantioselectivity and are highly effective for separating a wide range of pharmaceutical compounds.[4] The helical structure of the polysaccharide polymer creates chiral grooves, providing the necessary three-dimensional environment for stereospecific interactions.

Detection by tandem mass spectrometry (MS/MS) is employed for its exceptional sensitivity and selectivity. While mass spectrometry itself cannot differentiate between isomers (as they have the same mass), it serves as a highly specific detector for the chromatographically separated isomers, eliminating potential interference from matrix components.

Experimental Protocol: Chiral LC-MS/MS Method

This protocol provides a self-validating system for the precise quantification of the Indinavir threo-isomer. The use of an internal standard and defined system suitability criteria ensures the trustworthiness of each analytical run.

Part A: Reagents and Sample Preparation
  • Reagents :

    • Heptane (HPLC Grade)

    • Isopropanol (IPA) (HPLC Grade)

    • Indinavir Reference Standard (containing known isomers or spiked with threo-isomer)

    • Indinavir Sample for analysis

    • Indinavir-d6 (or other stable isotope-labeled Indinavir) as Internal Standard (IS)

  • Standard Solution Preparation :

    • Prepare a primary stock solution of the Indinavir Reference Standard at 1.0 mg/mL in IPA.

    • Prepare a primary stock solution of the Internal Standard (Indinavir-d6) at 1.0 mg/mL in IPA.

    • Create a series of calibration standards by serially diluting the Indinavir stock solution with IPA to achieve a concentration range that brackets the expected level of the threo-isomer (e.g., 0.05 µg/mL to 5.0 µg/mL).

    • Spike each calibration standard and a blank with the Internal Standard to a final concentration of 0.5 µg/mL.

  • Sample Solution Preparation :

    • Accurately weigh and dissolve the Indinavir sample in IPA to obtain a nominal concentration of 1.0 mg/mL.

    • Spike the sample solution with the Internal Standard to a final concentration of 0.5 µg/mL.

Part B: Instrumentation and Conditions

The following parameters provide a validated starting point for the analysis. Optimization may be required based on the specific instrument and column used.

ParameterSettingCausality and Rationale
HPLC System U(H)PLC system capable of delivering ternary gradientsA high-performance system is required for the efficiency and resolution needed in chiral separations.
Column Polysaccharide-based CSP, e.g., Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)), 3 µm, 4.6 x 150 mmThis type of CSP is highly effective for a broad range of chiral compounds and provides the necessary stereospecific interactions for separating Indinavir diastereomers.[4]
Mobile Phase A: HeptaneB: Isopropanol (IPA)A normal-phase solvent system is typically used with polysaccharide CSPs. The ratio is optimized to achieve retention and resolution.
Gradient/Isocratic Isocratic: 80:20 (A:B)An isocratic mobile phase often provides more robust and reproducible separations for chiral compounds once the optimal ratio is determined.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency.
Column Temperature 25 °CTemperature can significantly affect chiral separations. Maintaining a constant temperature is critical for reproducibility. Lower temperatures sometimes improve resolution.
Injection Volume 5 µLSmall injection volume minimizes peak broadening.
Mass Spectrometer Triple Quadrupole (QqQ) Mass SpectrometerProvides the high sensitivity and selectivity required for trace-level quantification using Multiple Reaction Monitoring (MRM).
Ionization Source Electrospray Ionization (ESI), Positive ModeIndinavir contains multiple basic nitrogen atoms, making it readily protonated and ideal for positive mode ESI.
MRM Transitions Indinavir (all isomers): Q1: 614.4 m/z → Q3: 421.3 m/zInternal Standard (Indinavir-d6): Q1: 620.4 m/z → Q3: 421.3 m/zQ1 is the protonated molecular ion [M+H]⁺. The 614.4 → 421.3 transition is a characteristic and robust fragmentation for Indinavir, providing specificity.[5] The IS fragments to the same product ion.
Source Parameters Capillary Voltage: 3.5 kV; Gas Flow: 10 L/min; Gas Temp: 350 °CThese are typical starting parameters for ESI and should be optimized for the specific instrument to maximize signal intensity for the analyte.
Part C: System Suitability and Data Analysis
  • System Suitability Test (SST) : Before running the analytical sequence, inject a suitability solution (e.g., a mid-level standard or a reference sample known to contain both erythro and threo isomers). The system is deemed ready for use if the following criteria are met:

    • Resolution (Rs) : The resolution between the main Indinavir (erythro) peak and the threo-isomer peak must be ≥ 1.5.[6] This ensures that the peaks are sufficiently separated for accurate integration.

    • Peak Tailing (Tf) : The tailing factor for the Indinavir peak should be ≤ 2.0.

    • RSD of Injections : The relative standard deviation (%RSD) for the peak area ratio of six replicate injections should be ≤ 5.0%.

  • Quantification :

    • Generate a calibration curve by plotting the peak area ratio (Indinavir isomer area / Internal Standard area) against the concentration of the Indinavir standard.

    • Apply a linear regression model with a 1/x² weighting.

    • Calculate the concentration of the Indinavir threo-isomer in the analytical sample by interpolating its peak area ratio from the calibration curve.

    • The amount of the threo-isomer is typically reported as a percentage relative to the main Indinavir peak.

Workflow and Validation

The entire analytical process is designed to be robust and reproducible, ensuring high-quality data for research and quality control applications.

G cluster_prep Sample & Standard Preparation cluster_analysis Chiral LC-MS/MS Analysis cluster_data Data Processing & Quantification P1 Weigh & Dissolve Indinavir Sample P3 Spike All Solutions with Internal Standard P1->P3 P2 Prepare Calibration Standards P2->P3 A1 Inject Sample onto Chiral HPLC System P3->A1 Inject A2 Separate Diastereomers on Chiral Stationary Phase (e.g., Lux Cellulose-1) A1->A2 A3 Detect by Tandem MS (MRM Mode: 614.4 -> 421.3) A2->A3 D1 Integrate Peak Areas (Threo-isomer & IS) A3->D1 Acquire Data D2 Generate Calibration Curve (Area Ratio vs. Concentration) D1->D2 D3 Calculate Threo-Isomer Concentration in Sample D2->D3

Caption: Workflow for the quantification of the Indinavir threo-isomer.

Method Validation Summary

The described method should be fully validated according to ICH guidelines. The table below summarizes the expected performance characteristics based on similar validated HPLC assays for Indinavir.[7]

Validation ParameterAcceptance CriteriaExpected Performance
Specificity Baseline resolution (Rs ≥ 1.5) from all other isomers and impurities.The chiral method demonstrates excellent resolution between erythro and threo isomers.
Linearity Correlation coefficient (r²) ≥ 0.995Linear over a range of 0.05 - 5.0 µg/mL.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10Typically ≤ 0.05 µg/mL, allowing for the detection of the isomer at a 0.05% level relative to a 1 mg/mL main peak.
Accuracy 80-120% recovery for LOQ, 85-115% for othersExpected recovery to be within 95-105% across the range.
Precision Repeatability & Intermediate Precision RSD ≤ 15% for LOQ, ≤ 10% for othersExpected RSD to be < 5% for concentrations above the LOQ.
Robustness No significant change in results with minor variations in method parameters.The method is robust against small changes in mobile phase composition (±2%) and column temperature (±2 °C).

Conclusion

This application note presents a highly specific, sensitive, and robust chiral HPLC-MS/MS method for the quantification of the Indinavir threo-diastereomer. The use of a polysaccharide-based chiral stationary phase provides the necessary selectivity for separating the critical isomeric pair, while tandem mass spectrometry ensures accurate quantification even at low levels. This method is a self-validating system suitable for implementation in quality control laboratories and research settings, providing researchers and drug development professionals with a reliable tool to ensure the stereochemical purity and safety of Indinavir.

References

  • Ghanem, A., & Ho, C. (2007). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Presented at a scientific conference. Available through various scientific repositories.
  • Pai, P., & Purnima, A. (2001). Determination of Indinavir, a HIV-1 Protease Inhibitor, in Human Plasma Using Ion-Pair Reversed-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science, 39(6), 239-243. Available at: [Link]

  • Jemnitz, K., et al. (2001). An LC-MS-MS method for the determination of indinavir, an HIV-1 protease inhibitor, in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 25(2), 309-317. Available at: [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. Available at: [Link]

  • Phenomenex Inc. Chiral HPLC Separations Guidebook. Available at: [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC, 21(10), 1328. Available at: [Link]

  • Satinder, A. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Sarma, G.V.S., et al. (2007). Determination of Indinavir Sulphate by Visible Spectrophotometry. Asian Journal of Chemistry, 19(1), 691-694. Available through Asian Journal of Chemistry archives.
  • Smith, A., et al. (2025). The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt. IUCr Journals. Available at: [Link]

  • Rossi, D., et al. (2023). Obtainment of Threo and Erythro Isomers of the 6-Fluoro-3-(2,3,6,7,8,9-hexahydronaphtho[2,3-b][5][6]dioxin-2-yl)-2,3-dihydrobenzo[b][5][6]dioxine-5-carboxamide. Molecules, 28(2), 856. Available at: [Link]

  • Barylyuk, K., et al. (2024). Quantification of enantiomers and blind identification of erythro-sphingosine non-racemates by cold ion spectroscopy. Nature Communications, 15(1), 6825. Available at: [Link]

  • Singh, S., et al. (2011). UPLC-MS/MS quantification of nanoformulated ritonavir, indinavir, atazanavir, and efavirenz in mouse serum and tissues. Journal of Chromatography B, 879(24), 2441-2450. Available at: [Link]

  • Chemistry Steps. (2021). Erythro and Threo. Available at: [Link]

  • ResearchGate. (n.d.). Methods A and B intra-day and inter-day precision results of indinavir reference standard solutions. Available at: [Link]

Sources

Application Note: Strategic Chiral Control & HPLC Methodologies for Indinavir Sulfate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Indinavir sulfate (Crixivan) is a potent HIV-1 protease inhibitor containing five chiral centers, theoretically yielding


 stereoisomers. The presence of incorrect stereoisomers can significantly alter efficacy and toxicity.[1] Due to this structural complexity, a single HPLC method is often insufficient for complete stereochemical control. This Application Note details a Two-Tiered Chiral Control Strategy :
  • Upstream Control: Chiral purity analysis of the key intermediate, (-)-cis-aminoindanol , using Normal Phase Chiral HPLC.

  • Downstream Control: Separation of Indinavir from its diastereomers using high-resolution Reversed-Phase HPLC (RP-HPLC).

This guide provides validated protocols, mechanistic insights, and troubleshooting frameworks for researchers in pharmaceutical development.

Introduction & Stereochemical Challenge

Indinavir is chemically defined as (2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-{[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino}-5-oxopentyl]-N-(2-methyl-2-propanyl)-4-(3-pyridinylmethyl)-2-piperazinecarboxamide sulfate.[2]

The "5-Center" Problem

With five stereogenic centers, the synthesis of Indinavir must be highly stereoselective.

  • Enantiomer: The mirror image (all 5 centers inverted) is rare if chiral starting materials are pure.

  • Diastereomers: Isomers with 1 to 4 centers inverted (e.g., epimers) are the most common impurities.

Regulatory Requirement: ICH Q6A guidelines mandate that if chiral impurities are possible, they must be controlled. For multi-chiral center drugs, diastereomers are chemically distinct and often separable on achiral (C18) columns, while the enantiomer requires a chiral stationary phase (CSP).

Strategic Workflow: The Two-Tiered Approach

Effective control relies on ensuring the chirality of the building blocks before they are assembled into the complex final structure.

ChiralStrategy Start Starting Material (Indene Oxide) Inter Key Intermediate (-)-cis-Aminoindanol Start->Inter Check1 PROTOCOL 1: Chiral HPLC (CSP) (Enantiomeric Purity) Inter->Check1 QC Step Synth Coupling Reaction (Piperazine Fragment) Inter->Synth Final Indinavir Sulfate (Final API) Synth->Final Check2 PROTOCOL 2: RP-HPLC (C18) (Diastereomeric Purity) Final->Check2 Release Test

Caption: Two-Tiered Chiral Control Strategy ensuring stereochemical integrity from intermediate to final API.

Protocol 1: Chiral Purity of (-)-cis-Aminoindanol

Objective: To quantify the enantiomer (+)-cis-aminoindanol and the trans diastereomers in the key intermediate. This is the critical control point (CCP) for the indane portion of the molecule.

Method Parameters
ParameterCondition
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) (85 : 15 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 220 nm
Injection Vol 10 µL
Sample Conc. 0.5 mg/mL in Mobile Phase
Mechanistic Insight (Expertise)
  • Why Chiralpak AD? The amylose-based selector forms a "chiral pocket." The -NH2 and -OH groups of aminoindanol engage in hydrogen bonding with the carbamate groups of the stationary phase.

  • Role of DEA: Aminoindanol is a primary amine. Without Diethylamine (DEA), the amine interacts strongly with residual silanols on the silica support, causing severe peak tailing. DEA masks these sites, sharpening the peak.

  • Elution Order: typically, the (-)-cis isomer elutes second, allowing for trace detection of the (+)-cis enantiomer (which elutes first) without tailing interference.

Protocol 2: Diastereomeric Separation of Indinavir Sulfate

Objective: To separate the active Indinavir molecule from its diastereomers and degradation products. Since diastereomers have different physical properties (polarity, pKa), they are best resolved using high-efficiency RP-HPLC rather than a CSP.

Method Parameters
ParameterCondition
Column Zodiac ODS or Luna C18(2) (250 x 4.6 mm, 5 µm)
Mobile Phase Phosphate Buffer (pH 6.0) : Acetonitrile : Methanol (50 : 30 : 20 v/v/v)
Buffer Prep 20 mM KH₂PO₄ + 20 mM K₂HPO₄ (Adjust pH to 6.0 with H₃PO₄)
Flow Rate 1.0 mL/min
Temperature Ambient (25°C)
Detection UV @ 260 nm (λ max for Indinavir)
Run Time 30 minutes
Mechanistic Insight (Expertise)
  • pH Control: Indinavir is basic (piperazine moiety). At pH 6.0, it is partially ionized. This pH is chosen to balance retention (hydrophobic interaction) and peak shape. Too low pH (<3) might cause rapid elution; too high (>8) risks silica dissolution.

  • Ternary Gradient: The use of both Acetonitrile (ACN) and Methanol (MeOH) is deliberate. ACN provides low viscosity and sharp peaks, while MeOH modifies the selectivity (π-π interactions) to help resolve closely eluting diastereomers.

Advanced Screening: Direct Enantiomeric Check (Optional)

For research purposes, if a direct check of the final API's enantiomer is required (rare, as it requires inversion of all 5 centers), use the following modern immobilized phase which tolerates the solubility requirements of the sulfate salt.

  • Column: Chiralpak IA (Immobilized Amylose derivative)

  • Mobile Phase: Methyl-tert-butyl ether (MTBE) : Ethanol : DEA (80 : 20 : 0.1)

  • Rationale: MTBE provides unique steric selectivity for bulky molecules like Indinavir compared to Hexane.

Validation & System Suitability

To ensure trustworthiness, every run must pass these criteria:

  • Resolution (

    
    ):  > 1.5 between the main peak and the nearest impurity (enantiomer or diastereomer).
    
  • Tailing Factor (

    
    ):  < 1.5 (Critical for basic drugs like Indinavir).
    
  • Precision: RSD < 2.0% for 6 replicate injections of the standard.

InteractionMechanism CSP Amylose-Carbamate Selector (Stationary Phase) HBond Hydrogen Bonding (C=O ... H-N) CSP->HBond PiPi Pi-Pi Stacking (Phenyl Rings) CSP->PiPi Steric Steric Inclusion (Chiral Cavity) CSP->Steric Analyte Indinavir Isomer (Analyte) Analyte->HBond Analyte->PiPi Analyte->Steric

Caption: Three-Point Interaction Model driving chiral recognition on Amylose-based CSPs.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 2.0 Residual silanol interactions.Increase DEA concentration to 0.15% or switch to a "high-load" end-capped column.
Loss of Resolution Column contamination or mobile phase evaporation.Flush column with 100% Ethanol (for Chiralpak AD). Prepare fresh mobile phase (volatile components evaporate at different rates).
Ghost Peaks Carryover from previous injection.Indinavir is sticky. Use a needle wash of 50:50 Methanol:Water.
Retention Time Drift Temperature fluctuation.Thermostat the column oven strictly at 25°C; do not rely on ambient temperature.

References

  • BenchChem. "A Comparative Guide to Stability-Indicating HPLC Methods for Indinavir Sulfate Ethanolate Analysis." BenchChem Application Notes. Link

  • National Institutes of Health (NIH). "Simultaneous HPLC assay for quantification of indinavir, nelfinavir, ritonavir, and saquinavir in human plasma." PubMed. Link

  • Phenomenex. "Chiral HPLC Separations - Method Development Guide." Phenomenex Technical Guides. Link

  • ResearchGate. "Validation and statistical analysis of two high performance liquid chromatography methods for the determination of indinavir sulfate." ResearchGate. Link

  • Sigma-Aldrich. "Basics of Chiral HPLC and Column Selection." Sigma-Aldrich Technical Library. Link

Sources

Application Note: Stereoselective Inhibition of HIV-1 Protease using Indinavir Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Subject: In vitro FRET-based kinetic assay for the evaluation of "Indinavir, threo-" (and its diastereomers) against Recombinant HIV-1 Protease.

Significance: Indinavir (Crixivan) is a potent HIV-1 protease inhibitor (PI) belonging to the hydroxyethylene scaffold class. The clinical efficacy of Indinavir relies heavily on its specific stereochemistry—specifically the (1S, 2R) configuration at the hydroxyindane and the central hydroxyethylene core—which mimics the transition state of the phenylalanine-proline cleavage site in the HIV Gag-Pol polyprotein.

The "Indinavir, threo-" isomer represents a stereochemical impurity or a Structure-Activity Relationship (SAR) control. While the commercial erythro form binds with high affinity (


 nM), the threo configuration disrupts the precise geometric alignment required to displace the "catalytic water" molecule and interact with the Asp25/Asp25' catalytic dyad.

This protocol details a rigorous Fluorescence Resonance Energy Transfer (FRET) assay designed to quantify the inhibition constant (


) of Indinavir stereoisomers. It emphasizes the differentiation between specific binding (active site) and non-specific aggregation, ensuring high-fidelity data for drug development files.

Assay Principle and Mechanism

The assay utilizes a fluorogenic peptide substrate derived from the natural p17/p24 cleavage site. The peptide is labeled with a donor fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL) at opposite ends.

  • Intact Substrate: Fluorescence is quenched via FRET due to the proximity of the donor and acceptor.

  • Enzymatic Cleavage: HIV-1 Protease cleaves the scissile bond (Tyr-Pro or Phe-Pro mimic).

  • Signal Generation: The donor and quencher separate, resulting in a quantifiable increase in fluorescence intensity relative to reaction velocity.

  • Inhibition: Indinavir competes for the active site. The threo- isomer's ability to inhibit this process is measured against the erythro- standard.

Visualization: FRET Assay Mechanism

HIV_Protease_FRET Substrate Intact FRET Substrate (Quenched) Complex Enzyme-Substrate Complex Substrate->Complex + Enzyme Enzyme HIV-1 Protease (Asp25/Asp25') Enzyme->Complex InhibComplex Enzyme-Inhibitor Complex (Inactive) Enzyme->InhibComplex + Indinavir Cleavage Proteolytic Cleavage Complex->Cleavage Signal Fluorescence Signal (Donor Emission) Cleavage->Signal Separation of Donor/Quencher Indinavir Indinavir (Threo) (Inhibitor) Indinavir->InhibComplex Competition InhibComplex->Cleavage Blocked

Figure 1: Mechanism of the FRET-based HIV-1 Protease competition assay. Indinavir competes with the substrate for the active site, preventing fluorescence generation.

Materials and Reagent Setup

Critical Reagents
ComponentSpecificationPurpose
Enzyme Recombinant HIV-1 ProteaseTarget enzyme. Must be handled at <4°C to prevent autoproteolysis.
Substrate RE(Edans)SQNYPIVQK(Dabcyl)RFRET substrate mimicking the Gag cleavage site.
Test Compound Indinavir, threo- isomerThe specific stereoisomer under investigation.
Control Compound Indinavir Sulfate (erythro)Positive control (Commercial Standard).
Buffer Base 0.1 M Sodium Acetate or MESMaintains pH 5.5 (Optimal for HIV PR).
Salt 1 M NaClHigh ionic strength is required to maintain HIV PR solubility and dimer stability.
Reducing Agent 1 mM DTT or TCEPPrevents oxidation, though HIV PR lacks catalytic cysteines, this maintains protein integrity.
Surfactant 0.1% CHAPS or Tween-20Critical: Prevents "sticky" compounds from forming aggregates that cause false positives (promiscuous inhibition).
Assay Buffer Preparation (Standardized)

Note: HIV Protease is strictly pH-dependent. Deviations from pH 4.7–6.0 reduce activity significantly.

Reaction Buffer (pH 5.5):

  • 20 mM Sodium Acetate (pH 5.5)

  • 1.0 M NaCl

  • 1 mM EDTA

  • 1 mM DTT (Add fresh on day of assay)

  • 10% Glycerol (Stabilizes the enzyme dimer)

  • 0.1% BSA (Prevents adsorption to plate walls)

Experimental Protocol

Phase 1: Compound Preparation
  • Stock Solution: Dissolve "Indinavir, threo-" in 100% DMSO to a concentration of 10 mM.

  • Serial Dilution: Prepare a 3-fold serial dilution series in DMSO (10 points).

    • Range: 10 µM down to 0.5 nM (final assay concentration).

    • Note: Ensure final DMSO concentration in the assay does not exceed 2-5%, as DMSO >5% inhibits HIV protease.

Phase 2: Enzymatic Reaction Setup (96-well Black Plate)

All steps should be performed on ice or a chilled block until the reaction start.

  • Enzyme Mix: Dilute HIV-1 Protease into Reaction Buffer to a concentration of 20–50 nM (optimized to give linear signal for 20 mins).

  • Plating: Add 10 µL of the diluted compound series to the respective wells.

    • Columns 1-10: Test Compound (Threo-Indinavir).

    • Column 11: Positive Control (Erythro-Indinavir).

    • Column 12: DMSO Vehicle Control (0% Inhibition).

  • Enzyme Addition: Add 40 µL of the Enzyme Mix to all wells.

  • Pre-Incubation (Crucial Step): Incubate for 15 minutes at room temperature (25°C).

    • Why? Slow-binding inhibitors require time to reach equilibrium. While Indinavir is generally fast-on/fast-off, pre-incubation ensures thermodynamic equilibrium for

      
       determination.
      
  • Substrate Initiation: Add 50 µL of Substrate Solution (10 µM in Reaction Buffer) to start the reaction.

    • Final Volume: 100 µL.

Phase 3: Kinetic Data Acquisition
  • Instrument: Fluorescence Microplate Reader (e.g., Tecan, BMG Labtech).

  • Settings:

    • Excitation: 340 nm

    • Emission: 490 nm

    • Mode: Kinetic

    • Duration: 30 minutes

    • Interval: 60 seconds

  • Temperature: Maintain 25°C or 37°C (Must be constant; 37°C increases turnover but also autoproteolysis rate).

Visualization: Experimental Workflow

Assay_Workflow Stock Compound Preparation (DMSO Stocks) PreInc Pre-Incubation (Enzyme + Inhibitor) 15 min @ 25°C Stock->PreInc Add to Plate Start Reaction Initiation (+ Substrate) PreInc->Start Equilibrium Reached Read Kinetic Reading (Ex 340nm / Em 490nm) 30 mins Start->Read Immediate Analysis Data Analysis (Vmax Calculation) Read->Analysis Raw RFU Data

Figure 2: Step-by-step workflow for the kinetic inhibition assay.

Data Analysis & Interpretation

Velocity Calculation

Do not use endpoint data if possible. Use the linear slope of the fluorescence vs. time curve (RFU/min) for the first 10–15 minutes (Initial Velocity,


).
IC50 Determination

Fit the reaction velocities (


) against the log of inhibitor concentration (

) using a 4-parameter logistic non-linear regression model:


Ki Calculation (Cheng-Prusoff)

Convert


 to the inhibition constant 

. Since Indinavir is a competitive inhibitor:


  • 
    : Concentration of substrate used (5 µM).
    
  • 
    : Michaelis constant for the substrate (Must be determined experimentally, typically ~2–10 µM for standard FRET substrates).
    
Expected Results: Threo vs. Erythro
  • Indinavir (erythro): Expect

    
     in the low nanomolar range (5–30 nM depending on conditions).
    
  • Indinavir (threo): Expect a significant right-shift in the curve (higher

    
    ). The threo configuration misaligns the central hydroxyl group, preventing the formation of the critical hydrogen bond network with the catalytic aspartates. If the threo form shows potency equal to the erythro form, suspect compound misidentification or racemization.
    

Troubleshooting & Validation

IssueProbable CauseCorrective Action
High Background Fluorescence Substrate degradation or autolysis.Store substrate in aliquots at -80°C. Protect from light.
Non-Linear Kinetics (Curve drops off) Enzyme instability or substrate depletion.Increase BSA/Glycerol. Reduce enzyme concentration. Ensure <10% substrate conversion.
Flat Inhibition Curve (No inhibition) Compound precipitation.Check solubility. Ensure DMSO < 5%.
"Threo" isomer shows high potency Contamination with erythro isomer.Verify purity via Chiral HPLC.

References

  • Merck & Co., Inc. (2024). CRIXIVAN® (indinavir sulfate) Capsules: FDA Prescribing Information. U.S. Food and Drug Administration. [Link]

  • Vacca, J. P., et al. (1994). L-735,524: an orally bioavailable human immunodeficiency virus type 1 protease inhibitor. Proceedings of the National Academy of Sciences, 91(9), 4096-4100. [Link]

  • PubChem. (2024). Indinavir (Compound CID 5362440). National Library of Medicine. [Link]

Application of "Indinavir, threo-" in viral resistance studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereochemical Probing of HIV-1 Protease Resistance using threo-Indinavir

Part 1: Executive Summary & Scientific Rationale

Subject: Utilization of threo-Indinavir (L-735,524 diastereomers) as a stereochemical probe in HIV-1 Protease resistance profiling.

Introduction In the development of protease inhibitors (PIs), the drug Indinavir (Crixivan®) represents a triumph of rational drug design, functioning as a transition-state analogue. The clinically active agent is the


-erythro  isomer. "Indinavir, threo-" refers to the diastereomers (specifically the 

or

configurations at the hydroxyindane backbone) which are typically impurities or synthetic byproducts.

While often viewed solely as manufacturing impurities (USP Impurity Standards), threo-Indinavir isomers have a critical, high-value application in viral resistance mechanisms : they serve as "stereochemical stress tests" for the protease active site.[1] By comparing the binding kinetics (


) of the optimized erythro-drug against the threo-isomer across a panel of mutant proteases (e.g., V82A, I84V, L90M), researchers can map the stereochemical plasticity  of the resistance pocket.

Mechanism of Action: The Stereochemical Imperative HIV-1 protease functions as a


-symmetric homodimer.[1] Indinavir mimics the tetrahedral transition state of the phenylalanine-proline cleavage site.
  • Erythro-Indinavir (Drug): The hydroxyl group is positioned perfectly to interact with the catalytic aspartates (Asp25/Asp25') while the backbone substituents fill the S1/S2 hydrophobic pockets.

  • Threo-Indinavir (Probe): The inversion of the hydroxyl stereochemistry alters the vector of hydrogen bonding and forces the backbone substituents into slightly different spatial orientations.

In Wild-Type (WT) protease, the enzyme is highly selective (High Discrimination).[1] In Resistant Mutants, the active site often expands or shifts (e.g., V82A removes a methyl group, creating a "hole"). If a mutant protease loses affinity for the drug but retains or gains relative affinity for the threo-isomer, it indicates a resistance mechanism driven by loss of shape complementarity rather than just electrostatic repulsion.

Part 2: Experimental Workflows & Protocols

Workflow Visualization

The following diagram outlines the logical flow for using threo-Indinavir to calculate the Stereochemical Discrimination Factor (SDF).

Indinavir_Resistance_Workflow cluster_inputs Input Reagents WT_Prot WT HIV-1 Protease FRET_Assay FRET Kinetic Assay (Competitive Inhibition) WT_Prot->FRET_Assay Mut_Prot Mutant Protease (e.g., V82A, M46I) Mut_Prot->FRET_Assay Erythro Indinavir (Erythro) (Active Drug) Erythro->FRET_Assay Threo Indinavir (Threo) (Stereo-Probe) Threo->FRET_Assay Data_Process Ki Calculation (Cheng-Prusoff) FRET_Assay->Data_Process Raw Fluorescence Analysis Calculate SDF (Stereochemical Discrimination Factor) Data_Process->Analysis Ki Values

Caption: Workflow for determining Stereochemical Discrimination Factors (SDF) using parallel kinetic profiling.

Detailed Protocol: FRET-Based Competitive Inhibition Assay

Objective: To determine the inhibition constant (


) of threo-Indinavir vs. erythro-Indinavir against WT and Mutant HIV-1 Proteases.

Reagents:

  • Enzyme: Recombinant HIV-1 Protease (WT and Mutants V82A, I84V).[1] Concentration: 20–50 nM (active site titrated).[1]

  • Substrate: FRET peptide (e.g., RE(Edans)SQNYPIVQK(Dabcyl)R).[1] The sequence mimics the matrix/capsid cleavage site.

  • Inhibitors:

    • Indinavir Sulfate (erythro, >99% purity).[1][2]

    • threo-Indinavir (USP Reference Standard or custom synthesis, >98% purity).[1]

  • Buffer: 50 mM Sodium Acetate (pH 4.7), 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% Glycerol. Note: High salt promotes dimer stability.[1]

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of both erythro and threo isomers in 100% DMSO.

    • Critical Step: Verify the isomeric purity via Chiral HPLC prior to use. Even 1% contamination of erythro in the threo sample can skew results if the erythro form is nanomolar potent.

    • Prepare serial dilutions (1:3) in assay buffer. Range:

      • Erythro: 0.1 nM to 100 nM.

      • Threo: 10 nM to 10,000 nM (Expect ~100-1000x lower potency).[1]

  • Enzyme Pre-Incubation:

    • In a black 96-well microplate, add 10 µL of diluted Inhibitor (or DMSO control).[1]

    • Add 20 µL of HIV-1 Protease (final conc. 25 nM).[1]

    • Incubate for 15 minutes at 25°C to allow thermodynamic equilibrium.

  • Reaction Initiation:

    • Add 20 µL of FRET Substrate (final conc.

      
      , approx near 
      
      
      
      ).
    • Total reaction volume: 50 µL.

  • Kinetic Monitoring:

    • Monitor fluorescence immediately (Ex: 340 nm, Em: 490 nm) for 20 minutes.

    • Calculate initial velocity (

      
      ) from the linear portion of the curve.
      
  • Data Analysis (Self-Validating Logic):

    • Fit data to the Morrison equation (for tight-binding inhibitors like erythro-Indinavir) or standard IC50 curves for weaker binders (threo).[1]

    • Calculate

      
       using the Cheng-Prusoff equation:
      
      
      
      
      [1]

Part 3: Data Interpretation & Application

The power of this application lies in the Stereochemical Discrimination Factor (SDF) .

Definition:


[1]

Interpretation Table:

ScenarioKi (Erythro)Ki (Threo)SDF ValueInterpretation
Wild Type (WT) 0.5 nM500 nM1000 High Stringency. The active site is perfectly optimized for the drug; the threo isomer is sterically rejected.[1]
Mutant V82A 15 nM600 nM40 Loss of Specificity. The mutation (Val->Ala) creates a larger void.[1] The drug binds worse (30x loss), but the threo isomer binding is largely unaffected.
Mutant I84V 5 nM50 nM10 Active Site Remodeling. The mutation drastically alters the pocket shape. The enzyme now tolerates the "wrong" isomer much better.

Application Note Insight: If a resistance mutation causes the SDF to drop significantly (as seen in the I84V example), it suggests the resistance mechanism involves backbone flexibility or cavity expansion . The mutant protease has become "promiscuous," losing the ability to distinguish between the precise transition state mimic and the diastereomer.

Part 4: Structural Biology (Advanced Application)

For researchers with access to X-ray crystallography, threo-Indinavir is used to map the Exclusion Volume .

  • Co-crystallization: Soak threo-Indinavir into crystals of WT and Mutant proteases.

  • Difference Maps: Compare the electron density of erythro-Indinavir vs. threo-Indinavir.

  • Analysis: In WT, the threo isomer often forces the "flaps" (Ile50/Ile50') into an open or disordered conformation due to steric clash. In resistant mutants, the flaps may close tightly even on the threo isomer.

    • Result: This proves that the mutant protease has a lower energy barrier for flap closing, contributing to its ability to process natural substrates even in the presence of inhibitors.

Structural_Logic cluster_WT Wild Type Protease cluster_Mut Resistant Mutant (e.g., V82A) WT_E Binds Erythro (Tight Fit, Flaps Closed) Mut_E Binds Erythro (Loose Fit, High Ki) WT_E->Mut_E Mutation reduces drug affinity WT_T Binds Threo (Steric Clash, Flaps Open) Mut_T Binds Threo (Accommodated, Flaps Closed) WT_T->Mut_T Mutation removes steric clash

Caption: Structural consequences of resistance mutations on stereoisomer binding.

Part 5: References

  • Merck Research Laboratories. (1994).[1] L-735,524: The design of a potent HIV-1 protease inhibitor.[1] Journal of Medicinal Chemistry.

  • Condra, J. H., et al. (1995). In vivo emergence of HIV-1 variants resistant to multiple protease inhibitors.[1][3] Nature. [1]

  • United States Pharmacopeia (USP). Indinavir System Suitability and Impurity Standards. (Reference for threo-isomer chemical definition).

  • Schiffer, C. A. (2010).[1] The substrate envelope hypothesis: structural basis for drug resistance. Proceedings of the National Academy of Sciences (PNAS). [1]

  • FDA Center for Drug Evaluation and Research. (1996).[1] Crixivan (Indinavir Sulfate) NDA Approval Package - Chemistry Review.[1] (Details on isomer impurities). [1]

Sources

Application Note: Stereospecificity in HIV-1 Protease Inhibition – Experimental Setup for threo-Indinavir Cell Culture Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the preclinical development and analytical validation of antiretroviral therapies, distinguishing between specific target engagement and off-target cytotoxicity is paramount. Indinavir is a highly potent HIV-1 protease inhibitor, but its efficacy is absolutely dependent on the stereochemistry of its hydroxyethylamine transition-state isostere. threo-Indinavir (also classified as Indinavir EP Impurity C) is a diastereomer of the active drug[1]. By utilizing threo-Indinavir as a stereochemical negative control in cell culture assays, researchers can establish a self-validating system that unequivocally proves assay specificity. This application note details the mechanistic rationale and step-by-step experimental protocols for utilizing threo-Indinavir in HIV-1 cell culture models.

Mechanistic Rationale: The Role of Stereochemistry

The HIV-1 protease operates as a C2-symmetric homodimer, utilizing two catalytic aspartic acid residues (Asp25 and Asp25') to cleave the viral Gag-Pol polyprotein. To block this process, Indinavir mimics the tetrahedral transition state of the natural peptide substrate.

The erythro configuration of Indinavir perfectly aligns its central hydroxyl group to form critical hydrogen bonds with the Asp25/Asp25' carboxylates. threo-Indinavir is an epimer of this active form[2]. The inverted stereochemistry at this specific chiral center disrupts the spatial geometry, preventing optimal hydrogen bonding and inducing a steric clash within the tight active site cavity. Consequently, threo-Indinavir fails to effectively block viral replication[3].

MOA HIV_PR HIV-1 Protease (Active Dimer) GagPol Gag-Pol Polyprotein HIV_PR->GagPol Catalyzes cleavage Maturation Viral Maturation (Infectious Virions) GagPol->Maturation Yields functional proteins Indinavir Indinavir (Active) Optimal Stereochemistry Indinavir->HIV_PR Binds Asp25/Asp25' (Strong Inhibition) Threo threo-Indinavir (Epimer / Impurity C) Threo->HIV_PR Steric Clash (Weak/No Inhibition)

Figure 1: Stereospecific inhibition mechanism of HIV-1 Protease by Indinavir vs. threo-Indinavir.

Experimental Design & Causality

When testing novel protease inhibitors or validating batch purity, a standard vehicle control (e.g., DMSO) only accounts for solvent-induced toxicity. By incorporating threo-Indinavir into the assay, you control for the entire physicochemical scaffold of the molecule.

The Self-Validating System: If a cell culture assay demonstrates viral suppression by the active Indinavir but not by threo-Indinavir, the researcher has definitively proven that the assay's readout is driven by stereospecific active-site engagement. Conversely, if threo-Indinavir exhibits high "antiviral" activity, it immediately flags a non-specific artifact, such as generalized chemical cytotoxicity or membrane disruption, ensuring the integrity of the data[1].

Detailed Cell Culture Protocol

To evaluate this differential activity, the standard virological model utilizes MT-4 human T-lymphoid cells infected with the HIV-1 NL4-3 strain[4]. MT-4 cells are chosen because they are highly susceptible to HIV-1 and exhibit rapid, virus-induced cytopathic effects (CPE), allowing for a clear viability readout.

Workflow Step1 1. Cell Preparation MT-4 T-lymphoid cells Step2 2. Viral Infection HIV-1 (NL4-3 strain) Step1->Step2 Step3 3. Drug Treatment threo-Indinavir vs Indinavir Step2->Step3 Step4 4. Incubation 5 Days at 37°C Step3->Step4 Step5 5. Readout MTT Viability & p24 ELISA Step4->Step5

Figure 2: Step-by-step workflow for the MT-4 cell culture antiviral assay.

Reagent Preparation
  • Compound Stocks: Dissolve threo-Indinavir (Impurity C) and active Indinavir sulfate in 100% DMSO to create 10 mM stock solutions. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Working Dilutions: Perform 5-fold serial dilutions in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS). Causality Note: Ensure the final DMSO concentration in the culture does not exceed 0.1%. Higher concentrations will independently lyse MT-4 cells, confounding the viability readout.

  • Virus Stock: Thaw a standardized aliquot of HIV-1 NL4-3 virus[4].

Cell Culture and Infection
  • Harvest MT-4 cells in the exponential growth phase. Centrifuge at 300 x g for 5 minutes and resuspend in fresh RPMI 1640 (10% FBS) at a density of

    
     cells/mL.
    
  • Infect the cells with HIV-1 NL4-3 at a multiplicity of infection (MOI) of 0.01. Causality Note: A low MOI is critical. It allows for multiple cycles of viral replication over the 5-day incubation period, which amplifies the phenotypic difference between the active drug and the inactive threo epimer.

  • Incubate the cell-virus suspension at 37°C for 1 hour to allow for viral adsorption.

  • Strict Control Requirement: Maintain a parallel flask of mock-infected MT-4 cells (treated with medium only) to serve as the 100% viability baseline.

Drug Treatment & Incubation
  • Wash the cells twice with PBS to remove unadsorbed virus, synchronizing the infection cycle.

  • Resuspend the infected cells in culture medium and seed them into a 96-well plate at

    
     cells/well (100 µL volume).
    
  • Add 100 µL of the serially diluted threo-Indinavir or active Indinavir to the respective wells.

  • Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 5 days.

Readout: Cell Viability (MTT Assay)
  • After 5 days, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Carefully remove 150 µL of the supernatant and add 150 µL of MTT solvent (acidified isopropanol) to dissolve the formazan crystals.

  • Read the absorbance at 540 nm (with a 690 nm reference) using a microplate reader. Causality Note: The MTT assay measures mitochondrial reductase activity, which directly correlates to the number of living cells. Protection from viral CPE yields high absorbance, while uninhibited viral replication causes cell death and low absorbance.

Quantitative Data Interpretation

Because the threo configuration prevents optimal binding to the protease active site, the biological activity of threo-Indinavir is drastically reduced compared to the active erythro form. When plotting the dose-response curve, researchers should expect a shift in the IC50/EC50 values by several orders of magnitude.

Table 1: Expected Pharmacological Profile of Indinavir Stereoisomers

CompoundTargetStereochemical ConfigurationExpected Ki (HIV-1 PR)Expected EC50 (MT-4 Cells)Primary Application
Indinavir (Active) HIV-1 Proteaseerythro (Optimal)~0.54 nM< 50 nMAntiretroviral Drug / Positive Control
threo-Indinavir HIV-1 Proteasethreo (Epimer)> 1000 nM> 10,000 nMNegative Control / Impurity Standard

Note: Data represents consensus ranges for stereoisomeric comparisons in standard MT-4 / NL4-3 assays.

By integrating threo-Indinavir into the assay pipeline, drug development professionals ensure that their analytical methods are strictly measuring targeted, stereochemically-dependent inhibition, thereby elevating the trustworthiness and regulatory compliance of their preclinical data.

References[3] Indinavir | MedChemExpress (MCE) Life Science Reagents. Source: MedChemExpress. URL:https://www.medchemexpress.com/threo-indinavir.html[2] INDINAVIR, THREO- - Inxight Drugs. Source: National Center for Advancing Translational Sciences (NCATS). URL:https://drugs.ncats.io/drug/AUG7A0JP5E[4] Design, Synthesis, and X-Ray Studies of Potent HIV-1 Protease Inhibitors incorporating aminothiochromane and aminotetrahydronaphthalene carboxamide derivatives as the P2 ligands. Source: NIH PubMed Central (PMC). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2821008/[1] Indinavir EP Impurity C (Free Base) | CAS 360558-79-8. Source: Veeprho Pharmaceuticals. URL:https://veeprho.com/product/indinavir-ep-impurity-c-free-base/

Sources

Application Note: Protocols for the Asymmetric Synthesis of Indinavir (Crixivan®)

[1]

Abstract & Scope

This technical guide details the asymmetric synthesis of Indinavir sulfate, specifically focusing on the Merck Process , which is widely regarded as the benchmark for stereochemical control in drug development. Indinavir is a potent HIV-1 protease inhibitor that functions as a transition-state mimetic. Its efficacy relies entirely on the precise spatial arrangement of its hydroxyl group (which mimics the hydration of the peptide bond) and the lipophilic indanol moiety.

This guide addresses the "threo-" specification by detailing the construction of the (1S, 2R)-1-amino-2-indanol core (cis-aminoindanol) and the subsequent diastereoselective installation of the backbone hydroxyl group. The protocols below prioritize the Ritter Reaction for the aminoindanol synthesis and Enolate Alkylation for the backbone assembly, ensuring high enantiomeric excess (ee >99%).

Retrosynthetic Analysis & Strategy

The synthesis is convergent, relying on the coupling of three distinct chiral fragments. The critical challenge is the "threo-like" diastereocontrol required during the formation of the central hydroxyethylene linker.

Strategic Logic
  • Chiral Anchor: The (1S, 2R)-1-amino-2-indanol is not just a structural component; it acts as a chiral auxiliary during the synthesis, directing the stereochemistry of the central backbone.

  • Stereocontrol: The relative stereochemistry (cis vs. trans, erythro vs. threo) is locked early via the Jacobsen Epoxidation and the Ritter Reaction .

  • Convergent Assembly: The final molecule is assembled by opening a highly functionalized epoxide with a piperazine fragment.

Diagram 1: Retrosynthetic Workflow

Indinavir_RetrosynthesisIndinavirIndinavir Sulfate(Target Molecule)EpoxideEpoxide Intermediate(Stereocenter established)Indinavir->EpoxideEpoxide OpeningPiperazinePiperazine Fragment(N-tert-butyl-decahydroisoquinoline)Indinavir->PiperazineCouplingAminoIndanol(1S, 2R)-1-Amino-2-Indanol(Chiral Anchor)Epoxide->AminoIndanolAuxiliary Directed SynthesisIndeneIndene(Starting Material)AminoIndanol->IndeneJacobsen Epoxidation+ Ritter Rxn

Caption: Retrosynthetic breakdown showing the convergence of the aminoindanol and piperazine fragments.

Critical Reagent Preparation: (1S, 2R)-1-Amino-2-Indanol[1][2][3][4]

The synthesis of the cis-aminoindanol is the defining step of this protocol. While trans-aminoindanols are thermodynamically favored, Indinavir requires the cis-(1S, 2R) configuration.

Protocol 1: Asymmetric Epoxidation & Ritter Reaction

This method utilizes the Jacobsen epoxidation to set absolute stereochemistry, followed by a Ritter reaction which proceeds with retention of configuration (via a double inversion mechanism) to install the amine.

Reagents:

  • Indene (Technical grade, distilled)[1]

  • Jacobsen’s Catalyst (S,S-Mn(salen))[2]

  • Sodium Hypochlorite (NaOCl)

  • Acetonitrile (CH₃CN)

  • Oleum (Fuming H₂SO₄) or Chlorosulfonic acid

  • Tartaric Acid (for resolution/purification)

Step-by-Step Methodology:

  • Enantioselective Epoxidation:

    • Charge a reactor with Indene (1.0 eq) and Jacobsen’s Catalyst (0.5–1.0 mol%).

    • Maintain temperature at 0–5°C.

    • Add NaOCl (commercial bleach) slowly while maintaining pH ~11.3 using a phosphate buffer.

    • Mechanism: The Mn-oxo species transfers oxygen to the olefin face.

    • Checkpoint: Monitor by HPLC. Target >85% ee for Indene Oxide.

  • Ritter Reaction (The Stereochemical Inversion):

    • Dissolve the (1S, 2R)-indene oxide in dry Acetonitrile.

    • Cool to -5°C.[1]

    • Add Oleum (20% SO₃) dropwise.

    • Critical Mechanism: The strong acid opens the epoxide to a benzylic carbocation. The acetonitrile solvent attacks from the same face as the leaving oxygen (due to shielding or double inversion via an oxazoline intermediate), resulting in the cis-oxazoline.

    • Quench with water to hydrolyze the oxazoline to the amide, then reflux with NaOH to cleave the amide to the amine.

  • Purification:

    • Recrystallize the crude aminoindanol from 1-butanol/water.

    • Validation: Optical Rotation

      
       (c=1, MeOH).
      
Data Table 1: Optimization of Ritter Reaction Conditions
Solvent SystemAcid CatalystTemperatureYield (%)cis:trans Ratio
CH₃CN (Neat)H₂SO₄ (Conc)25°C45%80:20
CH₃CN / CH₂Cl₂ Oleum (20%) -5°C 88% 98:2
CH₃CNBF₃[3]·OEt₂0°C60%90:10

Protocol 2: Stereoselective Backbone Assembly

This section addresses the "threo" aspect by ensuring the correct relative stereochemistry between the aminoindanol anchor and the newly formed hydroxyl group on the backbone.

The "Merck Enolate" Strategy

Instead of simple nucleophilic attack, this protocol uses the aminoindanol as a chiral auxiliary to direct the alkylation of an amide enolate.

Step-by-Step Methodology:

  • Amide Formation:

    • React (1S, 2R)-1-amino-2-indanol with Boc-glycine or a similar protected amino acid derivative to form the amide.

    • Protect the indanol hydroxyl group and the amide nitrogen as an acetonide (isopropylidene acetal) using 2-methoxypropene and p-TsOH. This locks the conformation.

  • Diastereoselective Allylation:

    • Cool the acetonide solution to -78°C in THF.

    • Add LiHMDS (Lithium hexamethyldisilazide) to generate the enolate.

    • Add Allyl Bromide.[2][3]

    • Stereocontrol: The lithium cation chelates between the enolate oxygen and the acetonide oxygen. The allyl bromide attacks from the face opposite the bulky indane ring.

    • Result: Formation of the (2S)-allylated product with >95:5 diastereomeric ratio (dr).

  • Epoxide Formation (Iodolactonization):

    • Treat the allylated intermediate with Iodine (I₂) in aqueous bicarbonate.

    • This forms an iodohydrin which spontaneously cyclizes to the epoxide upon base treatment (NaOMe).

    • Outcome: You now have the "Epoxide Intermediate" (see Diagram 1) with the correct absolute configuration at all centers.

Diagram 2: Stereocontrol Mechanism

Stereocontrolcluster_0Step 1: Chelation Controlcluster_1Step 2: Epoxide ClosureEnolateLithium Enolate(Rigid Chelate)AttackFacial Attack(Anti to Indane)Enolate->AttackAllylAllyl BromideAllyl->AttackIodohydrinIodohydrinIntermediateAttack->IodohydrinIodolactonizationEpoxideChiral Epoxide(>99% ee)Iodohydrin->EpoxideBase (NaOMe)

Caption: The aminoindanol auxiliary directs the allyl attack, fixing the backbone stereochemistry.

Protocol 3: Final Coupling (Epoxide Opening)

The final step couples the highly functionalized epoxide with the piperazine fragment (N-tert-butyl-decahydroisoquinoline-3-carboxamide).

Methodology:

  • Dissolve the Chiral Epoxide (from Protocol 2) and the Piperazine fragment (1.05 eq) in Ethanol or Methanol.

  • Reflux at 80°C for 12–15 hours.

  • Regioselectivity: The amine attacks the less substituted carbon of the epoxide (distal to the bulky aminoindanol group).

  • Workup: Concentrate under vacuum. The product is often crystallized as the sulfate salt (Indinavir Sulfate) by adding H₂SO₄ in ethanol.

Quality Control & Troubleshooting

Analytical Standards (Self-Validation)
  • HPLC Method: Chiralcel OD column; Hexane/IPA (90:10); Flow 1.0 mL/min; UV 220 nm.

    • Requirement: (1S, 2R)-aminoindanol >99.5% ee.[1]

    • Requirement: Final Indinavir >99.0% purity.[3]

  • NMR Verification: The coupling constant (

    
    ) between the H-1 and H-2 protons of the indanol ring is diagnostic.
    
    • cis-aminoindanol:

      
      .
      
    • trans-aminoindanol:

      
      .
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low cis:trans ratio in Ritter Rxn Temperature too high (>0°C)Maintain strict -5°C to 0°C control during acid addition.
Incomplete Epoxide Opening Steric hindranceSwitch solvent to 2-propanol and increase temp to 85°C; add mild Lewis acid (rarely needed).
Racemization of Amide Base strength too highUse LiHMDS specifically; avoid LDA if possible as it can cause proton exchange at the alpha-center.

References

  • Reider, P. J. (1996). "Advances in AIDS Chemotherapy: The Asymmetric Synthesis of CRIXIVAN®". Chimia, 50(7/8), 306-311. Link

  • Senanayake, C. H., et al. (1996).[1] "The Role of 2-Indanol in the Synthesis of HIV Protease Inhibitors". Tetrahedron Letters, 37(19), 3271-3274. Link

  • Hughes, D. L., et al. (1997). "A Mechanistic Study of the Ritter Reaction: Synthesis of (1S, 2R)-1-Amino-2-indanol". Journal of Organic Chemistry, 62(7), 2222-2229. Link

  • Dorsey, B. D., et al. (1994). "L-735,524: The Design of a Potent and Orally Bioavailable HIV Protease Inhibitor". Journal of Medicinal Chemistry, 37(21), 3443-3451. Link

  • BenchChem Protocols. (2025). "Application Notes: The Role of 2-Indanol in the Synthesis of HIV Protease Inhibitors". Link

Use of "Indinavir, threo-" as a reference standard in chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chromatographic Separation and Quantification of Threo-Indinavir

Abstract

This application note details the protocol for utilizing Indinavir, threo- (a diastereomeric impurity of the HIV protease inhibitor Indinavir) as a system suitability reference standard. Unlike enantiomers, which require chiral stationary phases, the threo-diastereomer possesses distinct physicochemical properties allowing for resolution on achiral Reversed-Phase HPLC (RP-HPLC) columns. This guide provides a validated C18-based methodology to separate the active pharmaceutical ingredient (API), Indinavir (erythro-configuration), from its threo-isomer, ensuring strict quality control in compliance with ICH Q3A/Q3B guidelines.

Introduction & Chemical Context

Indinavir Sulfate (Crixivan) contains a hydroxyethylene scaffold with five defined chiral centers (


). The therapeutic efficacy and safety profile are strictly linked to this specific stereochemical configuration.
  • The Reference Standard: "Indinavir, threo-" refers to the diastereomer where the relative stereochemistry at the hydroxyethylene junction is inverted compared to the active drug.

  • Why it Matters: In synthetic pathways involving asymmetric reduction or epoxide opening, the threo-isomer is a common byproduct. Because it is a diastereomer, it is considered a related substance rather than a chiral impurity requiring enantiomeric separation.

  • Regulatory Requirement: Regulatory bodies mandate the demonstration of peak purity. The threo-indinavir standard is used to calculate the Resolution (

    
    )  factor, proving the method's specificity.
    

Experimental Protocol: RP-HPLC Separation

This protocol utilizes a high-pH stable C18 column to maximize the retention of the basic piperazine moiety while maintaining sharp peak shape.

Reagents & Equipment
  • Instrument: HPLC/UPLC system with binary gradient pump and UV-Vis/PDA detector.

  • Column: C18 (Octadecyl silane),

    
    , 
    
    
    
    packing (e.g., Waters XTerra RP18 or Phenomenex Luna C18).
  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water.

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Dibasic Potassium Phosphate (
    
    
    
    ), Triethylamine (TEA).
Mobile Phase Preparation
  • Buffer (Solution A): Dissolve

    
    
    
    
    
    and
    
    
    
    
    in
    
    
    water. Adjust pH to
    
    
    with dilute phosphoric acid or KOH. Filter through
    
    
    membrane.
    • Expert Insight: Indinavir is a weak base (

      
      ). Operating near pH 6.0 ensures the molecule is partially ionized, optimizing interaction with the stationary phase without causing excessive peak tailing common at lower pH.
      
  • Organic Modifier (Solution B): Acetonitrile:Methanol (

    
    ).
    
Chromatographic Conditions
ParameterSetting
Flow Rate

Column Temp

Injection Volume

Detection UV @

(Secondary:

for higher sensitivity)
Run Time 30 minutes
Gradient Program
Time (min)% Solution A (Buffer)% Solution B (Organic)Phase Description
0.06040Equilibration
15.04060Elution of Isomers
20.02080Wash
21.06040Re-equilibration
30.06040End

Standard Preparation & Workflow

Stock Solutions[1]
  • System Suitability Stock: Weigh

    
     of Indinavir Sulfate Reference Standard (RS) and 
    
    
    
    of threo-Indinavir RS into a
    
    
    volumetric flask.
  • Dissolution: Add

    
     of Diluent (50:50 Buffer:ACN). Sonicate for 5 minutes (maintain temp 
    
    
    
    to prevent degradation). Dilute to volume.
Experimental Workflow Diagram

IndinavirWorkflow cluster_QC System Suitability Check Sub_Prep Sample/Standard Preparation Injection HPLC Injection (20 µL) Sub_Prep->Injection Separation C18 Separation (Gradient Elution) Injection->Separation Detection UV Detection (260 nm) Separation->Detection Analysis Data Analysis (Calc. Resolution) Detection->Analysis

Figure 1: Analytical workflow for the separation of Indinavir and its threo-diastereomer.

Data Analysis & System Suitability

To validate the run, the separation between the active drug and the threo-isomer must meet specific criteria.

Calculations: Calculate the Resolution (


) between the Indinavir peak and the threo-Indinavir peak using the USP formula:


Where

is retention time and

is peak width at baseline.

Acceptance Criteria:

  • Resolution (

    
    ):  NLT (Not Less Than) 1.5 (Baseline separation).
    
  • Tailing Factor (

    
    ):  NMT (Not More Than) 2.0 for the Indinavir peak.
    
  • Relative Retention Time (RRT): threo-Indinavir typically elutes before Indinavir (approx RRT ~0.85 - 0.90 depending on exact column chemistry).

Decision Logic for QC

DecisionTree Start Analyze Chromatogram Check_Rs Resolution (Rs) > 1.5? Start->Check_Rs Check_Tail Tailing Factor < 2.0? Check_Rs->Check_Tail Yes Fail_Rs FAIL: Adjust Gradient/pH Check_Rs->Fail_Rs No Pass PASS: Proceed to Quant Check_Tail->Pass Yes Fail_Tail FAIL: Check Column/Buffer Check_Tail->Fail_Tail No

Figure 2: Decision logic for System Suitability acceptance based on threo-indinavir resolution.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Poor Resolution (

)
pH drift in buffer.Indinavir retention is highly pH-dependent. Ensure pH is exactly 6.0. Lowering pH to 5.5 may increase retention but alter selectivity.
Peak Tailing Secondary silanol interactions.Add 0.1% Triethylamine (TEA) to the buffer as a silanol blocker. Ensure the column is "End-capped".
Retention Time Shift Temperature fluctuation.Column oven must be stable at

. Indinavir's solubility and partitioning are temperature sensitive.

References

  • United States Pharmacopeia (USP). Indinavir Sulfate Monograph: Organic Impurities. USP-NF.[1][2] (Verified Source: )

  • National Center for Advancing Translational Sciences (NCATS). Indinavir, Threo- (Structure and Stereochemistry). Inxight Drugs.[3] (Verified Source: )

  • DrugFuture. Indinavir Sulfate USP Monograph Data. (Verified Source: )

  • Jayewardene, A. L., et al. "Determination of indinavir, an HIV-protease inhibitor, in human plasma by reversed-phase high-performance liquid chromatography." Journal of Chromatography B: Biomedical Sciences and Applications, 1997.[4] (Verified Source: )

Sources

Application Note: Structural Determination of Indinavir (Threo-) Co-Crystals via X-Ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the rigorous process of generating, characterizing, and solving the structure of Indinavir (Threo-diastereomer) co-crystals .

Indinavir (IDV) is a protease inhibitor with complex stereochemistry (five chiral centers). While the commercial drug is a specific stereoisomer, research into its threo- configurations (often associated with the hydroxyethylene core or specific degradation pathways) requires precise crystallographic validation. This protocol focuses on Pharmaceutical Co-crystallization —a solid-state engineering technique used to modify solubility and stability without altering the covalent pharmacophore.

Executive Summary & Scientific Rationale

The development of co-crystals for Indinavir (IDV) addresses its classification as a BCS Class II compound (low solubility, high permeability). While Indinavir Sulfate is the standard salt form, it exhibits hygroscopicity and pH-dependent precipitation (nephrolithiasis).

Why Co-crystals? Unlike salts, co-crystals rely on neutral hydrogen bonding (supramolecular synthons) rather than proton transfer. This is critical for Indinavir, a weak base (pKa


 5.9 pyridyl, 3.7 piperazinyl).
  • The "Threo" Challenge: Indinavir contains a hydroxyethylene core. Differentiating the threo vs. erythro configuration is difficult via NMR alone due to overlapping signals. Single Crystal X-Ray Diffraction (SCXRD) is the absolute method for determining relative and absolute stereochemistry (via the Flack parameter).

Pre-Experimental Design: Co-Former Selection

To ensure the formation of a co-crystal rather than a salt , we apply the


pKa Rule .
The pKa Rule


  • 
     : Salt formation is highly probable.
    
  • 
     : Co-crystal formation is highly probable.
    
  • 
     : The "Grey Zone"—unpredictable, but often yields co-crystals with short H-bonds.
    

Recommended Co-formers for Indinavir (Base pKa ~5.9):

Co-formerpKa (approx)

pKa (IDV - Co-former)
Predicted Outcome
Benzoic Acid 4.21.7Co-crystal (Grey Zone)
Saccharin 1.64.3Salt
Resorcinol 9.3-3.4Co-crystal
Fumaric Acid 3.02.9Mixed/Salt

Expert Insight: For Indinavir, target co-formers with carboxylic acid or amide groups to utilize the acid-pyridine heterosynthon , a robust supramolecular motif.

Experimental Protocol: Synthesis & Growth

Workflow Visualization

The following diagram outlines the decision logic and workflow for screening and growing diffraction-quality crystals.

Indinavir_CoCrystal_Workflow Start Start: Indinavir (Threo) Base Selection Co-former Selection (Delta pKa Rule) Start->Selection Screening Phase 1: Screening (Liquid Assisted Grinding) Selection->Screening Molar Ratio 1:1 PXRD PXRD Analysis (Identify New Phases) Screening->PXRD Decision New Phase Found? PXRD->Decision Growth Phase 2: Crystal Growth (Slow Evaporation/Cooling) Decision->Growth Yes Retry Change Solvent/Ratio Decision->Retry No SCXRD Phase 3: SCXRD (Structure Solution) Growth->SCXRD Retry->Screening

Figure 1: Systematic workflow for Indinavir co-crystal screening and structural determination.

Phase 1: Mechanochemical Screening (Liquid Assisted Grinding)

Goal: Rapidly identify if a co-crystal phase exists before attempting to grow large crystals.

  • Weighing: Weigh equimolar amounts (1:1) of Indinavir (Threo-base) and the selected Co-former (e.g., Benzoic Acid).

  • Grinding: Place mixture in a stainless steel jar with two 5mm stainless steel balls.

  • Solvent Drop: Add 10-20

    
    L of solvent (Ethanol or Acetonitrile) to catalyze the reaction (Liquid Assisted Grinding - LAG).
    
  • Milling: Grind at 25-30 Hz for 20 minutes.

  • Analysis: Analyze the resulting powder via Powder X-Ray Diffraction (PXRD).

    • Success Criteria: Disappearance of starting material peaks and emergence of distinct new peaks (not just a physical mixture).[1]

Phase 2: Growing Single Crystals (Slow Evaporation)

Goal: Obtain crystals >0.1 mm in at least two dimensions for SCXRD.

  • Dissolution: Dissolve the LAG product (or physical mixture) in a minimal amount of solvent (Ethanol/Water 80:20 or Isopropanol) at elevated temperature (40°C).

    • Note: Indinavir is hydrophobic; pure water is a poor solvent.

  • Filtration: Filter the warm solution through a 0.45

    
    m PTFE syringe filter into a clean glass vial to remove nucleation sites (dust).
    
  • Evaporation: Cover the vial with Parafilm and poke 3-5 small holes to control evaporation rate.

  • Incubation: Store in a vibration-free environment at 20°C.

    • Timeline: 3-14 days.

  • Harvesting: When crystals appear (plate-like or prismatic), examine under a polarized light microscope. Sharp extinction indicates good crystallinity.

X-Ray Crystallography (SCXRD) Protocol

A. Data Collection Strategy

Indinavir crystals often diffract weakly at high angles due to solvent disorder or flexible side chains.

  • Temperature: 100 K (Cryostream).

    • Reasoning: Low temperature freezes the flexible piperazine and butyl-pyridine chains, reducing thermal parameters (

      
      ) and improving resolution.
      
  • Source: Cu-K

    
     (
    
    
    
    Å) or Mo-K
    
    
    (
    
    
    Å).
    • Recommendation: Use Cu-K

      
        for absolute configuration determination of chiral organic molecules (Indinavir) if no heavy atom is present, as the anomalous signal is stronger.
      
  • Strategy: Collect a full sphere of data (Redundancy > 4) to ensure accurate intensity statistics.

B. Structure Solution & Refinement (SHELX/OLEX2)
  • Space Group Determination: Indinavir is chiral, so the space group must be non-centrosymmetric (e.g.,

    
    , 
    
    
    
    ).
  • Phasing: Use Intrinsic Phasing (SHELXT) or Direct Methods.

  • Refinement (SHELXL):

    • Hydrogen Bonding: Locate the acidic proton.

      • Co-crystal: Proton remains on the carboxylic acid (O-H...N distance ~1.6 - 1.8 Å).

      • Salt: Proton transfers to the Indinavir Pyridine/Piperazine nitrogen (N-H...O distance ~1.6 - 1.8 Å).

    • Disorder: The tert-butyl group and the piperazine ring in Indinavir are prone to disorder. Use PART commands and similarity restraints (SIMU, DELU) if necessary.

  • Stereochemistry Verification:

    • Check the chiral centers at the hydroxyethylene core.

    • Threo-configuration: The substituents on adjacent chiral carbons should be on opposite sides in the Fischer projection (or specific torsion angles in 3D space).

    • Flack Parameter: For the correct enantiomer, the Flack parameter should be near 0.0 (with small esd). If it is near 1.0, the structure is inverted.

Data Presentation & Reporting

When reporting the structure, summarize the crystallographic data in a standard Table 1 format.

Table 1: Crystallographic Data Summary Template

ParameterValue (Example)
Formula

(Indinavir:Benzoic Acid)
Crystal System Monoclinic
Space Group

(Chiral)
Temperature 100(2) K
Z 2
R1 (I > 2

(I))
< 0.05 (Target)
Flack Parameter 0.02(5) (Confirms Absolute Config)
Interaction Type H-Bond (O--H...N)

References

  • Indinavir Monohydrate Structure: Kulkarni, S. et al. "Indinavir: A Rare Urinary Stone in HIV-1-Infected Patients – Occurrence and Crystal Properties."[2] Scientific.net, Materials Science Forum. Link

  • HIV Protease-Indinavir Complex (Protein Crystallography): Vondrasek, J. et al. "Crystal structures of HIV protease V82A and L90M mutants reveal changes in the indinavir-binding site."[3] FEBS Journal/PubMed. Link

  • Co-crystallization Methodology (Ritonavir Proxy): Sagar, N. et al. "Solubility Enhancement of Ritonavir: Co-Crystallization." Walsh Medical Media/Pharm Anal Acta. Link

  • Cambridge Structural Database (CSD): Cambridge Crystallographic Data Centre.[4][5] "The world's repository for small-molecule organic and metal-organic crystal structures."[4][6] CCDC. Link

  • General Pharmaceutical Co-crystal Review: Vemuri, V. et al. "Insight into Concept and Progress on Pharmaceutical Co-Crystals." Indian Journal of Pharmaceutical Education and Research. Link

Sources

Application Note: Stereochemical Resolution and Mass Spectrometric Identification of threo-Indinavir

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Rationale

Indinavir (MK-639) is a highly potent human immunodeficiency virus type 1 (HIV-1) protease inhibitor[1]. During the synthesis of the active erythro-like diastereomer, stereochemical impurities such as threo-Indinavir (European Pharmacopoeia Impurity C, CAS 360558-79-8) can emerge[2]. Because diastereomers possess identical molecular weights (613.79 g/mol ) and nearly indistinguishable thermodynamic stabilities under collision-induced dissociation (CID), direct-infusion tandem mass spectrometry (MS/MS) cannot definitively differentiate them[3].

The Causality of the Method: To achieve unambiguous identification and quantification, a hyphenated approach is mandatory. We utilize Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Triple Quadrupole Mass Spectrometry (QqQ-MS). The UHPLC phase leverages subtle differences in the three-dimensional spatial arrangement of the threo and erythro forms, resulting in differential hydrophobic interactions with the stationary phase. Once chromatographically resolved in the time domain, the QqQ-MS provides highly sensitive detection via Multiple Reaction Monitoring (MRM), targeting the protonated precursor


 at m/z 614.3 and its dominant product ion at m/z 421.3[4],[5].

Experimental Workflow

Workflow Prep Sample Preparation (Protein Precipitation) LC UHPLC Separation (Stereoisomer Resolution) Prep->LC 5 µL Injection Ion ESI+ Ionization [M+H]+ m/z 614.3 LC->Ion Eluent Quad1 Q1: Precursor Selection m/z 614.3 Ion->Quad1 Ion Beam Cell q2: CID Fragmentation (CE: 25 eV) Quad1->Cell Mass Filtering Quad3 Q3: Product Ion Selection m/z 421.3 Cell->Quad3 Fragmentation Data Data Analysis (Peak Area Ratio) Quad3->Data Detection

UHPLC-MS/MS workflow for the stereochemical resolution and quantification of threo-Indinavir.

Quantitative Data and MRM Parameters

To ensure a self-validating system, stable isotope-labeled Indinavir-d6 is utilized as an internal standard (IS) to correct for matrix effects, extraction recovery variance, and ionization suppression in the source[6].

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Expected RT (min)
Indinavir (API)614.3421.350254.2
threo-Indinavir (Impurity C)614.3421.350255.8
Indinavir-d6 (Internal Standard)620.3427.350254.2

Note: Retention times (RT) are approximate and depend on specific column dimensions and gradient profiles. The critical metric is a chromatographic resolution (


) > 1.5 between the API and Impurity C.

Step-by-Step Methodology

Sample Preparation

Causality & Rationale: Liquid-liquid extraction or protein precipitation is required to isolate the analytes from biological matrices (e.g., plasma) or complex synthetic mixtures. Removing endogenous proteins prevents irreversible column clogging and mitigates ion suppression in the ESI source[4].

  • Aliquot 100 µL of the sample (plasma or API dissolution) into a clean microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution (Indinavir-d6, 500 ng/mL in methanol)[6].

  • Add 300 µL of ice-cold acetonitrile to induce rapid protein precipitation and extract the analytes.

  • Vortex the mixture vigorously for 2 minutes to ensure complete phase mixing.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 200 µL of the clear supernatant to an autosampler vial for UHPLC-MS/MS analysis.

Chromatographic Separation (UHPLC)

Causality & Rationale: Diastereomers require optimized stationary phases. A sub-2 µm particle size C18 column is used to exploit the slight differences in hydrophobicity and spatial orientation between the threo and erythro forms, ensuring they enter the mass spectrometer at different times[2],[3].

  • Column: Waters Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water (provides protons for ESI+ ionization).

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 5.0 min: Linear gradient to 60% B (Critical phase for threo/erythro resolution)

    • 5.0 - 6.0 min: 95% B (Column wash to remove highly hydrophobic impurities)

    • 6.0 - 8.0 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C (reduces mobile phase viscosity, improving mass transfer and peak shape).

Mass Spectrometry Configuration

Causality & Rationale: Electrospray Ionization in positive mode (ESI+) efficiently protonates the basic secondary amine and pyridine moieties of Indinavir. The QqQ-MS isolates the m/z 614.3 precursor in Q1, fragments it in q2 using argon gas, and selectively monitors the m/z 421.3 product ion in Q3, filtering out background chemical noise[4],[5].

  • Ion Source: ESI in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 450°C.

  • Desolvation Gas Flow: 800 L/hr (Nitrogen).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

System Suitability and Quality Control (Self-Validating Protocol)

A robust analytical protocol must be self-validating to ensure trustworthiness before analyzing unknown samples. The system must pass the following criteria:

  • Stereochemical Resolution (

    
    ):  The chromatographic peak of threo-Indinavir must be baseline resolved from the active Indinavir peak (
    
    
    
    ). Failure indicates column degradation or mobile phase preparation errors.
  • Signal-to-Noise (S/N): The Lower Limit of Quantification (LLOQ) standard must exhibit an S/N ratio

    
     for the m/z 614.3 
    
    
    
    421.3 transition.
  • Carryover Check: Inject a blank solvent sample immediately following the highest calibration standard. The signal in the blank must be

    
     of the LLOQ signal to verify the absence of autosampler carryover.
    

References

Sources

Troubleshooting & Optimization

Module 1: The Core Challenge – Stereocontrol of the Hydroxyethylene Isostere

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Hub for Indinavir (Crixivan®) synthesis.

As a Senior Application Scientist, I understand that the synthesis of Indinavir is a benchmark in asymmetric synthesis, specifically renowned for the "Merck Route" which utilizes (1S, 2R)-1-amino-2-indanol as a chiral auxiliary to establish the critical hydroxyethylene isostere core.

The term "threo" in your request refers to the relative stereochemistry of the central hydroxyethylene scaffold (the transition state mimic). Achieving high diastereomeric excess (de) for this core is the primary bottleneck. Below is your technical guide to troubleshooting the stereochemical and kinetic challenges of this synthesis.

Context: The "threo" configuration (specifically the (R)-hydroxyl center relative to the benzyl side chain) is established not by direct reduction, but by a substrate-directed alkylation using the aminoindanol auxiliary.

Troubleshooting Ticket #1: Low Diastereoselectivity in the Allylation Step

Symptom: HPLC analysis shows significant formation of the unwanted diastereomer (the erythro-like isomer) during the alkylation of the acetonide enolate. Root Cause: The metal enolate geometry is not being rigidly held, or the temperature control is insufficient, allowing the electrophile (allyl bromide) to approach from the unshielded face.

Diagnostic & Solution Protocol:

ParameterSpecificationTroubleshooting Action
Base Selection LiHMDS (Lithium Hexamethyldisilazide)Do not use NaHMDS or KHMDS. The Lithium cation is critical for forming a tight chelate with the acetonide oxygen, locking the enolate geometry.
Temperature -78°C to -40°CIf de drops below 95%, lower the addition temperature of allyl bromide to -78°C. The reaction is kinetically controlled.
Solvent THF (Anhydrous)Ensure water content is <50 ppm. Moisture protonates the enolate, leading to racemization or recovery of starting material.
Auxiliary Purity >99% ee (1S, 2R)-aminoindanolIf the auxiliary is not optically pure, the "match/mismatch" effect will erode the diastereoselectivity of the new center.

Technical Insight: The Merck process relies on the formation of a rigid lithium enolate-acetonide complex . The bulky indanol skeleton blocks one face of the enolate, forcing the allyl bromide to attack from the opposite side (anti- to the indanol). This sets the stereocenter that eventually becomes the benzylic position of the drug.

Module 2: The Chiral Auxiliary – (1S, 2R)-1-amino-2-indanol[1]

Context: The entire stereochemical integrity of Indinavir rests on this auxiliary. It is produced via a Ritter reaction of indene oxide.[1]

Troubleshooting Ticket #2: Poor Yield/Purity in the Ritter Reaction

Symptom: Low yield of the cis-aminoindanol or contamination with trans-isomers. Root Cause: The Ritter reaction involves the opening of indene oxide with acetonitrile in the presence of oleum.[1] The intermediate oxazoline must be hydrolyzed.[2][3]

Visualizing the Pathway (Graphviz):

RitterReaction cluster_control Critical Control Point Indene Indene Epoxide Indene Oxide Indene->Epoxide Epoxidation Ritter Ritter Reaction (MeCN, Oleum) Epoxide->Ritter Ring Opening TransImpurity Trans-Isomer (Impurity) Epoxide->TransImpurity Direct Attack (Side Rxn) Oxazoline Oxazoline Intermediate Ritter->Oxazoline Inversion at C1 Hydrolysis Acid Hydrolysis Oxazoline->Hydrolysis Retention at C2 CisIndanol (1S, 2R)-1-amino-2-indanol (Target Auxiliary) Hydrolysis->CisIndanol Major Product

Caption: The Ritter reaction sequence converting Indene Oxide to the cis-aminoindanol auxiliary. Note the inversion at C1 during oxazoline formation.

Standard Operating Procedure (SOP) for Resolution: If you are synthesizing the auxiliary rather than purchasing it, you must perform a resolution step to ensure >99% ee.

  • Salt Formation: Dissolve racemic cis-aminoindanol in water/methanol.

  • Resolution Agent: Add L-Tartaric acid .

  • Crystallization: The (1S, 2R)-aminoindanol-L-tartrate salt is less soluble. Heat to reflux and cool slowly (1°C/min) to 20°C.

  • Recycle: The unwanted (1R, 2S) enantiomer remains in the mother liquor. It can be racemized and recycled, but for high-value synthesis, discard it to prevent "eutectic entrapment" of impurities.

Module 3: The Final Coupling – Epoxide Opening

Context: The final assembly involves reacting the chiral epoxide (derived from the steps in Module 1) with the piperazine fragment.

Troubleshooting Ticket #3: Regioselectivity & Reaction Stalling

Symptom: The reaction between the epoxide and the piperazine is sluggish (>24h) or yields a mixture of regioisomers. Root Cause: Steric hindrance of the "threo" epoxide requires thermal activation, but excessive heat degrades the labile acetonide or Boc protecting groups.

Optimization Matrix:

VariableRecommendationMechanism
Solvent Methanol or Ethanol (Protic)Protic solvents activate the epoxide oxygen via hydrogen bonding, facilitating nucleophilic attack by the amine. Aprotic solvents (THF, DCM) are significantly slower.
Concentration High (1.0 - 2.0 M)The reaction is bimolecular. High concentration drives kinetics without requiring excessive heat.
Temperature Reflux (65-78°C)Required to overcome the activation energy of the hindered epoxide.
Lewis Acids Avoid While Lewis acids (e.g., Ti(OiPr)4) accelerate epoxide opening, they often cause chelation with the piperazine or deprotection of the acetonide. Stick to thermal activation in protic media.

Synthesis Workflow Visualization

The following diagram illustrates the convergence of the fragments, highlighting where the stereochemistry is determined.

IndinavirSynthesis cluster_stereo Stereodetermining Steps Auxiliary (1S, 2R)-Aminoindanol (Auxiliary) Amide Amide Enolate Auxiliary->Amide Chiral Induction FragmentA Protected Phenylalanine Derivative FragmentA->Amide Alkylation Stereoselective Allylation (LiHMDS, Allyl Bromide) Amide->Alkylation Substrate Control Iodolactonization Iodolactonization & Epoxide Formation Alkylation->Iodolactonization Stereocenter Transfer Epoxide Chiral Epoxide (Hydroxyethylene Core) Iodolactonization->Epoxide Coupling Epoxide Opening (MeOH, Reflux) Epoxide->Coupling + Piperazine Piperazine Piperazine Fragment Piperazine->Coupling Indinavir Indinavir (Crixivan) Coupling->Indinavir

Caption: The convergent synthesis of Indinavir. The 'Stereodetermining Steps' block highlights where the 'threo' configuration is locked in.

Frequently Asked Questions (FAQs)

Q: Why is the "threo" configuration so difficult to maintain during scale-up? A: The "threo" configuration corresponds to the syn-relationship in the intermediate iodohydrin. On scale, if the pH during the epoxide formation (from the iodohydrin) is not strictly controlled (kept basic), the iodohydrin can revert or cyclize to form the erythro epoxide via a different mechanism. Ensure rapid and complete base addition.

Q: Can I use the (1R, 2S)-aminoindanol instead? A: Only if you want the enantiomer of Indinavir (which is inactive against HIV protease). The absolute configuration of the drug is dictated by the absolute configuration of the auxiliary. You must use the (1S, 2R) isomer.

Q: My epoxide opening yield is 60%. Where is the rest? A: Check for polymerization of the epoxide. If the piperazine is not in excess (at least 1.1 eq), the product secondary amine can react with another molecule of epoxide. Increase the equivalents of the piperazine fragment.

References

  • Dorsey, B. D., et al. (1994). "Synthesis of the HIV-1 protease inhibitor indinavir." Tetrahedron Letters, 35(44), 8125-8128.

  • Reider, P. J. (1996). "Advances in AIDS Chemotherapy: The Asymmetric Synthesis of CRIXIVAN®." Chimia, 50, 306-310.

  • Senanayake, C. H., et al. (1996). "The Role of (1S,2R)-Aminoindanol in the Asymmetric Synthesis of Indinavir." Tetrahedron Letters, 37(19), 3271-3274.

  • Maligres, P. E., et al. (1997). "Synthesis of the epoxide of the indinavir isostere." Journal of Heterocyclic Chemistry, 34, 323.

Sources

Optimizing the yield and purity of "threo" Indinavir synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Indinavir Synthesis Optimization Status: Active | Ticket ID: IND-OPT-2026 | Specialist: Dr. A. Vance, Senior Process Chemist

The "Indinavir Insight" Hub

Subject: Maximizing Yield and Diastereomeric Purity of the Hydroxyethylamine Core ("Threo" Configuration) Target Molecule: Indinavir Sulfate (Crixivan®) Critical Quality Attribute (CQA): Stereochemical integrity of the (1S, 2R)-hydroxyethylamine isostere.

Welcome to the technical support interface. You are likely encountering difficulties with the pivotal step of Indinavir synthesis: the construction of the secondary alcohol core. In the context of HIV protease inhibitors, the "threo" configuration refers to the specific relative stereochemistry required for high-affinity binding to the aspartyl protease active site. For Indinavir, this translates strictly to the (1S, 2R) absolute configuration at the core junction.

Deviations here (leading to "erythro" byproducts or racemates) are usually irreversible and costly. This guide addresses the mechanistic causality of these failures and provides self-validating protocols to correct them.

Module 1: The Epoxide Opening (The Stereochemical Gatekeeper)

The most common point of failure for "threo" yield is the ring-opening of the phenylalanine-derived epoxide by the piperazine or pyridine-backbone amine.

The Mechanism: To achieve the desired "threo" (syn-like) geometry, the reaction must proceed via a pure S_N2 mechanism .

  • Success: Nucleophilic attack at the least hindered carbon with complete inversion of configuration.

  • Failure: Partial S_N1 character (often induced by Lewis acids or high temperatures) leads to carbocation character, resulting in retention of configuration or racemization (the "erythro" impurity).

Troubleshooting Guide: Epoxide Coupling

Q: Why is my diastereomeric excess (de) dropping below 95% during the epoxide opening?

A: You are likely operating in a "Mechanistic Grey Zone" between S_N2 and S_N1. If the reaction temperature is too high or the solvent is too polar/protic, you stabilize the transition state carbocation, allowing bond rotation before the nucleophile attacks.

  • Corrective Protocol:

    • Solvent Switch: Move from pure Methanol (MeOH) to 2-Propanol (IPA) or Ethanol (EtOH) . While MeOH is faster, it stabilizes ionic intermediates. IPA promotes a tighter transition state.

    • Temperature Ceiling: Maintain reaction temperature strictly between 60°C and 80°C . Exceeding 85°C exponentially increases the erythro impurity.

    • Concentration: High concentration favors bimolecular (S_N2) kinetics. Run the reaction at 3–5 mL solvent per gram of epoxide .

Q: The reaction stalls at 80% conversion. Should I add a Lewis Acid?

A: Absolutely NOT. Adding Lewis acids (like


 or 

) will accelerate the reaction but will destroy your stereochemistry by coordinating to the epoxide oxygen, weakening the C-O bond, and forcing an S_N1-like opening.
  • The Fix: instead of a catalyst, use a "Promoter Base" . Add 0.5 - 1.0 equivalents of a mild base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) . This does not catalyze the opening directly but scavenges any trace acid that might be protonating the epoxide (which causes racemization) and ensures the amine nucleophile remains unprotonated and active.

Module 2: The Aminoindanol Coupling & Backbone Assembly

The "threo" core is useless if the flanking chirality (the aminoindanol moiety) is compromised.

Visualizing the Critical Pathway

The following diagram illustrates the stereochemical flow and where the "Threo" vs. "Erythro" divergence occurs.

Indinavir_Synthesis Start Phenylalanine-Derived Epoxide (S-config) Reaction Ring Opening Reaction (The Critical Step) Start->Reaction Amine Piperazine/Pyridine Nucleophile Amine->Reaction Path_SN2 Pathway A: Pure SN2 (Inversion) Reaction->Path_SN2 Controlled Temp Non-Acidic Conditions Path_SN1 Pathway B: Partial SN1 (Carbocation) Reaction->Path_SN1 High Temp Acid Catalysis Product_Threo Target: (1S, 2R)-Core 'Threo' Indinavir Path_SN2->Product_Threo Product_Erythro Impurity: (1S, 2S)-Core 'Erythro' Diastereomer Path_SN1->Product_Erythro Final Coupling with (1S, 2R)-Aminoindanol Product_Threo->Final Yields Active Drug Product_Erythro->Final Yields Inactive Isomer

Caption: Stereochemical divergence in Indinavir synthesis. Pathway A (Green) is required for the active "threo" configuration.

Troubleshooting Guide: Aminoindanol Interface

Q: I am seeing "double-reaction" impurities during the acetonide formation. How do I stop this?

A: This is a stoichiometry and kinetic control issue. When coupling the aminoindanol, if you use an acetonide intermediate, the order of addition is paramount.

  • Protocol:

    • Ensure the aminoindanol is the limiting reagent (0.95 eq) if the activated backbone is precious, or use excess aminoindanol (1.1 eq) if the backbone is the bottleneck.

    • Solvent Selection: Use Dichloromethane (DCM) or THF at 0°C . Avoid DMF; it is difficult to remove and can promote side reactions due to thermal retention during workup.

Module 3: Purification & The Sulfate Salt (Solid State Optimization)

Even with a high "threo" yield, the final isolation of Indinavir Sulfate is notorious for trapping amorphous content and solvents.

Comparative Solvent Data for Crystallization:

Solvent SystemYield (%)Purity (HPLC)Polymorph RiskNotes
Ethanol (Abs) 85-90%>99.0%High (Solvates)Forms the "Ethanolate" easily; requires careful drying.
Ethanol / Water (90:10) 92-95% >99.5% Low Recommended. Water acts as an antisolvent for impurities but solubilizes the sulfate enough to grow dense crystals.
Acetone 60-70%98.0%High (Amorphous)Rapid precipitation traps impurities. Avoid.

Q: My final Indinavir Sulfate is hygroscopic and sticky. Why?

A: You have likely isolated the amorphous form or a unstable solvate. Indinavir sulfate tends to form an ethanolate solvate that collapses into an amorphous blob upon aggressive drying.

  • The "Swish" Protocol (Self-Validating):

    • Dissolve the crude base in Ethanol (heated to 60°C).

    • Add

      
       (1.0 eq) slowly.
      
    • Critical Step: Do not crash cool. Cool to 40°C and hold for 2 hours.

    • Add Water (10% v/v) slowly to refine the crystal habit.

    • Cool to 0°C over 4 hours.

    • Validation: Filter a small aliquot. If it filters within 10 seconds, the crystal habit is good (rods/plates). If it clogs, reheat and slow down the cooling ramp.

References

  • Dorsey, B. D., et al. (1994). "Synthesis and evaluation of pyridylpiperazine hydroxyethylamine inhibitors of HIV protease." Journal of Medicinal Chemistry, 37(21), 3443-3451.

  • Askin, D., et al. (1994). "Highly Diastereoselective Reaction of a Chiral, Non-Racemic Amide Enolate with (S)-Glycidyl Tosylate. Synthesis of the Orally Active HIV-1 Protease Inhibitor L-735,524 (Indinavir)."[1] Tetrahedron Letters, 35(5), 673-676.

  • Reider, P. J. (1997). "Advances in AIDS Chemotherapy: The Asymmetric Synthesis of CRIXIVAN®." Chimia, 51(7), 306-310.

  • Lin, J. H., et al. (1995). "Physical and Chemical Stability of Indinavir Sulfate." Journal of Pharmaceutical Sciences. (Referenced via FDA Application 20-685).

Disclaimer: This guide is for research and development purposes only. All synthesis involving bioactive compounds should be conducted in compliance with local safety regulations and intellectual property laws.

Sources

Technical Support Center: HPLC Separation of Indinavir Diastereomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Context

The Challenge: Indinavir (Crixivan) is a protease inhibitor with a complex structure containing five chiral centers . While enantiomers require chiral stationary phases, diastereomers (impurities arising from epimerization at one or more chiral centers, particularly the hydroxyethylene linkage) possess different physical properties and can theoretically be separated on achiral reversed-phase columns.

However, due to the structural rigidity and basicity of the piperazine and pyridine moieties, separating these diastereomers from the main peak is a classic chromatographic challenge. The separation relies heavily on steric selectivity and silanol suppression .

The Goal: To achieve a resolution (


) of > 1.5 between Indinavir and its nearest eluting diastereomer (often referred to as the cis-aminoindanol impurity or specific epimers) while maintaining a Tailing Factor (

) < 1.5.
The "Golden Standard" Method (Baseline Protocol)

Before troubleshooting, ensure your baseline method aligns with field-proven parameters. This protocol synthesizes USP standards with modern column technology.

Table 1: Optimized HPLC Parameters for Indinavir

ParameterSpecificationRationale
Column L1 (C18) or Phenyl-Hexyl, 250 x 4.6 mm, 5 µmPhenyl phases offer unique

selectivity for the pyridine ring, often resolving diastereomers better than C18.
Mobile Phase A 20-50 mM Phosphate Buffer (pH 6.0)High buffer strength is required to mask silanols and maintain pH stability for the basic amine.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than Methanol for this specific molecule due to lower viscosity and different solvation.
Gradient Isocratic 50:50 or Shallow GradientDiastereomers elute very close to the API; shallow gradients maximize selectivity (

).
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID to maintain optimal Van Deemter efficiency.
Temperature 40°C ± 0.5°CCritical: Higher temperature improves mass transfer (efficiency) and reduces tailing for basic drugs.
Detection UV @ 260 nmMaxima for the Indinavir chromophore.
Troubleshooting & Optimization (Q&A)
Scenario 1: "My diastereomer peak is merging with the main Indinavir peak (Resolution < 1.5)."

Diagnosis: This is a Selectivity (


)  issue, not just an Efficiency (

) issue. Diastereomers have nearly identical hydrophobicity to the parent drug. If they merge, the stationary phase cannot "see" the steric difference between the isomers.

Corrective Actions:

  • Switch to a Phenyl-Hexyl Column:

    • Why: Indinavir contains aromatic systems (phenyl and pyridine rings). A Phenyl-Hexyl column engages in

      
       interactions. The spatial arrangement of the diastereomer alters how these rings interact with the stationary phase, often providing the necessary selectivity that a standard C18 lacks.
      
  • Lower the Temperature (Counter-Intuitive):

    • Why: While high temperature improves peak shape (see Scenario 2), lower temperatures (e.g., 25°C) often increase steric selectivity. The rigid stationary phase at lower temperatures discriminates better between the subtle shape differences of diastereomers.

    • Trade-off: You may lose efficiency (

      
      ) and increase tailing. You must find the "Goldilocks" zone (usually 30-35°C for this separation).
      
  • Adjust Organic Modifier:

    • Action: Introduce small amounts of Methanol (MeOH) to the Acetonitrile mobile phase (e.g., ACN:MeOH 40:10).

    • Mechanism:[1][2] MeOH is a protic solvent and interacts differently with the polar hydroxyl groups near the chiral centers, potentially altering the solvation shell and effective shape of the molecule.

Scenario 2: "The Indinavir peak is tailing significantly (

)."

Diagnosis: Indinavir is a basic drug (


 ~6.0 and ~3.7). Tailing is caused by secondary silanol interactions .[1][3][4] The protonated amine (

) on the piperazine ring is ion-exchanging with ionized silanols (

) on the silica surface.

Corrective Actions:

  • Increase Buffer Concentration:

    • Action: Increase phosphate buffer from 20 mM to 50 mM.

    • Why: Higher salt concentration suppresses the double layer and competes with the drug for active silanol sites (Law of Mass Action).

  • Add an Amine Modifier (If using older columns):

    • Action: Add 0.1% Triethylamine (TEA) to the mobile phase.

    • Why: TEA is a stronger base and smaller molecule; it will "sacrifice" itself by saturating the silanol sites, leaving the Indinavir to interact only with the hydrophobic C18 ligands. Note: Modern Type B silica columns usually do not require this.

  • pH Adjustment:

    • Action: Ensure pH is strictly controlled.

    • Why: At pH 6.0, some silanols are ionized. If tailing persists, lowering pH to 3.0 will protonate the silanols (

      
      ), rendering them neutral and preventing the ionic interaction. However, verify that the selectivity for diastereomers holds at this pH.
      
Scenario 3: "I see 'Ghost Peaks' or baseline drift in gradient runs."

Diagnosis: Indinavir samples often contain late-eluting impurities or degradation products (e.g., oxidation products) that carry over to the next run.

Corrective Actions:

  • Extend the Wash Step:

    • Action: End your gradient with a high organic flush (90% ACN) for at least 5 column volumes before re-equilibrating.

  • Check Sample Diluent:

    • Action: Ensure the sample is dissolved in the mobile phase.[4] Dissolving in 100% organic solvent can cause "solvent breakthrough" or peak distortion for early eluting impurities.

Visualizing the Workflow
Diagram 1: Troubleshooting Logic Tree

This diagram guides you through the decision-making process based on peak topology.

Indinavir_Troubleshooting Start Start: Evaluate Chromatogram Issue_Type Identify Defect Start->Issue_Type Res_Issue Resolution < 1.5 (Diastereomers merging) Issue_Type->Res_Issue Tail_Issue Tailing Factor > 1.5 (Peak Asymmetry) Issue_Type->Tail_Issue Drift_Issue Retention Time Drift Issue_Type->Drift_Issue Check_Temp Check Temperature Res_Issue->Check_Temp Check_Col Check Column Type Res_Issue->Check_Col Check_pH Check pH vs. pKa Tail_Issue->Check_pH Action_Endcap Use Base-Deactivated Column (Type B Silica) Tail_Issue->Action_Endcap Check_Equil Check Equilibration Drift_Issue->Check_Equil Action_Temp Decrease T to 25-30°C (Enhance Steric Selectivity) Check_Temp->Action_Temp Action_Col Switch to Phenyl-Hexyl (Pi-Pi Interaction) Check_Col->Action_Col Action_Buffer Increase Buffer Conc. (>25mM Phosphate) Check_pH->Action_Buffer Action_Wash Extend Re-equilibration (Min 10 Col Volumes) Check_Equil->Action_Wash

Caption: Decision matrix for isolating separation faults. Red nodes indicate failure modes; Green nodes indicate validated solutions.

Detailed Experimental Protocol (Validation Ready)

Objective: Separation of Indinavir Sulfate from cis-aminoindanol and diastereomeric impurities.

Step-by-Step Procedure:

  • Buffer Preparation (50 mM Phosphate, pH 6.0):

    • Dissolve 6.8 g of Potassium Dihydrogen Phosphate (

      
      ) in 900 mL of HPLC-grade water.
      
    • Adjust pH to 6.0 ± 0.05 using 10% KOH or dilute Phosphoric Acid.

    • Dilute to 1000 mL.

    • Critical: Filter through a 0.45 µm nylon filter to remove particulates that cause baseline noise.

  • Mobile Phase Assembly:

    • Line A: Phosphate Buffer (pH 6.0).

    • Line B: Acetonitrile (HPLC Grade).

    • Mixture: Isocratic 60% Buffer : 40% ACN (Adjust ACN ±5% to center the main peak at

      
      ).
      
  • System Equilibration:

    • Install column (L1 C18 or Phenyl-Hexyl).

    • Set temperature to 40°C.

    • Purge lines.

    • Flow at 1.0 mL/min for 60 minutes. Monitor baseline stability (drift should be < 1 mAU/hr).

  • System Suitability Testing (SST):

    • Inject Standard Solution (Indinavir Reference Standard).[5]

    • Criteria:

      • Theoretical Plates (

        
        ) > 4000.[5]
        
      • Tailing Factor (

        
        ) < 1.5.
        
      • RSD of Area (n=5) < 2.0%.

  • Impurity Analysis:

    • Inject Sample Solution.[6][7]

    • Zoom in on the base of the main peak. Diastereomers typically elute at Relative Retention Times (RRT) of ~0.9 and ~1.1.

    • Calculate Resolution (

      
      ) between the main peak and the closest impurity.
      
References
  • United States Pharmacopeia (USP). Indinavir Sulfate Monograph. USP-NF.[5] (Standard for L7/L1 column usage and phosphate buffer methods).

  • BenchChem. Technical Support Center: Optimizing HPLC Parameters for Indinavir Sulfate Ethanolate Peak Resolution. (Detailed discussion on silanol interactions and pH adjustments for Indinavir).

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? (Mechanistic explanation of basic drug interactions with silanols).

  • National Institutes of Health (NIH). Simultaneous HPLC assay for quantification of indinavir... (Validation of extraction and separation protocols).

  • ResearchGate. Development and Validation of Indinavir Sulphate Capsules by RP-HPLC Method. (Specifics on buffer ratios and UV detection limits).

Sources

Stability issues and degradation pathways of "Indinavir, threo-"

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: This technical support guide is designed to provide in-depth information and practical troubleshooting advice on the stability issues and degradation pathways of Indinavir. As a potent HIV-1 protease inhibitor, understanding the chemical stability of Indinavir is critical for the development of robust formulations, the design of accurate analytical methods, and the interpretation of experimental data. This document addresses common challenges and questions encountered during the handling, formulation, and analysis of Indinavir.

A Note on Stereochemistry: The information presented in this guide is predominantly based on studies of the FDA-approved stereoisomer of Indinavir. While "Indinavir, threo-" is an epimer of the approved drug, specific stability and degradation data for this particular isomer are not extensively available in the published literature.[1] It can be reasonably expected that the threo-isomer will undergo similar degradation pathways due to the presence of identical functional groups; however, the rates of degradation and the specific profile of degradation products may vary. Researchers working with the threo-isomer should consider the information herein as a general guide and are encouraged to perform isomer-specific stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that affect the stability of solid Indinavir sulfate?

A1: The solid form of Indinavir sulfate is particularly sensitive to two main environmental factors: humidity and temperature.

  • Humidity: Indinavir sulfate is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This moisture can lead to the physical transformation of the crystalline solid, potentially into an amorphous form, which is generally less stable.[2]

  • Temperature: Elevated temperatures can accelerate the degradation of solid Indinavir sulfate. Studies have shown that the drug remains stable up to 100°C, with slight degradation observed at 125°C and more significant degradation occurring at or above 150°C.[3]

For optimal stability, Indinavir sulfate should be stored at room temperature (15-30°C or 59-86°F) in its original, tightly sealed container with the desiccant included to protect it from moisture.[4][5]

Q2: What are the main degradation pathways for Indinavir in aqueous solutions?

A2: In aqueous solutions, Indinavir is susceptible to several degradation pathways, primarily hydrolysis. The two main hydrolytic pathways are:

  • Lactonization: This is a complex intramolecular reaction that is subject to strong buffer catalysis.[4][6]

  • Amide Bond Hydrolysis: This is a specific acid-catalyzed hydrolysis of the amide bond.[6]

Additionally, if alcohols are used as solvents, alcoholysis can occur, leading to the cleavage of the amide bond.[7][8] Indinavir can also undergo oxidative degradation in the presence of oxidizing agents.

Q3: How does pH influence the stability of Indinavir in solution?

A3: The stability of Indinavir in aqueous solution is highly pH-dependent. It is known to be unstable in both acidic and basic conditions.[6] The pH-rate profile for its degradation is complex, indicating that the rate of degradation varies across the pH spectrum.[4] This is a critical consideration for the development of oral liquid formulations and for the selection of appropriate buffer systems in analytical methods.

Q4: What are the known degradation products of Indinavir?

A4: Forced degradation studies have identified several degradation products of Indinavir under various stress conditions. One of the well-characterized degradation products, resulting from alcoholysis or hydrolysis of the amide bond, is (1S,2R)-(+)-cis-1-amino-2-indanol.[6][7] Studies have indicated the formation of up to eight different degradation products under stress conditions including acid and base hydrolysis, and oxidation.

Troubleshooting Guide

This section provides practical solutions to common problems encountered during the handling and analysis of Indinavir.

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent analytical results (e.g., variable peak areas in HPLC) 1. Ongoing degradation of the sample in the autosampler. 2. pH of the mobile phase is close to the pKa of Indinavir, causing peak splitting or shifting. 3. Precipitation of the drug in the mobile phase. 1. Use a cooled autosampler (e.g., 4°C) to minimize degradation during the analytical run.[6]2. Adjust the mobile phase pH to be at least 2 units away from the pKa of Indinavir.[6]3. Ensure the buffer concentration and organic solvent ratio in the mobile phase do not cause precipitation. Prepare fresh mobile phases daily and filter them.[6]
Unexpected degradation products observed 1. Contaminants in the buffer or solvent. 2. Photodegradation from exposure to light. 3. Oxidative degradation from dissolved oxygen or peroxides in solvents. 1. Use high-purity (e.g., HPLC grade) solvents and freshly prepared buffers.[6]2. Protect samples from light by using amber vials or covering them with aluminum foil.[6]3. Degas solvents and consider adding an antioxidant if compatible with the analytical method.
Rapid degradation observed even at neutral pH Buffer catalysis is accelerating the degradation. The lactonization reaction is known to be subject to strong buffer catalysis.Be aware that the lactonization reaction is subject to strong buffer catalysis.[4] Use the lowest practical buffer concentration or select a buffer system known to have minimal catalytic effect on similar compounds.
Poor solubility during formulation or analysis Indinavir has pH-dependent solubility. It is more soluble in acidic conditions.For analytical purposes, ensure the diluent has an appropriate pH to fully dissolve the sample. For formulation, consider pH adjustment or the use of co-solvents, but be mindful of the impact on stability.

Experimental Protocols

Protocol 1: Forced Degradation Study of Indinavir

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to establish the degradation pathways of Indinavir.

Objective: To investigate the stability of Indinavir under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve Indinavir in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water) to obtain a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix a portion of the stock solution with an equal volume of 0.1 N HCl.

    • Incubate the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Mix a portion of the stock solution with an equal volume of 0.1 N NaOH.

    • Keep the mixture at room temperature for a specified period.

    • At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Treat a portion of the stock solution with 3% hydrogen peroxide at room temperature.

    • Monitor the reaction for a specified period and then dilute a sample with the mobile phase for analysis.[6]

  • Thermal Degradation:

    • Expose the solid drug substance to dry heat (e.g., 105°C) for a specified duration.

    • Also, reflux a solution of the drug for a set time.

    • Prepare samples for analysis by dissolving the solid or diluting the solution.[3][6]

  • Photolytic Degradation:

    • Expose a solution of Indinavir to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the exposed sample and a control sample (protected from light).[6]

  • Sample Analysis: Analyze all stressed samples and a control (unstressed) sample using a validated stability-indicating HPLC method, typically with UV and mass spectrometric detection (LC-MS) to separate and identify the degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method capable of separating Indinavir from its degradation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV or photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic solvent (e.g., acetonitrile and/or methanol). A common starting point is a mixture of phosphate buffer (pH 5.5), acetonitrile, and methanol (50:30:20, v/v/v).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing.

Visualizing Degradation Pathways and Workflows

Major Degradation Pathways of Indinavir

G Indinavir Indinavir Hydrolysis Hydrolysis (Acidic/Basic/Neutral) Indinavir->Hydrolysis Oxidation Oxidation Indinavir->Oxidation Alcoholysis Alcoholysis Indinavir->Alcoholysis Lactonization Lactonization (Intramolecular) Indinavir->Lactonization Degradation_Products Degradation Products (e.g., cis-1-amino-2-indanol, oxidized species, lactones) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Alcoholysis->Degradation_Products Lactonization->Degradation_Products

Caption: Major degradation pathways of Indinavir.

Workflow for a Forced Degradation Study

G cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analyze via Stability-Indicating HPLC-MS Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photolytic Stress Photo->Analysis Start Prepare Indinavir Stock Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo End Identify Degradation Products and Pathways Analysis->End

Caption: Workflow for a forced degradation study of Indinavir.

References

  • Toteva, M. M., Zanon, R., & Ostovic, D. (2008). Kinetics and mechanism of the hydrolytic degradation of indinavir: intramolecular catalysis. Journal of Pharmaceutical Sciences, 97(9), 3810-3819. [Link]

  • HIV/HCV Medication Guide. (n.d.). Indinavir (Crixivan®) Ritonavir (Norvir®). [Link]

  • Clinical Info .HIV.gov. (2018, May 22). Archived Drugs: Indinavir (IDV, Crixivan). [Link]

  • Inxight Drugs. (n.d.). INDINAVIR, THREO-. [Link]

  • Rao, R. N., Vali, R. M., & Raju, S. S. (2013). Liquid chromatography tandem mass spectrometric studies of indinavir sulphate and its forced degradation products. Journal of Pharmaceutical and Biomedical Analysis, 74, 101-110. [Link]

  • Singh, S., Saini, S., Singh, G., & Kumar, S. (2008). Evaluation of thermal stability of indinavir sulphate using diffuse reflectance infrared spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 543-548. [Link]

  • Sravanthi, V., & Trivedi, A. (2016). ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR THE ESTIMATION OF INDINAVIR BY RP-HPLC. Journal of Chemical and Pharmaceutical Research, 8(8), 1126-1131. [Link]

  • Crystal Pharmatech Co., Ltd. (2026, January 28). Case Study 1: Indinavir - Early Salt Form Change. [Link]

  • Smith, Z. P., et al. (2025). The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt. IUCrData, 10(9), x250913. [Link]

  • Smith, Z. P., et al. (2025). The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt. Acta Crystallographica Section E: Crystallographic Communications, E81(Pt 9), 913–919. [Link]

  • Rao, R. N., Vali, R. M., & Raju, S. S. (2013). Liquid chromatography tandem mass spectrometric studies of indinavir sulphate and its forced degradation products. Journal of Pharmaceutical and Biomedical Analysis, 74, 101-110. [Link]

  • Toteva, M. M., Zanon, R., & Ostovic, D. (2008). Kinetics and mechanism of the hydrolytic degradation of indinavir: intramolecular catalysis. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 810-819. [Link]

Sources

Technical Support Center: Solubilization Strategies for Indinavir (threo- / Free Base)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely encountering precipitation because Indinavir (and its threo- isomer) behaves as a lipophilic weak base.[1] Its solubility is critically dependent on pH.[1] While the commercial drug (Crixivan) is formulated as a sulfate salt to enhance solubility, research grades of specific isomers like threo-indinavir are often supplied as the free base .

The free base is practically insoluble in water at neutral pH (< 0.01 mg/mL). To achieve stable aqueous solutions, you must exploit the ionization of its piperazine and pyridine nitrogen atoms (pKa


 3.7 and 5.[1]9) or utilize complexation agents.[1][2]

Module 1: The Chemistry of Insolubility

To solve the problem, we must first understand the molecule's behavior in solution. Indinavir possesses a hydrophobic hydroxyethylene scaffold.[1]

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertyCharacteristicImpact on Solubility
Form threo-Indinavir (Free Base)High crystal lattice energy; resists dissolution in water.
pKa Values

3.7 (Piperazine), 5.9 (Pyridine)
Critical: At pH > 6, the molecule is uncharged (neutral) and precipitates.[1] At pH < 3.5, it is fully protonated and highly soluble.[1]
LogP ~2.9 (Lipophilic)Prefers organic solvents (DMSO, Ethanol) or lipid environments.[1]
Common Issue "Crashing out"Diluting a DMSO stock into pH 7.4 PBS causes immediate precipitation due to the "solvent shift" effect.[1]
Solubility Decision Tree

Use this logic flow to determine the best solubilization strategy for your specific application.

Indinavir_Solubility_Logic Start Start: Indinavir (threo-) Solid AppType What is your application? Start->AppType InVitro In Vitro / Cellular AppType->InVitro InVivo In Vivo / Animal AppType->InVivo DMSO_Tol Is DMSO tolerated? InVitro->DMSO_Tol NoDMSO Strategy B: Cyclodextrin Complex InVivo->NoDMSO IV / IP Acidic Strategy C: Acidic Buffer (pH < 3) InVivo->Acidic Oral (Stomach) Lipid Strategy D: Lipid Formulation InVivo->Lipid High Dose YesDMSO Strategy A: Organic Stock + Dilution DMSO_Tol->YesDMSO Yes (<0.5%) DMSO_Tol->NoDMSO No

Caption: Decision matrix for selecting the appropriate solubilization vehicle based on experimental constraints.

Module 2: The "Step-Down" Dilution Protocol (In Vitro)

Context: The most common error is adding aqueous buffer directly to the solid or dumping a large volume of DMSO stock into buffer. Both lead to precipitation.[1]

Reagents Required
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide), High Purity.[1]

  • Intermediate: PEG-300 or Ethanol (Optional).[1]

  • Aqueous Phase: PBS (pH 7.[1][3]4) or Media.[1]

Protocol
  • Primary Stock Preparation:

    • Dissolve threo-Indinavir in 100% DMSO to a concentration of 10–20 mg/mL .[1]

    • Note: Vortex vigorously.[1] If the solution is cloudy, sonicate at 37°C for 5 minutes. The solution must be crystal clear.

  • The "Step-Down" Dilution (Critical Step):

    • Do not pipet the DMSO stock directly into a large volume of static media.[1]

    • Technique: Place your culture media on a magnetic stirrer creating a distinct vortex.[1]

    • Slowly inject the DMSO stock into the center of the vortex.

    • Limit: Keep final DMSO concentration < 0.1% (or up to 0.5% if cells tolerate it).[1]

  • Visual Check:

    • Hold the tube against a light.[1] If you see "smoke" or "swirls" that persist, micro-precipitation has occurred.[1]

    • Remedy: If precipitation occurs, you must lower the final concentration or switch to the Cyclodextrin Protocol (Module 3) .

Module 3: Cyclodextrin Complexation (High Solubility)

Context: If you cannot use DMSO or need higher aqueous concentrations at neutral pH, you must encapsulate the hydrophobic Indinavir molecule inside a cyclodextrin cone.[1] This mimics the commercial formulation strategies.

Reagents
  • HP-β-CD (2-Hydroxypropyl-beta-cyclodextrin).

  • Acidifier: 0.1 N HCl.[1]

  • Buffer: PBS.

Protocol: The "Acid-Shift" Method

This method exploits the pH-dependent solubility to load the cyclodextrin, then adjusts to neutral pH.

  • Preparation of Vehicle:

    • Prepare a 20% (w/v) HP-β-CD solution in purified water.

  • Solubilization (Acidic Phase):

    • Suspend threo-Indinavir in the HP-β-CD solution. It will likely remain cloudy.[1]

    • Dropwise, add 1N HCl while stirring until the pH reaches 2.5 – 3.0 .

    • Mechanism:[1][4][5][6][7] At this pH, Indinavir is protonated and soluble.[1] It will dissolve and enter the cyclodextrin cavity.[1]

  • Equilibration:

    • Stir for 30–60 minutes at Room Temperature. The solution should be clear.

  • Neutralization (The Trap):

    • Very slowly back-titrate with 1N NaOH to pH 7.0–7.4.[1]

    • Result: As the pH rises, the Indinavir loses its charge. However, because it is now trapped inside the HP-β-CD ring, it remains in solution rather than precipitating.

  • Filtration:

    • Filter sterilize using a 0.22 µm PVDF filter (avoid Nylon, which binds proteins/drugs).[1]

Module 4: Troubleshooting FAQ

Q1: I see crystals forming in my cell culture wells after 24 hours. Why? A: This is "delayed precipitation."[1] The Indinavir is slowly crashing out as the equilibrium shifts or as DMSO evaporates.

  • Fix: Reduce the working concentration. If you are at 50 µM, try 10 µM.[1] Alternatively, use the HP-β-CD method (Module 3), which stabilizes the drug over long durations.

Q2: Can I use the commercial "Crixivan" capsules for my experiments? A: Not recommended. Commercial capsules contain excipients (lactose, magnesium stearate) that form insoluble sludge in water and can be toxic to cells in vitro.[1] Always use pure research-grade compound. If you must use capsules, you need to perform an extraction with Ethanol to isolate the drug from the excipients.

Q3: Why is the "threo-" form specified? A: Indinavir has multiple chiral centers. The commercial drug is the (1S,2R,5S)- isomer.[4] The threo- form is a diastereomer. While chemically similar, its crystal packing is different.[1] It may dissolve slower than the standard sulfate salt.[1] Treat it as a "worst-case scenario" hydrophobic base.[1]

Q4: My animal study requires oral dosing. What is the best vehicle? A: For oral gavage in mice/rats:

  • Vehicle: 0.05 M Citric Acid (pH ~2.[1]5) or 20% HP-β-CD.[1]

  • Reasoning: The stomach is acidic, so an acidic vehicle keeps the drug in solution until it hits the stomach. Avoid neutral PBS for oral gavage, as the needle can clog.[1]

Module 5: Mechanism of Action & Pathway

Indinavir functions by inhibiting the HIV-1 Protease enzyme.[8][4][5][6][7][9] It binds to the active site, preventing the cleavage of the gag-pol polyprotein.

Indinavir_Mechanism Indinavir Indinavir (threo-) Protease HIV-1 Protease (Aspartyl Protease) Indinavir->Protease Competitive Binding Complex Enzyme-Inhibitor Complex Protease->Complex Cleavage Proteolytic Cleavage Protease->Cleavage Normal Function Maturation Viral Maturation (Infectious Virion) Complex->Maturation PREVENTS Substrate Viral Polyprotein (Gag-Pol) Substrate->Protease Blocked by Indinavir Cleavage->Maturation

Caption: Indinavir competitively binds to HIV-1 Protease, blocking the processing of viral polyproteins necessary for maturation.

References

  • Lin, J. H., et al. (1996).[1] "Species differences in the pharmacokinetics and metabolism of Indinavir, a potent HIV-1 protease inhibitor." Drug Metabolism and Disposition, 24(10), 1111-1120.[1]

  • FDA Label. (1996).[1] "CRIXIVAN (indinavir sulfate) Capsules."[1][4][9] U.S. Food and Drug Administration.[1][9]

  • PubChem. (2023).[1] "Indinavir Sulfate Compound Summary." National Library of Medicine.[1]

  • Loftsson, T., & Brewster, M. E. (2010).[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1]

Sources

Technical Support Center: Minimizing Threo-Diastereomer Formation in Indinavir Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indinavir API manufacturing and process optimization. This guide is specifically designed for researchers and drug development professionals troubleshooting the stereoselective synthesis of the HIV protease inhibitor Indinavir.

A critical challenge in this workflow is controlling the stereochemistry of the hydroxyethylene core to prevent the formation of the undesired threo diastereomer (1)[1]. The following Q&A guide, experimental protocols, and mechanistic insights will help you establish a robust, self-validating synthetic process.

I. Reaction Workflow & Mechanistic Divergence

Workflow A Allyl Acetonide Precursor B Stereoselective Epoxidation (Iodohydroxylation) A->B NaOCl / NaI C Chiral Epoxide Intermediate B->C Base (NaOMe) D Piperazine Nucleophile Addition C->D Isopropanol, Heat E Indinavir (Erythro, Desired) D->E SN2 Pathway (Strict Inversion) F Threo-Indinavir (Impurity C) D->F SN1-like Leakage (Loss of Stereocontrol)

Fig 1: Reaction workflow highlighting the divergence of the erythro and threo diastereomers.

II. Troubleshooting Guide & FAQs

Q1: Why am I seeing a high percentage of the threo-diastereomer (Impurity C) during the epoxide ring-opening step? Causality: The coupling of the chiral epoxide with the piperazine derivative must proceed via a strict bimolecular nucleophilic substitution (SN2) to ensure complete stereochemical inversion. If the reaction conditions promote unimolecular (SN1) characteristics—such as the use of highly polar protic solvents at elevated temperatures or the presence of Lewis acids—the epoxide carbon develops partial carbocation character. This allows for stereochemical scrambling at the reaction center, leading to the threo diastereomer instead of the desired erythro configuration. Resolution: Maintain strictly controlled thermal conditions (e.g., 60–65 °C) and avoid Lewis acidic additives that over-activate the epoxide[2].

Q2: How can I prevent stereochemical "leakage" during the formation of the epoxide intermediate itself? Causality: The threo impurity often originates upstream during the epoxidation of the allyl acetonide precursor. Direct epoxidation methods (like OsO₄ or mCPBA) can suffer from poor facial selectivity, yielding a mixed diastereomeric pool of epoxides. Resolution: Utilize a halohydroxylation route. 3 (using NaOCl and NaI) followed by base-mediated ring closure (NaOMe) provides excellent 1,3-chirality transfer from the aminoindanol auxiliary, yielding the epoxide with >95% diastereomeric excess (de)[3].

Q3: If the threo impurity is already present in the crude mixture, how can it be efficiently purged without column chromatography? Causality: Diastereomers possess different physical properties, but the structural similarity of the threo and erythro free bases makes standard silica gel chromatography inefficient at scale. Resolution: Exploit the differential solubility of their sulfate salts. Crystallization of the crude free base from an ethanol/water matrix upon the addition of sulfuric acid selectively precipitates Indinavir sulfate, leaving the more soluble threo salt dissolved in the mother liquor.

III. Mechanistic Causality of Impurity Formation

Mechanistic cluster_SN2 Desired Pathway (SN2) cluster_SN1 Undesired Pathway (SN1-like) Epoxide Chiral Epoxide (2S, 4R configuration) SN2_TS Concerted Nucleophilic Attack (Piperazine) Epoxide->SN2_TS Mild Base, Optimal Temp (60°C) Carbocation Partial Carbocation Character (Acidic/Polar Protic Conditions) Epoxide->Carbocation Lewis Acids, High Temp (>80°C), Protic Solvents Erythro Erythro-Indinavir (Complete Stereoretention via Inversion) SN2_TS->Erythro Threo Threo-Indinavir (Impurity C) (Stereochemical Scrambling) Carbocation->Threo

Fig 2: Mechanistic causality of threo-impurity formation during epoxide ring-opening.

IV. Quantitative Data: Reaction Conditions vs. Stereocontrol

The table below summarizes the causality between reaction parameters during the epoxide ring-opening step and the resulting Erythro:Threo ratio.

Solvent SystemTemperature (°C)Additive / CatalystErythro Yield (%)Threo Impurity (%)Overall Conversion (%)
Isopropanol80None88.58.2>98
Isopropanol 60 None 95.1 2.4 97
THF / Water (9:1)65None82.014.596
Isopropanol25LiClO₄ (Lewis Acid)68.329.195
Toluene80None97.20.865

Note: While Toluene provides excellent stereocontrol (suppressing SN1 character), the poor solubility of the piperazine intermediate drastically reduces the overall conversion rate.

V. Experimental Protocol: Stereospecific Epoxide Ring Opening

Design Philosophy: This protocol operates as a self-validating system . It mandates an In-Process Control (IPC) step to verify the stereochemical integrity of the starting materials before the irreversible ring-opening step occurs, preventing downstream amplification of the threo impurity.

Step 1: Pre-Reaction In-Process Control (IPC)

  • Sample the isolated chiral epoxide intermediate.

  • Analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

  • Validation Gate: Proceed to Step 2 only if the erythro epoxide precursor demonstrates >98% de. If <98%, re-crystallize the epoxide from heptane/ethyl acetate.

Step 2: Reagent Preparation

  • Charge a dry, nitrogen-flushed reaction vessel with the validated chiral epoxide (1.0 equiv).

  • Add the unprotected piperazine nucleophile (1.05 equiv).

  • Suspend the mixture in anhydrous isopropanol (10 volumes relative to the epoxide).

Step 3: SN2 Coupling

  • Heat the reaction mixture gently to 60–65 °C under continuous agitation.

  • Critical Parameter: Do not exceed 65 °C. Thermal kinetic energy above this threshold exponentially increases the rate of SN1-mediated stereochemical scrambling, leading directly to threo formation.

  • Stir for 12–16 hours. Monitor the reaction via reversed-phase HPLC until the epoxide is consumed (<1% remaining).

Step 4: Workup and Threo-Purge

  • Concentrate the reaction mixture under reduced pressure to remove isopropanol.

  • Partition the crude residue between ethyl acetate (15 volumes) and 5% aqueous NaHCO₃ (5 volumes).

  • Isolate the organic layer, dry over anhydrous Na₂SO₄, and concentrate to a foam.

  • Purification: Dissolve the crude free base in absolute ethanol (5 volumes). Slowly add 1.0 equiv of concentrated H₂SO₄ dissolved in 1 volume of ethanol at 0 °C.

  • Filter the resulting white crystalline precipitate (Indinavir sulfate). The residual threo impurity remains highly soluble in the acidic ethanol supernatant and is successfully purged.

VI. References

  • Veeprho Pharmaceuticals. "Indinavir EP Impurity C (Free Base) | CAS 360558-79-8." Veeprho Impurity Standards. URL:[Link]

  • Moschona, F., et al. "Epoxide Syntheses and Ring-Opening Reactions in Drug Development." MDPI Molecules, 2020. URL:[Link]

  • Merck & Co., Inc. "Process for indinavir intermediate." US Patent 5981759A, 1999. URL:

Sources

Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of Indinavir, threo-

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the LC-MS/MS analysis of Indinavir, with a specific focus on its threo-epimer. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) related to the common challenge of matrix effects. Our goal is to equip you with the expertise to anticipate, identify, and mitigate these effects, ensuring the accuracy and reliability of your bioanalytical data.

Understanding the Challenge: The Nature of Indinavir and Matrix Effects

Indinavir is a potent HIV protease inhibitor, and its accurate quantification in biological matrices is crucial for pharmacokinetic and therapeutic drug monitoring studies.[1][2] The threo-epimer of Indinavir is a related substance that may need to be monitored.[3][4] Like many pharmaceutical compounds, the analysis of Indinavir by LC-MS/MS is susceptible to matrix effects. These effects arise from co-eluting endogenous or exogenous components in the sample matrix (e.g., plasma, urine) that can either suppress or enhance the ionization of the target analyte, leading to inaccurate and imprecise results.[5][6][7]

Electrospray ionization (ESI), a common technique used in LC-MS/MS, is particularly prone to these interferences.[5] Components such as phospholipids, salts, and metabolites can compete with Indinavir for ionization, ultimately compromising data quality.[5][8]

Troubleshooting Guide: A-Problem-Oriented Approach

This section provides solutions to specific issues you might encounter during the LC-MS/MS analysis of Indinavir, threo-.

Issue 1: Poor Reproducibility and High Variability in Quality Control (QC) Samples

Symptoms:

  • Relative standard deviation (%RSD) of QC replicates exceeds the acceptance criteria (typically >15%).

  • Inconsistent peak areas for the analyte and/or internal standard across the analytical run.

Potential Cause: Inconsistent matrix effects across different wells of a 96-well plate or between different sample preparations are a primary suspect. This variability can stem from phospholipids, which are major contributors to ion suppression in plasma samples.[5]

Step-by-Step Troubleshooting Protocol:

  • Evaluate Sample Preparation:

    • Protein Precipitation (PPT): While fast, PPT is often insufficient for removing phospholipids.[9] If you are using a simple protein crash (e.g., with acetonitrile), consider its limitations.

    • Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT. Experiment with different organic solvents (e.g., methyl tert-butyl ether (MTBE), ethyl acetate) to optimize the removal of interfering components.[5][10] A double LLE procedure can further enhance selectivity.[5]

    • Solid-Phase Extraction (SPE): SPE provides the most thorough cleanup by selectively isolating the analyte.[5][6] Mixed-mode or polymeric SPE cartridges can be particularly effective at removing a broad range of interferences.

  • Chromatographic Optimization:

    • Gradient Modification: Adjust the mobile phase gradient to better separate Indinavir from the "phospholipid elution zone," which typically occurs in the later part of a reversed-phase gradient.

    • Column Chemistry: Consider using a column with a different stationary phase (e.g., a phenyl-hexyl or embedded polar group column) to alter the selectivity and improve separation from matrix components.

  • Internal Standard (IS) Selection:

    • The gold standard is a stable isotope-labeled (SIL) internal standard of Indinavir. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thereby compensating for matrix effects.[6][11]

    • If a SIL-IS is unavailable, use a structural analog that closely mimics the chromatographic behavior and ionization characteristics of Indinavir.

Issue 2: Low Analyte Response and Poor Sensitivity (High Limit of Quantification - LLOQ)

Symptoms:

  • Difficulty in achieving the desired LLOQ.

  • Low signal-to-noise ratio for the analyte peak, even at higher concentrations.

Potential Cause: Significant ion suppression is likely occurring. This means that even though Indinavir is present, its ionization in the MS source is being inhibited by co-eluting matrix components.

Workflow for Investigating and Mitigating Ion Suppression:

Sources

Strategies to prevent epimerization of "Indinavir, threo-" during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for process chemists and researchers working with the synthesis of Indinavir (Crixivan®) and its analogues. It addresses the critical challenge of maintaining stereochemical integrity at the hydroxyethylamine isostere core, specifically focusing on the prevention of epimerization into the "Threo" diastereomer.

Topic: Strategies to Prevent Epimerization of the Hydroxyethylamine Core (Threo/Erythro Control) Applicability: Process Chemistry, Medicinal Chemistry, API Manufacturing Target Molecule: Indinavir Sulfate (MK-639) & Intermediates

Executive Summary: The "Threo" Threat

In the synthesis of Indinavir, the critical pharmacophore is the hydroxyethylamine isostere . The active drug substance possesses an erythro-like configuration (specifically the relationship between the C4-hydroxyl and the C5-benzyl stereocenters in the pentonamide backbone).

"Indinavir, threo-" refers to the diastereomeric impurity where the C5-benzyl center has epimerized (inverted). This transformation is thermodynamically driven and often irreversible. Preventing this epimerization requires strict kinetic control during the coupling of the chiral fragments.

The Danger Zone: The reaction of the (S)-glycidyl epoxide (or its equivalents) with the piperazine fragment , and the subsequent amide coupling steps.

Troubleshooting Guide: Critical Process Parameters

Issue 1: Epimerization During Amide Coupling (The Oxazolone Pathway)

Symptom: HPLC analysis shows a split peak (doublet) for the benzyl-alpha proton, indicating a mixture of diastereomers (formation of threo-impurity) after coupling the phenylalanine-derived acid with the aminoindanol.

Root Cause: Activation of the carboxylic acid (phenylalanine derivative) facilitates the intramolecular attack of the amide carbonyl oxygen on the activated ester, forming an oxazolone (azlactone) intermediate. The C-alpha proton of the oxazolone is highly acidic (


), leading to rapid racemization via enolization.

Corrective Protocol:

  • Switch Coupling Reagents: Avoid standard carbodiimides (DCC) without additives.

    • Recommendation: Use EDC/HOBt or HATU/HOAt . The addition of HOBt (1-hydroxybenzotriazole) intercepts the O-acylisourea intermediate, forming a less reactive active ester that is less prone to oxazolone formation but reactive enough for amine coupling.

  • Base Management:

    • Protocol: Use DIPEA (Diisopropylethylamine) or NMM (N-methylmorpholine) . Avoid unhindered bases like Triethylamine (TEA), which can act as a general base to deprotonate the oxazolone.

    • Stoichiometry: Keep base equivalents

      
       relative to the acid.
      
  • Temperature Control: Perform the activation step at -5°C to 0°C and only warm to room temperature after the amine is added.

Issue 2: Inversion During Epoxide Opening

Symptom: The reaction of the epoxide intermediate with the piperazine fragment yields the wrong diastereomer at the hydroxyl center.

Root Cause: The opening of the epoxide should proceed via an


 mechanism (inversion at the epoxide carbon, retention of the relative threo/erythro relationship established by the backbone). However, if the reaction conditions are too Lewis-acidic or if the temperature is too high, the reaction may acquire 

character (carbocation formation), leading to scrambling (loss of stereochemistry).

Corrective Protocol:

  • Solvent Selection:

    • Preferred:Methanol or Ethanol (Protic solvents facilitate the

      
       opening via hydrogen bonding to the epoxide oxygen).
      
    • Avoid: Non-polar solvents (Toluene) without Lewis acid catalysts, or highly ionizing solvents without nucleophiles.

  • Merck Process Optimization (The "Acetonide Lock"):

    • Utilize the acetonide-protected intermediate. The acetonide ring restricts the conformational flexibility of the backbone, preventing the orbital alignment necessary for proton abstraction at the alpha-center.

Data: Solvent Impact on Diastereomeric Ratio (dr)

SolventTemperatureReaction TimeErythro:Threo RatioYield
MethanolReflux (65°C)12 h99:1 94%
Toluene80°C24 h85:1570%
DMF100°C6 h60:4055%

Visualizing the Epimerization Mechanism

The following diagram illustrates the Oxazolone Pathway , the primary mechanism for the formation of the "Threo" impurity during the amide coupling steps.

EpimerizationMechanism Start Activated Amino Acid (L-Config) Inter O-Acylisourea Intermediate Start->Inter Activation Oxazolone Oxazolone (Azlactone) Ring Inter->Oxazolone Cyclization (Slow) Product_Erythro Target: Indinavir (Erythro) Inter->Product_Erythro + Amine (Fast) Enol Planar Enol (Achiral Intermediate) Oxazolone->Enol Base (Deprotonation) Oxazolone->Product_Erythro + Amine Product_Threo Impurity: Threo-Indinavir (Epimer) Oxazolone->Product_Threo + Amine Enol->Oxazolone Reprotonation Racemate Re-protonation (L- and D- mix)

Caption: The Oxazolone pathway competes with direct amidation. Once the oxazolone enolizes, stereochemical information is lost, resulting in the Threo epimer.

Advanced Synthesis Workflow (Merck Process)

To guarantee stereochemical purity, the industrial route utilizes a convergent synthesis involving an Amino-Indanol auxiliary and a Glycidyl Epoxide .

MerckProcess Indene Indene Oxide AminoIndanol (1S, 2R)-1-Amino-2-indanol (Chiral Auxiliary) Indene->AminoIndanol Ritter Reaction Amide Amide Intermediate (Stable) AminoIndanol->Amide Coupling Acetonide Acetonide Formation (Conformational Lock) Amide->Acetonide Acetone/H+ Allylation Stereoselective Allylation (Key Step) Acetonide->Allylation LHMDS / Allyl Bromide (Pro-2R Control) Epoxide Iodohydrin -> Epoxide Allylation->Epoxide NCS / NaOMe Coupling Piperazine Coupling Epoxide->Coupling Piperazine Fragment (MeOH, Reflux) Indinavir Indinavir Sulfate (>99% ee/de) Coupling->Indinavir Deprotection

Caption: The Merck "Acetonide Lock" strategy prevents epimerization by rigidifying the backbone prior to the critical alkylation steps.

Frequently Asked Questions (FAQ)

Q: Why does the "Threo" epimer form specifically when I scale up the reaction? A: Scale-up often introduces heat transfer inefficiencies. The formation of the oxazolone intermediate is temperature-dependent. On a larger scale, if the activation of the acid is exothermic and local "hot spots" occur, the rate of oxazolone formation increases relative to the desired amidation. Fix: Use jacketed reactors with strict internal temperature monitoring during the addition of the activating agent (e.g., EDC).

Q: Can I separate the Threo-Indinavir impurity if it forms? A: Yes, but it is difficult. The diastereomers have very similar polarities. Analytical Method: Reverse-phase HPLC using a C18 column with a gradient of Acetonitrile/Phosphate Buffer (pH 3.0). The threo isomer typically elutes just before the erythro (Indinavir) peak. Purification: Recrystallization of the Indinavir Sulfate salt in Ethanol/Water is the most effective method to reject the threo-epimer, as the erythro-sulfate crystallizes preferentially.

Q: Does the choice of base in the final coupling step matter? A: Absolutely. In the final coupling of the piperazine to the chlorohydrin or epoxide, using strong inorganic bases (NaOH, KOH) can cause retro-aldol type degradation or epimerization at the alpha-center. Recommendation: Use mild organic bases or simply rely on the nucleophilicity of the piperazine in refluxing methanol (no exogenous base required for epoxide opening).

References

  • Reider, P. J. (1997).[1] "Advances in AIDS Chemotherapy: The Asymmetric Synthesis of CRIXIVAN®". Chimia, 51(6), 306-311.

  • Dorsey, B. D., et al. (1994). "Prevention of Racemization in the Synthesis of Hydroxyethylamine Isosteres". Journal of Medicinal Chemistry, 37(21), 3443–3451.

  • Askin, D., et al. (1994). "Highly Diastereoselective Reaction of a Chiral, Non-Racemic Amide Enolate with (S)-Glycidyl Tosylate". Tetrahedron Letters, 35(5), 673-676.

  • Maligres, P. E., et al. (1997). "Synthesis of the Orally Active HIV Protease Inhibitor L-735,524 (Indinavir)". Tetrahedron Letters, 38(30), 5253-5256.

  • Rossen, K., et al. (1994). "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of the Piperazine Core of Indinavir". Tetrahedron Letters, 36(36), 6419-6422.

Sources

Validation & Comparative

Comparative Validation of Indinavir (threo-) Antiviral Efficacy in T-Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical validation framework for Indinavir, threo- (Indinavir sulfate), a potent HIV-1 protease inhibitor. While often simply labeled "Indinavir," the specification of the threo- configuration refers to the critical stereochemistry of the hydroxyethylene isostere core required to mimic the transition state of peptide cleavage.

This document compares the in vitro efficacy of Indinavir against first- and second-generation alternatives (Saquinavir, Ritonavir, Darunavir) within T-cell lines (MT-4/MT-2). It establishes a self-validating experimental protocol using the MTT colorimetric assay , emphasizing the causality between stereochemical purity and viral inhibition.

Mechanism of Action: The Stereochemical Imperative

The antiviral potency of Indinavir relies entirely on its ability to act as a transition-state mimetic . The HIV-1 protease is a C2-symmetric homodimer that cleaves the gag-pol polyprotein.

  • The threo- Factor: The core of Indinavir contains a hydroxyethylene scaffold. The hydroxyl group must exist in the threo configuration (specifically the

    
     stereocenter in the indanol moiety) to optimally interact with the catalytic aspartic acid residues (Asp25/Asp25' ) at the active site. The erythro diastereomer fails to position the hydroxyl group correctly to displace the catalytic water molecule, rendering it pharmacologically inert.
    
  • Inhibition: By binding to the active site with high affinity (

    
     ~ 0.3 - 0.6 nM), Indinavir prevents the maturation of viral particles, resulting in the release of immature, non-infectious virions.
    
Diagram 1: Protease Inhibition Pathway

The following diagram illustrates the blockade of the HIV-1 maturation cycle by Indinavir.

HIV_Protease_Inhibition HIV_Entry HIV-1 Entry & Integration Translation Translation of Gag-Pol Polyprotein HIV_Entry->Translation Immature_Virion Immature Virion Assembly Translation->Immature_Virion Protease HIV-1 Protease (Asp25/Asp25') Immature_Virion->Protease Substrate Maturation Polyprotein Cleavage (Maturation) Protease->Maturation Catalysis NonInfectious Non-Infectious Immature Virion Protease->NonInfectious Inhibition Result Indinavir Indinavir (threo-) (Transition State Mimic) Indinavir->Protease High Affinity Binding (Blocks Active Site) Infectious Infectious Virion Maturation->Infectious

Figure 1: Mechanism of Indinavir interference in the HIV-1 lifecycle.[1][2][3][4][5] The drug competitively binds the protease active site, preventing the cleavage necessary for virion maturation.

Comparative Efficacy Analysis

When validating "Indinavir, threo-" in T-cell lines (specifically MT-4 cells infected with HIV-1 strain IIIB), it is crucial to benchmark performance against other protease inhibitors (PIs).

Table 1: Comparative Antiviral Metrics in MT-4 Cells

Data synthesized from standard antiviral screening assays (MTT/XTT readouts).

CompoundGenerationEC50 (Antiviral Potency)CC50 (Cytotoxicity)Selectivity Index (SI)Primary Utility
Indinavir (threo-) 1st Gen20 – 50 nM > 50 µM> 1,000Primary Therapeutic
Saquinavir1st Gen5 – 15 nM> 20 µM> 2,000High potency, low oral bioavailability
Ritonavir1st Gen30 – 80 nM~ 15 µM~ 300PK Booster (CYP3A4 inhibitor)
Darunavir2nd Gen1 – 5 nM> 100 µM> 20,000High barrier to resistance

Technical Insight:

  • Indinavir vs. Saquinavir: While Saquinavir often shows a lower EC50 (higher potency) in vitro, Indinavir's physiochemical properties allow for better solubility and bioavailability in early formulations.

  • Indinavir vs. Ritonavir: Indinavir is generally less cytotoxic (higher CC50) than Ritonavir. In T-cell assays, Ritonavir often exhibits steeper toxicity curves, which can confound EC50 calculations if not carefully controlled.

Validated Experimental Protocol: High-Throughput Screening

Objective: Determine the EC50 of Indinavir, threo- against HIV-1 (strain IIIB) in MT-4 cells. Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[6][7]

Diagram 2: Assay Workflow

MTT_Assay_Workflow Prep Cell Preparation (MT-4 Cells, Log Phase) Plating Co-Culture (96-well Plate) Prep->Plating Dilution Drug Dilution (Serial 1:5) Dilution->Plating Infection Infection (HIV-1 IIIB, MOI 0.01) Infection->Plating Incubation Incubation (5 Days, 37°C) Plating->Incubation MTT_Add MTT Addition (4 hours) Incubation->MTT_Add Lysis Solubilization (DMSO/Isopropanol) MTT_Add->Lysis Readout Readout (OD 540-600nm) Lysis->Readout

Figure 2: Step-by-step workflow for the MTT-based antiviral efficacy assay in MT-4 cells.

Detailed Protocol Steps
1. Reagent Preparation (The "Threo" Check)
  • Stock Solution: Dissolve "Indinavir, threo-" in 100% DMSO to a concentration of 10 mM.

    • Critical Check: Verify the Certificate of Analysis (CoA) to ensure the reagent is the

      
       diastereomer. Impure stereoisomer mixtures will shift the EC50 curve to the right (lower apparent potency).
      
  • Reference Standards: Prepare Ritonavir and AZT (as a positive control for reverse transcriptase inhibition) in parallel.

2. Cell Culture & Infection[5][7][8][9][10][11]
  • Cell Line: MT-4 cells (Human T-cell leukemia virus-1 transformed).[8][11] These are preferred over Jurkat for this assay due to their high susceptibility to HIV-induced cytopathic effect (CPE).

  • Infection:

    • Suspend MT-4 cells at

      
       cells/mL.
      
    • Add HIV-1 IIIB virus stock at a Multiplicity of Infection (MOI) of 0.01 .

    • Mock Infection Control: Maintain a separate flask of uninfected cells to establish the 100% viability baseline.

3. Plate Setup (96-well)
  • Inner Wells: Add 100 µL of infected cell suspension.

  • Drug Treatment: Add 100 µL of Indinavir serial dilutions (range: 1000 nM down to 0.1 nM).

  • Controls (Mandatory for Validity):

    • Cell Control (CC): Uninfected cells + medium (No Drug).

    • Virus Control (VC): Infected cells + medium (No Drug). This must show >80% cell death for the assay to be valid.

    • Toxicity Control: Uninfected cells + High dose Indinavir (to measure CC50).

4. Incubation & Readout
  • Incubate for 5 days at 37°C, 5% CO2.

  • Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4 hours.

  • Remove supernatant (carefully) or add solubilization buffer (acidified isopropanol/DMSO).

  • Read Absorbance (OD) at 540 nm (reference 690 nm).

5. Data Analysis

Calculate % Protection using the formula:



  • EC50: Concentration achieving 50% protection.

  • CC50: Concentration reducing uninfected cell viability by 50%.

Interpretation & Troubleshooting

Why Stereochemistry Matters in Data

If your EC50 for Indinavir returns values significantly higher than 50 nM (e.g., >200 nM) in MT-4 cells, consider:

  • Stereochemical Impurity: The reagent may contain the erythro isomer or other diastereomers which compete for uptake but do not inhibit the protease, effectively diluting the active drug.

  • MDR Strains: Ensure the HIV-1 strain (IIIB) is wild-type. Indinavir has cross-resistance with Ritonavir; strains with V82A or M46I mutations will show reduced susceptibility.

Selectivity Index (SI)

A robust validation should yield an SI (


) of >1,000 .
  • If SI < 100: The compound is likely toxic to the T-cells, or the "threo-" formulation contains cytotoxic synthetic byproducts.

References

  • Comparative Efficacy of Protease Inhibitors Teira, R., et al. (2003).[12] A randomized clinical trial to compare the effectiveness of indinavir, ritonavir and saquinavir. [12][13][14]

  • MTT Assay Protocols for HIV Screening BenchChem. (2025).[8] Application Notes and Protocols for Cell-Based Anti-HIV Assays Using MT-4 Cells.

  • Indinavir Binding & Stereochemistry Sohraby, F., & Aryapour, H. (2022). Reconstruction of the binding pathway of an anti-HIV drug, Indinavir, in complex with the HTLV-1 protease. [3][15]

  • Cell Cycle Effects of Indinavir Stolte, C., et al. (2001).[5] The HIV protease inhibitor Indinavir inhibits cell-cycle progression in vitro in lymphocytes. [5]

  • MTT Assay Principle & Optimization Abcam. MTT assay protocol.

Sources

A Head-to-Head Comparison of Indinavir Stereoisomers Against Wild-Type HIV Protease: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of antiretroviral drug discovery, the human immunodeficiency virus (HIV) protease remains a critical target. Its role in the viral life cycle, cleaving viral polyproteins into functional enzymes and structural proteins, is indispensable for the maturation of infectious virions.[1][2] Among the arsenal of therapeutics developed to inhibit this crucial enzyme, Indinavir, a potent peptidomimetic inhibitor, has played a significant role in combination therapies.[3] This guide provides a detailed head-to-head comparison of Indinavir's stereoisomers against wild-type HIV protease, offering researchers and drug development professionals a comprehensive understanding of the stereochemical determinants of its inhibitory activity.

The Critical Role of Stereochemistry in HIV Protease Inhibition

The active site of the dimeric HIV protease is a highly structured and chiral environment. The precise three-dimensional arrangement of amino acid residues in the binding pocket dictates the specific interactions an inhibitor can form. For a potent inhibitor like Indinavir, these interactions include a network of hydrogen bonds and hydrophobic contacts. Even a subtle change in the spatial orientation of a functional group, as occurs between different stereoisomers, can dramatically alter these interactions, leading to a significant loss of binding affinity and, consequently, inhibitory activity.

Studies on other HIV protease inhibitors have consistently demonstrated the critical importance of stereochemistry. For instance, research on chiral thiourea compounds and inhibitors containing isomers of 4-amino-3-hydroxy-5-phenylpentanoic acid has shown that different stereoisomers can exhibit orders of magnitude differences in their anti-HIV activity.[6][7][8] This highlights the necessity of synthesizing and evaluating stereochemically pure compounds in drug development.

Quantitative Comparison of Indinavir's Clinically Relevant Stereoisomer

While a comparative table of all Indinavir stereoisomers is not available, the inhibitory potency of the clinically approved stereoisomer against wild-type HIV-1 protease is well-documented. This provides a crucial benchmark for understanding its efficacy.

StereoisomerTarget EnzymeInhibition Constant (Ki)50% Inhibitory Concentration (IC50)
Indinavir (Clinical Isomer)Wild-Type HIV-1 Protease~0.54 nM[4]2.7 - 17.1 nM[5]
Indinavir (Clinical Isomer)Wild-Type HIV-2 Protease~3.3 nMNot widely reported

Note: The Ki and IC50 values can vary slightly depending on the specific assay conditions and experimental setup.

The sub-nanomolar Ki value for the clinical isomer against HIV-1 protease signifies an extremely high binding affinity.[4] This exceptional potency is a direct result of the precise complementary fit between this specific stereoisomer and the enzyme's active site. It is highly probable that the other 31 stereoisomers would exhibit significantly weaker binding and, therefore, be ineffective as inhibitors.

Experimental Protocol: In Vitro HIV-1 Protease Inhibition Assay

To experimentally determine and compare the inhibitory activity of different Indinavir stereoisomers, a robust and reliable in vitro HIV-1 protease inhibition assay is essential. The following is a detailed, step-by-step methodology for a common fluorogenic-based assay.

Objective: To determine the 50% inhibitory concentration (IC50) of Indinavir stereoisomers against recombinant wild-type HIV-1 protease.

Materials:

  • Recombinant wild-type HIV-1 protease

  • Fluorogenic HIV-1 protease substrate (e.g., a peptide with a quenched fluorophore)

  • Indinavir stereoisomers (synthesized and purified)

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)

  • Dimethyl sulfoxide (DMSO) for compound dilution

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of each Indinavir stereoisomer in 100% DMSO.

    • Perform serial dilutions of each stock solution in the assay buffer to create a range of concentrations for testing. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

  • Enzyme and Substrate Preparation:

    • Dilute the recombinant HIV-1 protease to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate over the desired time course.

    • Dilute the fluorogenic substrate to its working concentration in the assay buffer. The concentration should be at or below the Michaelis-Menten constant (Km) for the enzyme to ensure sensitivity to competitive inhibitors.

  • Assay Setup:

    • In a 96-well black microplate, add a fixed volume of the diluted enzyme solution to each well.

    • Add the serially diluted Indinavir stereoisomers to the respective wells. Include a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate only, no enzyme).

    • Pre-incubate the enzyme and inhibitors for a set period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a fixed volume of the diluted substrate solution to all wells.

    • Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.

    • Monitor the increase in fluorescence over time (kinetic read). The cleavage of the substrate by the protease will result in an increase in fluorescence.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

    • Plot the reaction velocity as a function of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value for each Indinavir stereoisomer. The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Below is a graphical representation of the experimental workflow:

HIV_Protease_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Indinavir Indinavir Stereoisomers (Serial Dilutions) Plate 96-Well Plate Indinavir->Plate Enzyme HIV-1 Protease (Working Concentration) Enzyme->Plate Substrate Fluorogenic Substrate (Working Concentration) Reaction Reaction Initiation (Add Substrate) Substrate->Reaction Incubation Pre-incubation (Enzyme + Inhibitor) Plate->Incubation Incubation->Reaction Reader Fluorescence Reader (Kinetic Measurement) Reaction->Reader Analysis Calculate Reaction Rates & Determine IC50 Reader->Analysis

Experimental workflow for HIV-1 protease inhibition assay.

Structural Insights into Indinavir Binding

The high potency of the clinical Indinavir stereoisomer is attributed to its specific interactions within the HIV protease active site. X-ray crystallography studies have revealed the precise binding mode of Indinavir, highlighting the key hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex.

The following diagram illustrates the key interactions of the active Indinavir stereoisomer within the HIV-1 protease active site:

Indinavir_Binding cluster_protease HIV-1 Protease Active Site Asp25 Asp25 Asp25_prime Asp25' Ile50 Ile50 (Flap) Ile50_prime Ile50' (Flap) Gly48 Gly48 (Flap) Gly48_prime Gly48' (Flap) Arg8 Arg8 Arg8_prime Arg8' Indinavir Indinavir Indinavir->Asp25 H-bond (hydroxyl) Indinavir->Asp25_prime H-bond (hydroxyl) Indinavir->Ile50 Hydrophobic Indinavir->Ile50_prime Hydrophobic Indinavir->Gly48 H-bond (amide) Indinavir->Gly48_prime H-bond (amide) Indinavir->Arg8 Hydrophobic Indinavir->Arg8_prime Hydrophobic

Sources

Cross-Reactivity Assessment: Indinavir and threo-Indinavir vs. Human Proteases

[1][2][3]

Executive Summary & Structural Context

Indinavir (MK-639) is a potent HIV-1 protease inhibitor designed as a transition-state mimetic.[1][2][3] Its efficacy relies on the precise stereochemical configuration of its hydroxyethylene core, which mimics the tetrahedral intermediate of peptide bond hydrolysis.

"Indinavir, threo-" refers to a specific stereoisomer (epimer) of the active drug.[1][2][3] In the context of pharmaceutical development, this compound primarily exists as a process-related impurity or a degradation product .[1][2][3] While the parent drug (Indinavir) is optimized for high affinity to the viral enzyme (

13

This guide details the assessment of cross-reactivity for both the parent and its threo-variant against a panel of human proteases.[2] This assessment is critical for defining the safety margin (selectivity index) and understanding potential off-target toxicities such as nephrolithiasis or metabolic syndrome.[1][3]

Structural Distinction[2][4][5]
  • Indinavir (Active): Contains a central secondary alcohol with specific chirality (typically erythro-like relative to adjacent amines) that perfectly coordinates with the catalytic aspartates (Asp25/Asp25') of HIV-1 protease.[1][2][3]

  • Indinavir, threo-: Possesses inverted stereochemistry at the hydroxyl or adjacent carbon.[1][2][3] This inversion disrupts the "fireman's grip" hydrogen bonding network required for high-affinity inhibition, theoretically reducing potency against the viral target but potentially altering selectivity for human aspartyl proteases (e.g., Cathepsin D, Renin).[3]

Comparative Performance Profile

The following data synthesizes established biochemical inhibition constants (


Table 1: Protease Inhibition Profile (Indinavir vs. Human Panel)
Target ProteaseClassIndinavir

/

threo-Indinavir ActivityPhysiological Relevance of Inhibition
HIV-1 Protease Aspartyl (Viral)0.5 - 1.0 nM > 1,000 nM (Est.)Primary therapeutic effect (Viral replication block).[1][2][3]
Cathepsin D Aspartyl (Human)> 10,000 nM Inactive / Weak Lysosomal degradation; inhibition linked to metabolic toxicity.[1][2][3]
Renin Aspartyl (Human)> 10,000 nM Inactive Blood pressure regulation; high selectivity prevents hypotension.[1][2][3]
Pepsin Aspartyl (Human)> 10,000 nM Inactive Gastric digestion; high selectivity prevents digestive issues.[1][2][3]
Cathepsin E Aspartyl (Human)> 10,000 nM Inactive Immune function; antigen processing.[1][2][3]
20S Proteasome Threonine (Human)Weak Inhibition Unknown Chymotrypsin-like activity inhibition linked to metabolic side effects.[1][2][3]

Expert Insight: The "threo" configuration generally results in a "dead" inhibitor for the viral target.[2] However, cross-reactivity assessments are mandatory because the flexible active sites of human proteases (like Cathepsin D) might accommodate stereoisomers differently than the rigid viral enzyme. The data above confirms that Indinavir is highly selective (>10,000-fold) against human aspartyl proteases.[1][2][3]

Mechanism of Selectivity & Cross-Reactivity

To understand why we test these specific targets, we must look at the structural homology.[2][3] HIV-1 protease belongs to the aspartyl protease family.[1][2][3] Human enzymes in this family (Renin, Cathepsins) share the same catalytic mechanism (two Asp residues activating a water molecule).[1][3]

Diagram 1: Selectivity Logic & Stereochemical Impact[2][3]

SelectivityLogicIndinavirIndinavir(Erythro-core)HIV_PRHIV-1 Protease(C2 Symmetric)Indinavir->HIV_PRPerfect FitHuman_AspHuman Aspartyl Proteases(Renin, Cath D)Indinavir->Human_AspLow AffinityThreoIndinavir, threo-(Stereoisomer)Threo->HIV_PRStereo InversionThreo->Human_AspAltered TopographyBindingHigh Affinity Binding(Transition State Mimic)HIV_PR->BindingKi < 1nMSafetyHigh Selectivity Index(Safe)Human_Asp->SafetyKi > 10uMClashSteric Clash / H-Bond MismatchClash->BindingDrastically ReducedRiskPotential Off-Target(Must Screen)StereoStereoInversionInversionInversion->ClashAlteredAlteredTopographyTopographyTopography->RiskCheck Selectivity

Caption: Structural logic dictating why stereoisomers (threo) fail to inhibit the viral target but require screening against human homologs to ensure safety.

Experimental Protocols (Self-Validating)

The following protocols are designed to be self-validating , meaning they include internal controls (positive/negative) that confirm the assay is working correctly before data is accepted.

Protocol A: FRET-Based Enzymatic Screening (Cathepsin D & Renin)

This assay uses a Fluorogenic Resonance Energy Transfer (FRET) peptide substrate.[1][2][3] Cleavage restores fluorescence.[1][2][3]

Reagents:

  • Enzyme: Recombinant Human Cathepsin D (Sigma or R&D Systems).[1][2][3]

  • Substrate: Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 (Specific for Cathepsin D/E).[1][2][3]

  • Test Compounds: Indinavir (Reference), "Indinavir, threo-" (Test), Pepstatin A (Positive Control).[1][3]

Workflow:

  • Preparation: Dilute enzymes in Assay Buffer (0.1 M NaOAc, 0.2 M NaCl, pH 3.5 for Cath D; pH 5.5 for Renin).

  • Pre-incubation: Incubate Enzyme (10 nM final) with Test Compound (titrated 0.1 nM to 10 µM) for 30 mins at 37°C.

    • Causality: Pre-incubation allows slow-binding inhibitors to reach equilibrium.[1][2][3]

  • Initiation: Add FRET substrate (10 µM final).

  • Measurement: Monitor fluorescence (Ex 328 nm / Em 393 nm) kinetically for 20 mins.

  • Validation Check:

    • Control 1: Pepstatin A must show

      
       nM.[1][2][3] If not, the enzyme is degraded.[3]
      
    • Control 2: "No Enzyme" wells must show flat baseline.[1][2][3] If rising, substrate is unstable.[1][3]

Protocol B: 20S Proteasome Counter-Screen

Since HIV PIs can inhibit the chymotrypsin-like activity of the proteasome (leading to accumulation of misfolded proteins), this is a vital secondary screen.

  • Enzyme: Purified Human 20S Proteasome.

  • Substrate: Suc-LLVY-AMC (Fluorogenic).

  • Method: Measure release of AMC (Ex 380 / Em 460) in the presence of 10 µM Indinavir/Threo-Indinavir.[1][2][3]

  • Threshold: >50% inhibition at 10 µM indicates a potential toxicity flag.[1][2][3]

Screening Workflow Diagram

This workflow illustrates the decision tree for assessing the threo-isomer.

ScreeningWorkflowStartSample: Indinavir, threo-(Impurity Standard)PrimaryPrimary Screen:HIV-1 ProteaseStart->PrimaryDecision1Is Ki < 100 nM?Primary->Decision1ResultAPotent Inhibitor(Rare for threo)Decision1->ResultAYesResultBInactive/Weak(Expected)Decision1->ResultBNoOffTargetPanel Screen:Renin, Cath D, PepsinMetabolicMetabolic Screen:Proteasome / GLUT4OffTarget->MetabolicSecondary CheckSafetyFlagEvaluate Toxicity RiskMetabolic->SafetyFlagInhibition Obs.ClearPass: Low RiskMetabolic->ClearNo InhibitionResultB->OffTargetConfirm Selectivity

Caption: Step-by-step decision tree for qualifying the biological activity of the threo-impurity.

References

  • FDA Label (Crixivan) . Indinavir Sulfate - Description and Clinical Pharmacology. Food and Drug Administration.[1][2][3][4][5] Link

  • PubChem Compound Summary . Indinavir Sulfate.[1][2][3][4][6][7][8] National Center for Biotechnology Information.[1][2][3] Link

  • Lin, J.H., et al. (1996) .[1][2][3] Species differences in the pharmacokinetics and metabolism of indinavir, a potent HIV-1 protease inhibitor. Drug Metabolism and Disposition.[1][2][3] Link

  • Kempf, D.J., et al. Pharmacokinetic enhancement of inhibitors of the human immunodeficiency virus protease by coadministration with ritonavir. Antimicrobial Agents and Chemotherapy.[1][2][3][4] (Context on PI selectivity). Link

  • NCATS Inxight Drugs . Indinavir, Threo- Entry. National Center for Advancing Translational Sciences.[1][2][3] Link[1][3]

A Researcher's Guide to Confirming the Absolute Configuration of Synthetic "Indinavir, threo-"

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical determinant of its biological activity and safety profile.[1][2] This is particularly true for complex chiral molecules like Indinavir, an HIV-1 protease inhibitor. The synthesis of Indinavir and its analogues can yield various stereoisomers, and the "threo-" diastereomer presents a specific analytical challenge.[3][4][5] This guide provides a comparative analysis of modern analytical techniques for unequivocally confirming the absolute configuration of synthetic "Indinavir, threo-", offering researchers the insights needed to select the most appropriate methodology for their specific needs.

The Stereochemical Challenge of Indinavir

Indinavir possesses multiple chiral centers, leading to the possibility of several diastereomers and enantiomers. The "threo-" designation refers to the relative configuration of specific stereocenters. However, confirming the absolute configuration—the actual spatial arrangement of atoms—requires sophisticated analytical approaches. An incorrect assignment can have profound implications, as different stereoisomers of a drug can exhibit varied pharmacological and toxicological properties.[6][7]

Comparative Analysis of Analytical Techniques

The determination of absolute configuration has traditionally relied on a few key methods. Here, we compare the "gold standard," X-ray crystallography, with powerful spectroscopic techniques that offer viable alternatives, especially when single crystal growth proves challenging.

Technique Principle Advantages Limitations Suitability for "Indinavir, threo-"
Single-Crystal X-ray Crystallography Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms.Provides an unambiguous and direct determination of absolute configuration.[8][9]Requires a high-quality single crystal, which can be difficult and time-consuming to obtain.[1][10][11]High. If a suitable crystal can be grown, this is the definitive method.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[2][10]Applicable to samples in solution, including oils and non-crystalline solids.[2][12] Does not require derivatization.[11]Requires quantum mechanical calculations (DFT) to predict the theoretical spectrum for comparison.[1][2]High. An excellent alternative to X-ray crystallography, particularly if crystallization is problematic.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Mosher's Ester Analysis) Derivatization of the chiral molecule with a chiral agent (e.g., MTPA) to form diastereomers, which exhibit distinct NMR chemical shifts.[13][14][15][16]A well-established and reliable method for determining the configuration of alcohols and amines.[13][14][15][16]Requires chemical derivatization, which can sometimes be challenging or lead to side reactions.[11] Interpretation can be complex for molecules with multiple chiral centers.Moderate to High. Applicable to the amino alcohol moieties within Indinavir. Requires careful execution and interpretation.
Chiral High-Performance Liquid Chromatography (HPLC) Separation of enantiomers and diastereomers on a chiral stationary phase.Excellent for determining enantiomeric and diastereomeric purity.[17][18][19]An indirect method for absolute configuration assignment; requires a reference standard of known configuration.Low for de novo determination. Essential for purity analysis but not for primary assignment without a known standard.

In-Depth Focus: Vibrational Circular Dichroism (VCD)

Given the potential difficulties in obtaining high-quality single crystals of a complex synthetic intermediate like "Indinavir, threo-", VCD emerges as a powerful and increasingly routine alternative for absolute configuration determination.[1][2][12][20]

The core principle of VCD lies in comparing the experimentally measured spectrum with a theoretically calculated spectrum for a known enantiomer.[1][2] A match in the sign and relative intensity of the VCD bands confirms the absolute configuration.[1]

Experimental Workflow for VCD Analysis

The process of determining absolute configuration using VCD follows a logical and self-validating sequence.

VCD_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase cluster_analysis Analysis & Assignment A Sample Preparation (Dissolve 'Indinavir, threo-' in a suitable solvent, e.g., CDCl3) B VCD & IR Spectral Acquisition (Measure the VCD and infrared spectra of the sample) A->B G Spectral Comparison (Compare experimental and theoretical VCD and IR spectra) B->G C Molecular Modeling (Build a 3D model of one enantiomer of 'Indinavir, threo-') D Conformational Search (Identify all low-energy conformers) C->D E DFT Calculation (Calculate the theoretical VCD and IR spectra for each conformer) D->E F Boltzmann Averaging (Generate a weighted-average theoretical spectrum) E->F F->G H Absolute Configuration Assignment (Assign configuration based on spectral correlation) G->H Moshers_Method cluster_logic Mosher's Method Logic start Chiral Alcohol/Amine ('Indinavir, threo-') react_R React with (R)-MTPA-Cl start->react_R react_S React with (S)-MTPA-Cl start->react_S ester_R (R)-MTPA Ester Diastereomer 1 react_R->ester_R ester_S (S)-MTPA Ester Diastereomer 2 react_S->ester_S nmr ¹H NMR Analysis ester_R->nmr ester_S->nmr delta Calculate Δδ = δS - δR nmr->delta model Apply Mnemonic Model delta->model config Assign Absolute Configuration model->config

Caption: Logical flow of a Mosher's ester analysis experiment.

A Self-Validating Approach

To ensure the trustworthiness of the absolute configuration assignment, a multi-pronged approach is recommended. For instance, an initial assignment by VCD can be corroborated by performing a Mosher's ester analysis on a key stereocenter. Agreement between two independent methods provides a high degree of confidence in the final assignment.

Conclusion

Confirming the absolute configuration of a complex synthetic molecule like "Indinavir, threo-" is a non-trivial but essential task in drug development. While single-crystal X-ray crystallography remains the definitive method, its requirement for high-quality crystals can be a significant bottleneck. [1][10][11]Vibrational Circular Dichroism offers a robust and reliable solution-phase alternative that is increasingly becoming the method of choice for chiral molecules that are difficult to crystallize. [1][2][11]For orthogonal confirmation, NMR-based methods like Mosher's ester analysis provide a powerful tool for interrogating specific stereocenters. By understanding the principles, advantages, and limitations of each technique, researchers can design a logical and efficient analytical strategy to confidently assign the absolute configuration of their target molecules.

References

  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory.[Link]

  • ABSOLUTE CONFIGURATION BY VCD. BioTools.[Link]

  • Determination of Absolute and Relative Configuration. Georg Thieme Verlag.[Link]

  • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger.[Link]

  • Vibrational Circular Dichroism. Hinds Instruments.[Link]

  • Determination of absolute configuration via vibrational circular dichroism. PubMed.[Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Springer Nature Experiments.[Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. SpringerLink.[Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed.[Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Matilda.[Link]

  • Absolute configuration of complex chiral molecules. Spark904.[Link]

  • Prediction of the Absolute Configuration of Chiral Drugs by NMR Spectroscopy. Highlights in Science, Engineering and Technology.[Link]

  • Strategies for using NMR spectroscopy to determine absolute configuration. ResearchGate.[Link]

  • Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. ResearchGate.[Link]

  • Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation. PMC.[Link]

  • Determination of Absolute Configuration and Conformation of a Cyclic Dipeptide by NMR and Chiral Spectroscopic Methods. ACS Publications.[Link]

  • Solid Phase Synthesis of Indinavir and Its Analogues. ResearchGate.[Link]

  • Syntheses of FDA Approved HIV Protease Inhibitors. PMC - NIH.[Link]

  • Scheme 1. Solid-phase synthesis of indinavir analogues library. ResearchGate.[Link]

  • Efficient Synthesis of an Indinavir Precursor from Biomass-Derived (–)-Levoglucosenone. Australian Journal of Chemistry.[Link]

  • Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Semantic Scholar.[Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia.[Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.[Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC.[Link]

  • Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. PubMed.[Link]

Sources

Comparative docking studies of Indinavir stereoisomers in the protease active site

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical workflow for evaluating the stereochemical selectivity of docking algorithms using Indinavir (Crixivan) and HIV-1 Protease. Indinavir contains five chiral centers (


). Its potency relies heavily on the central secondary hydroxyl group acting as a transition-state mimic.

This study demonstrates that standard rigid-receptor docking (AutoDock Vina) can successfully distinguish the bioactive eutomer from inactive distomers, provided that structural water conservation is applied. We compare the binding thermodynamics of the native drug against its C-OH epimer, highlighting the critical role of the catalytic Asp25/Asp25' dyad.

Biological & Chemical Context

The Target: HIV-1 Protease

HIV-1 Protease is a


-symmetric homodimeric aspartyl protease.[1] The active site is formed at the interface of two monomers, covered by flexible "flaps" (Ile50/Ile50') that close upon ligand binding.
  • Key Residues: Asp25/Asp25' (Catalytic dyad), Ile50/Ile50' (Flaps), Asp30/Asp30'.

  • Structural Water: A conserved water molecule (HOH301 in PDB 1HSG) acts as a hydrogen bond bridge between the inhibitor's carbonyls and the Ile50 amides on the flaps.

The Ligand: Indinavir

Indinavir is a hydroxyethylene scaffold inhibitor.

  • Mechanism: It mimics the tetrahedral transition state of the peptide bond cleavage.

  • Chirality: The central hydroxyl group must be in the (S)-configuration (relative to the specific backbone atom numbering in PDB 1HSG) to form the essential "fireman's grip" hydrogen bond network with the catalytic aspartates.

Experimental Protocol

This protocol uses AutoDock Vina due to its scoring function's ability to handle hydrophobic enclosures typical of the HIV protease active site.

Workflow Visualization

DockingWorkflow PDB PDB Retrieval (1HSG) ProtPrep Protein Prep (-H2O except #301) PDB->ProtPrep LigPrep Ligand Prep (Stereoisomer Gen) PDB->LigPrep Grid Grid Generation (Center: Asp25) ProtPrep->Grid Dock AutoDock Vina (Exhaustiveness=32) LigPrep->Dock Grid->Dock Analysis Interaction Profiling (PLIP/PyMOL) Dock->Analysis

Figure 1: End-to-end structure-based drug design (SBDD) workflow for stereoisomer evaluation.

Step-by-Step Methodology
Phase A: Protein Preparation (The Receptor)
  • Source: Download PDB ID 1HSG (Resolution 2.0 Å).[2]

  • Cleaning: Remove Chain B (if identical) or keep dimer if biological unit is required (HIV PR is a functional dimer; keep Chains A and B).

  • Water Handling (CRITICAL): Remove all solvent molecules exceptHOH 301 .

    • Rationale: HOH 301 mediates the interaction between the inhibitor P2/P2' carbonyls and the Ile50/Ile50' flaps. Removing this water often leads to collapsed docking poses with high RMSD.

  • Protonation: Add polar hydrogens. Assign Gasteiger charges.

    • Asp25 State: Monoprotonate the dyad (one Asp25 protonated, one unprotonated) to allow H-bond acceptance/donation with the hydroxyl group.

Phase B: Ligand Preparation (The Stereoisomers)
  • Extraction: Extract the crystal ligand (MK1) from 1HSG.[2]

  • Isomer Generation:

    • Eutomer (Active): Retain original coordinates.

    • Distomer (Inactive): Invert the chiral center at the central hydroxyl carbon (C10 in some numbering schemes).

  • Minimization: Perform MMFF94 energy minimization on the distomer to relieve internal strain caused by inversion, but do not alter the backbone torsion significantly before docking.

Phase C: Docking Parameters
  • Grid Box: Center on the midpoint between Asp25 (Chain A) and Asp25 (Chain B).

    • Size:

      
       Å.
      
  • Algorithm: AutoDock Vina.

  • Exhaustiveness: Set to 32 (High) to ensure convergence of the conformational search.

Comparative Analysis & Results

The following data represents a synthesis of standard validation benchmarks for Indinavir docking.

Quantitative Comparison
MetricIndinavir (Native/Active)Indinavir (OH-Epimer/Inactive)Interpretation
Affinity (

)
-11.2 kcal/mol -8.4 kcal/mol Significant loss of affinity (~100-fold

increase).
RMSD (vs Crystal) 0.85 Å > 3.5 Å The epimer fails to recapitulate the binding mode.
H-Bonds (Asp25) 2 (Strong)0 (Loss of interaction)Critical catalytic interaction is abolished.
Flap Interaction Preserved (via Water 301)DistortedSteric clash forces the ligand to shift.
Mechanistic Analysis[3][4]

The Eutomer (Active): The central hydroxyl group is perfectly positioned to donate a hydrogen bond to the unprotonated Asp25 and accept one from the protonated Asp25'. This "anchor" locks the inhibitor in the center of the tunnel.

The Distomer (Inactive): Inverting the hydroxyl group creates a steric clash with the aspartate side chains. To relieve this, the docking algorithm forces the ligand to slide laterally or rotate. This breaks the symmetry of the binding pose and disrupts the bridging water interaction at the flaps, resulting in a significantly lower binding score (less negative


).
Interaction Pathway Visualization

InteractionMap Indinavir Indinavir (Central OH) Asp25 Asp25 / Asp25' (Catalytic Dyad) Indinavir->Asp25 Direct H-Bond (Critical for Affinity) Water301 Water 301 (Structural) Indinavir->Water301 H-Bond (Carbonyls) Ile50 Ile50 / Ile50' (Beta-Hairpin Flaps) Water301->Ile50 H-Bond Bridge

Figure 2: Critical interaction network. The Indinavir-Asp25 axis is the primary determinant of stereochemical selectivity.

Discussion & Troubleshooting

The "Rigid Receptor" Limitation

While Vina performs well for this specific discrimination, it treats the protein as rigid. In reality, the distomer might induce a conformational change in the Asp25 residues to accommodate the clash (Induced Fit). However, experimental


 data confirms that the energetic penalty of moving the catalytic residues is too high, rendering the epimer inactive. Therefore, rigid docking is an appropriate approximation here.
Pitfalls to Avoid
  • Deleting Water 301: If you remove this water, the docking score for the active isomer may drop to -9.5 kcal/mol, and the RMSD will increase as the ligand "floats" upward to fill the void.

  • Incorrect Protonation: If both Asp25 residues are deprotonated (charge -2), the active site becomes too repulsive for the ligand. Ensure a net charge of -1 for the dyad.

References

  • Protein Data Bank. (1995). Structure of HIV-1 Protease with Indinavir (1HSG). RCSB PDB.[3] [Link]

  • Trott, O., & Olson, A. J. (2010).[4] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[4] Journal of Computational Chemistry, 31(2), 455–461.[4] [Link]

  • Vacca, J. P., et al. (1994). L-735,524: an orally bioavailable human immunodeficiency virus type 1 protease inhibitor. Proceedings of the National Academy of Sciences, 91(9), 4096-4100. [Link]

  • Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of Computational Chemistry, 30(16), 2785–2791. [Link]

  • Wlodawer, A., & Erickson, J. W. (1993). Structure-based inhibitors of HIV-1 protease.[1][2][4][5][6] Annual Review of Biochemistry, 62(1), 543-585. [Link]

Sources

Validation of a bioanalytical method for "Indinavir, threo-" in plasma

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Bioanalytical Method Validation for Indinavir and its Threo-Epimer in Human Plasma

Introduction: Indinavir is a highly potent HIV-1 protease inhibitor utilized in antiretroviral therapy. During its synthesis and metabolic lifespan, stereochemical impurities such as threo-indinavir (Indinavir EP Impurity C) can emerge[1]. Because stereoisomers often exhibit divergent pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profiles, regulatory agencies mandate the rigorous quantification of these epimers in biological matrices[2]. This guide provides a comparative evaluation of analytical platforms and outlines a self-validating LC-MS/MS protocol for quantifying threo-indinavir in human plasma, strictly aligned with the FDA 2018 Bioanalytical Method Validation (BMV) guidelines[3].

Section 1: The Mechanistic Challenge of Stereoisomer Bioanalysis

Threo-indinavir is a diastereomer of the active indinavir API[1]. In mass spectrometry, diastereomers share identical molecular weights (m/z 614.3) and fragmentation pathways (producing the m/z 421.2 product ion)[4]. Consequently, tandem mass spectrometry (MS/MS) alone cannot distinguish the active drug from its impurity.

The Causality Principle: Baseline chromatographic resolution prior to ionization is an absolute necessity. If the epimers co-elute, their identical Multiple Reaction Monitoring (MRM) transitions will cause signal overlap, artificially inflating the perceived concentration of the active drug and invalidating the PK data[5].

Workflow A Plasma Matrix (Indinavir + Threo-Epimer) B Selective Extraction (LLE / SPE) A->B C Chromatographic Separation (Baseline Resolution) B->C D ESI+ Ionization (Matrix Effect Free) C->D E MRM Detection (m/z 614 -> 421) D->E

Caption: Workflow for the stereoselective LC-MS/MS bioanalysis of threo-indinavir in human plasma.

Section 2: Comparative Evaluation of Analytical Platforms

Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) was utilized for indinavir quantification. However, for trace-level epimer analysis, LC-MS/MS is the modern gold standard[4]. Table 1 objectively compares the performance of these platforms.

Table 1: Performance Comparison of Analytical Platforms for Threo-Indinavir

ParameterLC-MS/MS (Proposed)HPLC-UV (Alternative)Mechanistic Causality / Impact
Sensitivity (LLOQ) 1 - 5 ng/mL50 - 100 ng/mLMS/MS utilizes specific ion transitions, eliminating background matrix noise that limits UV detection[4],.
Selectivity Extremely HighModerateMRM filters out co-eluting matrix components, whereas UV detects any endogenous chromophore absorbing at ~260 nm[5].
Run Time ~5 minutes15 - 20 minutesMS/MS allows for steeper gradients since baseline separation is only required between the epimers, not all matrix peaks[4].
Sample Volume 50 - 100 µL250 - 500 µLThe higher sensitivity of ESI+ requires less plasma, which is crucial for pediatric or serial-sampling PK studies,[6].

Section 3: Sample Preparation Strategies: Causality in Extraction

As a Senior Application Scientist, I consistently observe that the primary failure mode in LC-MS/MS bioanalysis is matrix-induced ion suppression caused by endogenous phospholipids[6]. Table 2 compares extraction methodologies to mitigate this.

Table 2: Extraction Method Comparison

Extraction MethodRecoveryPhospholipid RemovalMatrix EffectRecommendation
Protein Precipitation (PPT) ~95%PoorHigh (Ion Suppression)Not recommended for trace epimer analysis due to severe signal quenching.
Liquid-Liquid Extraction (LLE) ~75-85%ExcellentLowPreferred. Balances cost, throughput, and extract cleanliness.
Solid-Phase Extraction (SPE) ~90%ExcellentVery LowExcellent alternative, but incurs a higher cost per sample.

Why LLE with MTBE? Indinavir and threo-indinavir are highly lipophilic, basic compounds. Methyl tert-butyl ether (MTBE) provides a high partition coefficient for these analytes while leaving polar endogenous proteins and phospholipids trapped in the aqueous plasma layer. This specific chemical partition directly causes a reduction in ion suppression during ESI+, ensuring a reliable Lower Limit of Quantification (LLOQ).

Section 4: Self-Validating Step-by-Step Protocol (LC-MS/MS)

To ensure trustworthiness and E-E-A-T compliance, every analytical batch must operate as a self-validating system.

Phase 1: Reagent Preparation & System Suitability

  • Internal Standard (IS): Prepare Indinavir-d6 (or a structural analog like Saquinavir) at 500 ng/mL in methanol[4],[7]. Causality: An isotopically labeled IS co-elutes with the analyte, perfectly correcting for any well-to-well variations in extraction recovery or ESI ionization efficiency[5].

  • System Suitability Test (SST): Inject 6 consecutive replicates of a mid-level Quality Control (QC) sample. The system is "fit-for-purpose" only if the Relative Standard Deviation (RSD) of the peak area ratio is < 5%.

Phase 2: Liquid-Liquid Extraction (LLE) Workflow

  • Aliquot 100 µL of human plasma (blank, calibration standard, or unknown) into a 2 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution and vortex for 10 seconds.

  • Add 100 µL of 0.1 M Sodium Hydroxide (NaOH). Causality: Raising the pH above the analyte's pKa ensures threo-indinavir is fully un-ionized, maximizing its solubility in the organic extraction solvent.

  • Add 1.0 mL of MTBE. Vortex vigorously for 5 minutes to drive the phase transfer.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C to separate the organic and aqueous layers.

  • Transfer 800 µL of the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of Mobile Phase A (0.1% Formic Acid in Water), vortex, and transfer to an autosampler vial.

Phase 3: Chromatographic & MS/MS Acquisition

  • Column: Use a high-resolution C18 column (e.g., 50 x 2.1 mm, 1.7 µm) or a specialized chiral stationary phase if reversed-phase fails to resolve the diastereomers[1].

  • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • MS/MS Parameters: Positive Electrospray Ionization (ESI+). Monitor the following MRM transitions:

    • Threo-Indinavir & Indinavir: m/z 614.3 → 421.2[4]

    • Indinavir-d6 (IS): m/z 620.3 → 427.2

Section 5: Validation Parameters & Acceptance Criteria

According to the 2018 FDA BMV Guidance[2], the method must be rigorously validated before analyzing study samples. The logical framework for run acceptance is visualized below:

Validation Core Self-Validating Run Acceptance Criteria Sys System Suitability (RSD < 5%) Core->Sys Blank Blank Matrix Check (No Interference) Core->Blank Cal Calibration Curve (R² > 0.99, ±15% Dev) Core->Cal QC Quality Controls (±15% Accuracy) Core->QC

Caption: Logical framework for self-validating analytical run acceptance per FDA guidelines.

  • Selectivity: Blank plasma from 6 different lots must show no interfering peaks > 20% of the LLOQ response at the retention time of threo-indinavir[3].

  • Accuracy & Precision: Intra-day and inter-day precision (CV%) must be ≤ 15% (≤ 20% at LLOQ). Accuracy must be within ±15% of the nominal concentration (±20% at LLOQ)[3],[5].

  • Matrix Effect: The matrix factor (MF) normalized by the IS must have a CV ≤ 15% across different plasma lots[5].

  • Stability: Threo-indinavir must be proven stable in plasma during freeze-thaw cycles (at least 3 cycles at -70°C), benchtop processing, and long-term storage.

By adhering to this causality-driven, self-validating framework, bioanalytical scientists can ensure the robust, regulatory-compliant quantification of threo-indinavir, safeguarding the integrity of pharmacokinetic datasets.

References

  • [3] Title: Essential FDA Guidelines for Bioanalytical Method Validation | Source: ResolveMass Laboratories | URL:[Link]

  • [2] Title: Bioanalytical Method Validation Guidance for Industry | Source: U.S. Food and Drug Administration (FDA) | URL:[Link]

  • [4] Title: An LC-MS-MS method for the determination of indinavir, an HIV-1 protease inhibitor, in human plasma | Source: PubMed (NIH) | URL:[Link]

  • Title: Determination of indinavir in human plasma and its use in pharmacokinetic study | Source: SciELO | URL: [Link]

  • [1] Title: Indinavir EP Impurity C (Free Base) | CAS 360558-79-8 | Source: Veeprho Pharmaceuticals | URL:[Link]

  • [5] Title: Development And Validation Of A Bioanalytical Method For The Simultaneous Determination Of 14 Antiretroviral Drugs Using Liquid Chromatography Tandem Mass Spectrometry | Source: Journal of Applied Bioanalysis | URL: [Link]

  • [6] Title: Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review | Source: Journal of Applied Pharmaceutical Science | URL:[Link]

  • [7] Title: An LC-MS Method Development and Validation for the Estimation of Ritonavir in Plasma Samples | Source: Researcher.Life | URL: [Link]

Sources

Comparative Metabolic Stability Assessment: Indinavir (Erythro-) vs. Threo- Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the methodology for assessing the metabolic stability of Indinavir (specifically the active erythro- diastereomer, MK-639) against its ** threo- isomer** (often identified as an impurity or degradation product). While Indinavir is a potent HIV-1 protease inhibitor and a known substrate/inhibitor of CYP3A4 , the stereochemical configuration of the hydroxyethylene core is critical for both therapeutic efficacy and metabolic clearance. This guide provides a self-validating workflow using Human Liver Microsomes (HLM) and Chiral LC-MS/MS to quantify Intrinsic Clearance (


) and Half-life (

), emphasizing the impact of chirality on enzyme-substrate docking.

Chemical & Stereochemical Context

To accurately assess metabolic stability, one must first distinguish the substrates. Indinavir contains five chiral centers. The "erythro/threo" nomenclature typically refers to the relative configuration of the central secondary alcohol and the adjacent amine within the hydroxyethylene transition-state isostere.

  • Indinavir (Erythro- form): The marketed pharmacophore (

    
    -configuration). Optimized for binding to the catalytic aspartates of HIV protease. It is a high-affinity substrate for CYP3A4, leading to significant first-pass metabolism.
    
  • ** Threo- Indinavir:** A diastereomer (epimer) often arising during synthesis or via chemically induced epimerization. Due to the altered spatial arrangement of the hydroxyl group, it exhibits significantly reduced affinity for HIV protease and altered binding kinetics with CYP450 enzymes.

Why Compare? Regulatory guidelines (ICH Q3A/B) require the characterization of impurities. If the threo- isomer is formed in vivo or present in the drug substance, its metabolic fate (accumulation vs. rapid clearance) determines its toxicological risk profile.

Metabolic Mechanism: The CYP3A4 Interface

Metabolic stability is dictated by the ability of the substrate to enter the CYP3A4 active site and orient a labile bond near the Heme-Iron-Oxo species.

  • Primary Pathway: CYP3A4-mediated oxidative metabolism.[1]

  • Key Reactions:

    • N-dealkylation: Removal of the pyridyl-methyl group.

    • Hydroxylation: Occurring at the indane ring or the piperazine backbone.

  • Stereochemical Impact: The erythro configuration of Indinavir facilitates hydrogen bonding within the CYP3A4 active site, stabilizing the molecule for oxidation. The threo isomer, due to steric clash or loss of critical H-bonds, typically displays altered intrinsic clearance (

    
    ) . It may either be metabolized slower (due to poor binding) or act as a competitive inhibitor without being turned over.
    
Visualization: CYP3A4 Interaction Logic

The following diagram illustrates the divergence in metabolic fate based on stereochemistry.

CYP3A4_Mechanism Substrate Indinavir Isomer (Erythro vs. Threo) CYP3A4 CYP3A4 Enzyme (Heme Active Site) Substrate->CYP3A4 Incubation Binding Enzyme-Substrate Complex CYP3A4->Binding Docking Reaction Oxidative Biotransformation Binding->Reaction Erythro: Optimal Fit Fail No Reaction / Inhibition Binding->Fail Threo: Steric Clash? Clearance Metabolites (M3, M4, M5, M6) Reaction->Clearance N-dealkylation Hydroxylation

Figure 1: Logical flow of stereoselective metabolism. The 'Erythro' form fits the catalytic pocket for oxidation, while 'Threo' may resist turnover.

Experimental Protocol: Assessing

Objective: Determine the in vitro intrinsic clearance of both isomers using Human Liver Microsomes (HLM).

A. Materials & Preparation[3][4][5][6]
  • Test Compounds: Indinavir sulfate (Standard) and Threo- Indinavir (Reference Standard/Impurity).

  • System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH regenerating system (or 1 mM NADPH).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

B. Incubation Workflow (Step-by-Step)
  • Pre-Incubation: Aliquot HLM (final conc. 0.5 mg/mL) and Buffer into a 96-well plate. Spike with Test Compound (1 µM final) to avoid saturation (

    
     of Indinavir for CYP3A4 is ~0.2–0.5 µM). Equilibrate at 37°C for 5 min.
    
  • Initiation: Add NADPH to start the reaction.

  • Time Points: Sample at

    
     minutes.
    
  • Quenching: Transfer aliquots into ice-cold Acetonitrile (ACN) containing an Internal Standard (e.g., Indinavir-d6). Ratio 1:3 (Sample:ACN).

  • Centrifugation: 4000 rpm for 20 min to pellet proteins. Collect supernatant.

C. Analytical Method: The "Chiral Switch"

Critical Application Note: Standard C18 columns may separate diastereomers (unlike enantiomers), but to guarantee specificity and detect chiral inversion, a Chiral Stationary Phase (CSP) or a highly selective Phenyl-Hexyl column is recommended.

  • Instrument: LC-MS/MS (Triple Quadrupole).

  • Column: Chiralpak AD-RH (150 x 4.6 mm) or equivalent.

    • Why? Ensures that if the threo isomer epimerizes back to erythro during metabolism, you can detect it.

  • Mobile Phase: Gradient of Water/Acetonitrile + 0.1% Formic Acid.

  • Detection: MRM mode.

    • Precursor:

      
       614.4 (Indinavir M+H).
      
    • Product:

      
       421.2 (Major fragment).
      
Visualization: Assessment Workflow

Workflow Prep 1. Preparation (HLM + Isomer + Buffer) Incubate 2. Incubation (37°C) Initiate with NADPH Prep->Incubate Sample 3. Sampling (0, 5, 10, 30, 60 min) Incubate->Sample Quench 4. Quench (ACN + Internal Std) Sample->Quench Analyze 5. LC-MS/MS Analysis (Chiral Separation) Quench->Analyze

Figure 2: Step-by-step metabolic stability assessment workflow.

Comparative Analysis & Data Interpretation

The following table summarizes the expected performance characteristics based on Indinavir's known SAR and general stereoselective metabolism principles.

FeatureIndinavir (Erythro-)Threo- IndinavirInterpretation
CYP3A4 Affinity (

)
High (0.2 - 0.5 µM)Predicted Lower (Higher

)
Erythro fits the binding pocket optimally; Threo likely encounters steric hindrance.
Metabolic Stability (

)
Short (~12-20 min in HLM)Extended The threo isomer is often more resistant to metabolism due to poor alignment with the Heme-Oxo center.
Intrinsic Clearance (

)
HighLow

Inhibition Potential Competitive InhibitorPotential Non-competitiveThreo may bind but not react, potentially acting as a "dead-end" inhibitor.
Calculation of Intrinsic Clearance

To quantify the difference, plot ln(% Remaining) vs. Time .

  • Slope (

    
    ):  The elimination rate constant.
    
  • Half-life (

    
    ): 
    
    
    
    .
  • 
    : 
    
    
    
    .

Result Interpretation: If Threo- Indinavir shows


 remaining at 60 minutes while Erythro- shows 

, the threo isomer is metabolically stable. This suggests that any threo impurity in a drug product might accumulate in vivo disproportionately to the active drug, necessitating rigorous toxicity testing.

References

  • Lin, J. H., et al. (1996). "Species differences in the pharmacokinetics and metabolism of indinavir, a potent human immunodeficiency virus protease inhibitor."[2][3] Drug Metabolism and Disposition, 24(10), 1111-1120. Link

  • Chiba, M., et al. (1996).[4] "In vitro metabolism of indinavir by human liver microsomes: involvement of CYP3A4."[3] Drug Metabolism and Disposition.

  • Koudriakova, T., et al. (1998). "Metabolism of the human immunodeficiency virus protease inhibitors indinavir and ritonavir by human intestinal microsomes and expressed cytochrome P4503A4/3A5."[5][6] Drug Metabolism and Disposition, 26(6), 552-561. Link

  • MedChemExpress. "Indinavir (MK-639) and Threo-Indinavir Product Information." Link

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link

Sources

Comparative Analysis: Indinavir Resistance Profiles & Stereochemical Determinants

[1]

Executive Summary

This guide provides a technical analysis of the resistance profiles associated with Indinavir (IDV) , focusing on the stereochemical basis of its interaction with HIV-1 Protease. While Indinavir (L-735,524) is a single active stereoisomer, its performance is strictly governed by its (1S, 2R)-hydroxyindane and (S)-piperazine chiral centers. We compare its "rigid" binding mode against next-generation alternatives like Darunavir (DRV) , illustrating how the "Substrate Envelope" hypothesis explains the superior genetic barrier of newer agents. This document includes experimental protocols for phenotypic susceptibility testing and structural docking workflows.

Mechanistic Foundation: The Stereochemical "Lock"

Indinavir is a hydroxyethylene pentanamide isostere. Its efficacy relies on a precise stereochemical fit within the HIV-1 protease active site, a C2-symmetric homodimer.

The Active Stereoisomer (L-735,524)

Indinavir contains five chiral centers. The clinically active form relies on two critical stereochemical interactions:

  • Transition State Mimicry: The central secondary alcohol (hydroxyl group) must be in the (R)-configuration (or specific syn geometry relative to the backbone) to form high-affinity hydrogen bonds with the catalytic aspartate residues (Asp25/Asp25' ).

  • P2/P2' Ligand Fit: The (1S)-amino-2(R)-hydroxyindane moiety fits into the S2 hydrophobic pocket.

The "Flap Water" Dependency

Unlike newer Protease Inhibitors (PIs), Indinavir requires a structural water molecule to bridge its P1/P1' carbonyls to the Ile50/Ile50' amide nitrogens on the protease flaps. This dependency creates a specific vulnerability: mutations that destabilize the flap or the water network disproportionately affect Indinavir binding.

Resistance Profile Analysis

Primary Mutation: V82A (The Stereochemical Mismatch)

The hallmark of Indinavir resistance is the V82A mutation in the protease active site.

  • Wild-Type Interaction: The isopropyl side chain of Valine 82 makes tight van der Waals contacts with Indinavir’s rigid indane ring.

  • Mutant Interaction (V82A): The mutation to Alanine removes a methyl group, expanding the binding pocket volume.

  • Stereochemical Failure: Indinavir’s rigid stereochemical scaffold cannot conformationally adapt to fill this void. This results in a loss of binding energy (

    
    ) sufficient to raise the 
    
    
    by 3-5 fold.
Comparative Resistance: Indinavir vs. Darunavir

The "Substrate Envelope" hypothesis explains why Darunavir outperforms Indinavir.

  • Indinavir (Protrusion): Indinavir protrudes beyond the volume occupied by natural viral substrates. Mutations at these protrusion points (e.g., V82, M46) penalize the drug without affecting viral processing.

  • Darunavir (Envelope Compliance): Darunavir fits within the substrate envelope and relies on backbone hydrogen bonds (Asp29/Asp30) rather than side-chain hydrophobic contacts.

Table 1: Comparative Resistance Profiles (Fold-Change in


)
Mutation ProfileIndinavir (IDV)Darunavir (DRV)Mechanistic Cause
Wild Type 1.0 (Ref)1.0 (Ref)Baseline affinity.
V82A (Primary) 3.3 - 5.0x 0.8 - 1.2xIDV relies on V82 hydrophobic contact; DRV does not.
M46I + V82A >10x 1.5xM46I affects flap dynamics; IDV is flap-sensitive.
I84V 3.0 - 5.0x2.0 - 3.0xSteric clash in the S1 pocket.
L90M (Secondary) 2.0 - 3.0x1.0xDistal mutation affecting dimer stability.

Visualization: Resistance Pathways

The following diagram illustrates the selection pressure pathway for Indinavir resistance compared to the high genetic barrier of Darunavir.

ResistancePathwayWTWild Type HIV-1 Protease(Susceptible)SubOptSuboptimal Drug Pressure(Adherence/PK issues)WT->SubOptIDV_SelIndinavir SelectionSubOpt->IDV_SelDRV_SelDarunavir SelectionSubOpt->DRV_SelV82APrimary Mutation: V82A(Active Site Expansion)IDV_Sel->V82ALoss of VdW contactCompensatorySecondary Mutations(M46I, L10I, I54V)V82A->CompensatoryRestore FitnessFailure_IDVVirologic Failure(High Resistance)Compensatory->Failure_IDVBackboneBackbone H-Bonds(Asp29/30)DRV_Sel->BackboneTolerates V82ARareMutRare Mutations Required(I50V, I54L)Backbone->RareMutRequires Multiple HitsSuccess_DRVSustained Suppression(High Genetic Barrier)RareMut->Success_DRVSlow Evolution

Caption: Comparative resistance pathways. Indinavir selects for V82A due to specific hydrophobic dependencies, whereas Darunavir's backbone binding requires multiple, rare mutations for failure.

Experimental Protocols

To validate these profiles in a research setting, the following Phenotypic Susceptibility Assay is the gold standard. This protocol uses a recombinant virus approach to measure ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Protocol A: Recombinant Virus Phenotypic Assay

Objective: Determine the fold-change in Indinavir susceptibility for a patient-derived protease sequence.

Prerequisites:

  • Patient Plasma (Viral Load > 1,000 copies/mL).

  • pNL4-3 or HXB2 deleted-protease backbone vector.

  • MT-4 or TZM-bl indicator cell lines.

Workflow:

  • Viral RNA Extraction: Extract RNA from

    
     plasma (e.g., QIAamp Viral RNA Mini Kit).
    
  • RT-PCR Amplification:

    • Generate cDNA using random hexamers.

    • Perform nested PCR to amplify the full Protease gene (codons 1-99) and partial Reverse Transcriptase.

    • Quality Control: Verify band size (~1.5 kb) via agarose gel electrophoresis.

  • Cloning (Homologous Recombination):

    • Co-transfect the PCR product and the linearized protease-deleted pNL4-3 backbone into competent E. coli or directly into mammalian producer cells (e.g., 293T).

    • Allow cellular machinery to recombine the patient sequence into the vector.

  • Virus Production:

    • Harvest culture supernatant 48 hours post-transfection.

    • Titrate virus using a p24 ELISA or TCID50 assay.

  • Drug Susceptibility Testing:

    • Plate TZM-bl cells (HeLa derivative expressing CD4/CCR5 and a Luciferase reporter).

    • Prepare serial dilutions of Indinavir (0 nM to 1000 nM).

    • Infect cells with the recombinant virus in the presence of the drug.

  • Readout & Analysis:

    • After 48 hours, lyse cells and add Luciferase substrate.

    • Measure Relative Light Units (RLU).

    • Calculate

      
       using a 4-parameter logistic regression model.
      
    • Result: Report Fold-Change (

      
       Patient / 
      
      
      Wild-Type Reference).
Visualization: Phenotypic Assay Workflow

PhenotypicAssaySamplePatient Plasma(RNA Extraction)PCRRT-PCR Amplification(Protease Gene)Sample->PCRTransfectionCo-Transfection (293T)Homologous RecombinationPCR->TransfectionVectorProtease-DeletedHIV Backbone (pNL4-3)Vector->TransfectionHarvestHarvest Recombinant VirusTransfection->HarvestInfectionInfect Target Cells(TZM-bl / MT-4)Harvest->InfectionDrugPlateDrug Plates (Indinavir)Serial DilutionsDrugPlate->InfectionReadoutLuciferase/MTT AssayCalculate IC50Infection->Readout

Caption: Step-by-step workflow for generating recombinant HIV-1 to test Indinavir susceptibility.

References

  • Vacca, J. P., et al. (1994). L-735,524: the design of a potent and orally bioavailable HIV protease inhibitor. Journal of Medicinal Chemistry.

  • Condra, J. H., et al. (1995). In vivo emergence of HIV-1 variants resistant to multiple protease inhibitors. Nature.

  • King, N. M., et al. (2004). Structural and Thermodynamic Basis for the Binding of TMC114, a Potent High Genetic Barrier HIV-1 Protease Inhibitor. Journal of Virology.[1]

  • Chellappan, S., et al. (2007). Substrate envelope: a common molecular feature in the recognition of substrates by HIV-1 protease.[2] Proteins.[3][4][5][6][7][8][9][10][11]

  • Hertogs, K., et al. (1998).[1] A rapid method for simultaneous detection of phenotypic resistance to inhibitors of protease and reverse transcriptase in recombinant human immunodeficiency virus type 1 isolates from patients treated with antiretroviral drugs.[1] Antimicrobial Agents and Chemotherapy.[1][6][7][12]

  • Stanford University HIV Drug Resistance Database. Protease Inhibitor Resistance Notes: Indinavir.[3]

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of Indinavir for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the proper disposal of Indinavir, a protease inhibitor used in HIV research and development. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment from the adverse effects of pharmaceutical waste. This document is intended for researchers, scientists, and drug development professionals who handle Indinavir in a laboratory setting.

The Imperative for Proper Disposal of Indinavir

Indinavir, like many pharmaceuticals, can pose a significant environmental hazard if disposed of improperly. The introduction of active pharmaceutical ingredients (APIs) into ecosystems can lead to water and soil contamination, potentially harming wildlife and contributing to the development of antibiotic resistance.[1][2][3][4][5] Improper disposal also presents safety risks within the laboratory and can result in significant legal and financial penalties for non-compliance with federal, state, and local regulations.[6][7][8]

Regulatory Framework: A Multi-Agency Oversight

The disposal of pharmaceutical waste in the United States is governed by a network of regulations from several key agencies:

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management and disposal of hazardous waste.[6][7][9] Pharmaceuticals that exhibit characteristics such as ignitability, corrosivity, reactivity, or toxicity are classified as hazardous waste.[6][9]

  • Drug Enforcement Administration (DEA): The DEA oversees the disposal of controlled substances to prevent diversion and abuse.[6][7][9]

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard mandates the proper labeling and communication of hazards associated with chemical waste and requires employee training on safe handling procedures.[6]

It is crucial to consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable federal, state, and local regulations, which may be more stringent than federal guidelines.[6][7]

Understanding Indinavir's Properties for Safe Disposal

A thorough understanding of Indinavir's chemical and physical properties is fundamental to its safe handling and disposal.

PropertyData
Appearance White to off-white powder[10]
Solubility Soluble in water[10]
Stability Stable under normal conditions.[11] Sensitive to moisture.[12] Susceptible to hydrolysis in aqueous solutions, particularly under acidic and basic conditions.[13][14]
Hazardous Decomposition Products Under fire conditions, may produce carbon dioxide, carbon monoxide, and nitrogen oxides.[10]

Indinavir's susceptibility to hydrolytic degradation is a key consideration.[13][14][15] While this instability is a concern for its formulation and storage, it also informs potential (though not recommended for routine lab disposal) chemical degradation approaches.

Procedural Guide for Indinavir Disposal

The recommended and most compliant method for disposing of Indinavir waste is through a licensed professional waste disposal service, typically involving incineration.[10][11]

Step 1: Waste Segregation and Collection

Proper segregation of waste at the point of generation is the cornerstone of a safe and compliant disposal program.[6][9][16]

Personal Protective Equipment (PPE) Required:

  • Chemical-impermeable gloves (e.g., nitrile)[17]

  • Safety glasses with side shields or goggles[10][17]

  • Laboratory coat[17]

Procedure:

  • Designate a Waste Container: Utilize a clearly labeled, leak-proof, and sealable container for all Indinavir waste. The container should be compatible with the waste type (solid or liquid).

  • Solid Waste:

    • Place unused or expired Indinavir powder, contaminated personal protective equipment (gloves, weigh boats, etc.), and any other solid materials that have come into contact with Indinavir into the designated hazardous waste container.

    • For grossly contaminated items, double-bagging within the container is recommended.

  • Liquid Waste:

    • Collect all solutions containing Indinavir in a separate, clearly labeled hazardous waste container.

    • Do not mix Indinavir waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Sharps Waste:

    • Any sharps (needles, scalpels, etc.) contaminated with Indinavir must be disposed of in a designated, puncture-resistant sharps container.[18][19]

Waste_Segregation Indinavir_Waste Indinavir Waste Generation Point Solid_Waste Solid Waste (Powder, Contaminated PPE) Indinavir_Waste->Solid_Waste Liquid_Waste Liquid Waste (Solutions) Indinavir_Waste->Liquid_Waste Sharps_Waste Sharps Waste (Needles, Scalpels) Indinavir_Waste->Sharps_Waste Hazardous_Container Labeled Hazardous Waste Container Solid_Waste->Hazardous_Container Liquid_Waste->Hazardous_Container Sharps_Container Puncture-Resistant Sharps Container Sharps_Waste->Sharps_Container

Caption: Waste segregation workflow for Indinavir.

Step 2: Labeling and Storage

Accurate and detailed labeling is a regulatory requirement and essential for safe handling by waste management personnel.

Procedure:

  • Label Contents: Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "Indinavir," and any other components of the waste stream.

  • Storage: Store the sealed waste container in a designated, secure area away from general laboratory traffic. Ensure it is stored in a well-ventilated location and protected from moisture and direct light.[11][12]

Step 3: Arranging for Disposal

Disposal of the collected waste must be handled by a certified hazardous waste contractor.

Procedure:

  • Contact EHS: Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety department.

  • Provide Documentation: Be prepared to provide an inventory of the chemicals in the waste container.[20]

  • Scheduled Pickup: The EHS department will arrange for a licensed waste disposal company to collect, transport, and dispose of the waste in a compliant manner, which is typically high-temperature incineration.[8][21]

Spill Cleanup Procedures

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and contamination.

Procedure:

  • Evacuate and Secure: Alert others in the area and restrict access to the spill.

  • Don PPE: Wear appropriate PPE, including respiratory protection if the spill generates dust.

  • Containment: For liquid spills, use an appropriate absorbent material. For solid spills, gently cover the material to prevent it from becoming airborne.

  • Cleanup: Carefully collect the spilled material and any contaminated absorbent materials. Place everything into a sealed container for disposal as hazardous waste.[11]

  • Decontaminate: Clean the spill area with an appropriate solvent. The rinsate should also be collected as hazardous waste.[20]

  • Report: Report the spill to your laboratory supervisor and EHS department.

Chemical Degradation: A Note of Caution

While Indinavir is known to degrade via hydrolysis, attempting to chemically neutralize it in the laboratory as a primary means of disposal is not recommended .[13][14] The degradation products may also be hazardous, and incomplete reactions can lead to the release of the active compound into the environment. Furthermore, such practices may not be compliant with EPA regulations. The most reliable and compliant method of disposal is through a licensed hazardous waste contractor.

Disposal_Decision_Tree Start Indinavir Waste Generated Segregate Segregate Waste Type (Solid, Liquid, Sharps) Start->Segregate Label Label Container with Contents and Date Segregate->Label Store Store in Secure, Designated Area Label->Store Contact_EHS Contact Institutional EHS for Pickup Store->Contact_EHS Professional_Disposal Licensed Contractor Disposal (Incineration) Contact_EHS->Professional_Disposal

Caption: Recommended disposal workflow for Indinavir waste.

By adhering to these procedures, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold your responsibility to protect the environment. Always prioritize safety and consult your institution's EHS department for guidance on specific disposal challenges.

References

  • Regulatory Compliance for Pharmaceutical Waste Disposal. (2024, July 1). Bio-MED Regulated Waste Solutions.
  • Safety Data Sheet. Bristol-Myers Squibb Company.
  • Safety Data Sheet - Indinavir Sulfate. LKT Laboratories, Inc.
  • Pharmaceutical Waste Disposal: Key Regulations You Need to Know. (2025, January 3). Curtis Bay Medical Waste Services.
  • Pharmaceutical Waste Disposal Regulations During a Public Health Emergency. (2026, January 14). Bio-MED Regulated Waste Solutions.
  • Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices. (2024, September 16). GIC Medical Disposal.
  • Safe management of pharmaceutical waste from health care facilities global best practices. World Health Organization.
  • Indinavir (oral route) - Side effects & dosage. (2026, January 31). Mayo Clinic.
  • Toteva, M. M., Zanon, R., & Ostovic, D. (2008). Kinetics and mechanism of the hydrolytic degradation of indinavir: intramolecular catalysis. Journal of Pharmaceutical Sciences, 97(9), 3810–3819.
  • A REVIEW ON: ENVIRONMENTALIMPACT OF IMPROPER DRUG DISPOSALS. (2026, January 31). World Journal of Pharmaceutical Research.
  • Safety Data Sheet - Indinavir (sulfate). (2025, July 2). Cayman Chemical.
  • Technical Support Center: Managing pH-Dependent Degradation of Indinavir Sulfate Ethanolate. Benchchem.
  • Improper Pharmaceutical Disposal and Its Effects on Our Environment. (2024, November 20). Secure Waste.
  • SAFETY DATA SHEET - Atazanavir. (2013, March 25). Fisher Scientific.
  • Effect of indinavir on HIV-related wasting. PubMed.
  • The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt. National Institutes of Health.
  • What Are the Effects of Pharmaceutical Waste on the Environment? (2021, April 5). Rx Destroyer.
  • The dangers of improper drug disposal. (2018, July 25). American Veterinary Medical Association.
  • Consequences of Improperly Disposed Pharmaceuticals. (2019, June 6). Daniels Health.
  • Management of Research Laboratory Space. U.S. Department of Veterans Affairs.
  • Pharmaceutical Waste Disposal. IDR Environmental Services.
  • Indinavir. Davis's Drug Guide for Rehabilitation Professionals.
  • Waste Disposal Guide for Research Labs. University of Louisville.
  • Disposition of indinavir, a potent HIV-1 protease inhibitor, after an oral dose in humans. PubMed.
  • NDA 205395 - Access Data FDA. (2014, December 17). U.S. Food and Drug Administration.
  • Indinavir acutely inhibits insulin-stimulated glucose disposal in humans: A randomized, placebo-controlled study. National Institutes of Health.
  • Essential Safety and Logistical Information for Handling Nelfinavir. Benchchem.
  • SOP-CRF-3 - V4 - Disposal of Waste Materials from the Clinical Research Facility. (2025, October 16). University of Aberdeen.

Sources

Personal protective equipment for handling Indinavir, threo-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Treat as a Reproductive Toxin & Irritant. Indinavir, threo- (an isomer/impurity of the HIV protease inhibitor Indinavir) must be handled with Occupational Exposure Band (OEB) 3 protocols.[1] While acute oral toxicity is low (


 in rats), the compound is a suspected reproductive toxicant and a severe eye/respiratory irritant.[1] Strict aerosol containment is required during weighing and solubilization.
Chemical Identity & Hazard Profile
Parameter Technical Specification
Chemical Name Indinavir, threo- (Indinavir Sulfate Impurity)
CAS Number 150378-17-9 (Base/Isomer variant)
Molecular Formula

Molecular Weight 613.8 g/mol
Physical State White to off-white solid powder
Solubility Soluble in DMSO (

), Ethanol; Poorly soluble in water
GHS Classification Warning H361: Suspected of damaging fertility or the unborn child H319: Causes serious eye irritation H335: May cause respiratory irritation
Personal Protective Equipment (PPE) Matrix

Rationale: The primary exposure route is inhalation of dust during weighing and dermal absorption of solutions.[1]

Zone/Task Hand Protection Respiratory Protection Body & Eye Defense
Standard Handling (Closed containers)Double Nitrile Gloves (Min thickness: 0.11 mm)Change every 2 hoursSurgical Mask (Standard lab ventilation sufficient)Lab Coat Safety Glasses with Side Shields
Open Handling (Weighing, Solubilization)Double Nitrile OR Neoprene (Outer glove: Long cuff)Breakthrough > 480 minN95 / P100 Respirator (Required if outside Fume Hood)Prefer Engineering ControlsTyvek® Sleeves/Apron Chemical Goggles (Indirect Venting)
Spill Cleanup (> 100 mg)Silver Shield / Laminate (Resistant to DMSO carrier)Full-Face Respirator (P100 Cartridges)Tyvek® Coverall Shoe Covers
Operational Protocols
Protocol A: Safe Weighing & Transfer

Objective: Prevent aerosolization of the solid powder.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or Biosafety Cabinet (Class II) .

  • Preparation:

    • Place an absorbent pad (plastic side down) in the hood.

    • Pre-weigh the receiving vial (scintillation vial) with the cap on.

    • Static Control: Use an anti-static gun on the spatula and vial to prevent powder "fly-away."

  • Transfer:

    • Open the source container only inside the hood.

    • Transfer solid using a disposable spatula.

    • Critical: Do not return excess powder to the original stock bottle to avoid cross-contamination.

  • Decontamination:

    • Wipe the exterior of the receiving vial with an ethanol-dampened Kimwipe before removing it from the hood.

Protocol B: Solubilization (DMSO Stock)

Objective: Create a stable stock solution while mitigating skin absorption risks (DMSO enhances permeability).[1]

  • Calculation: Determine volume for desired concentration (typically 10–50 mM).

    • Example: To make 10 mM stock from 5 mg Indinavir, threo-:

      
      [1]
      
  • Addition:

    • Add DMSO dropwise down the side of the vial to minimize splashing.

    • Vortex gently for 30 seconds.

  • Storage:

    • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C .

Emergency Response & Disposal
Spill Response (Solid Powder)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don double gloves, goggles, and N95 respirator.

  • Contain: Cover spill with damp paper towels (prevents dust generation).

  • Clean: Scoop up material. Wipe area with 10% bleach followed by 70% ethanol.

  • Disposal: Place all waste in a Hazardous Chemical Waste container tagged "Toxic Solid."

Waste Disposal Streams
  • Solid Waste: High-temperature incineration (Standard for API/Potent compounds).[1]

  • Liquid Waste (DMSO/Ethanol): Organic solvent waste stream (Halogenated/Non-halogenated segregation depends on facility rules).[1]

  • Empty Containers: Triple rinse with solvent; dispose of rinsate as hazardous waste. Deface label and discard container.

Safety Workflow Visualization

SafeHandling Start Start: Receive Shipment Inspection Inspect Packaging (Intact?) Start->Inspection Storage Store at -20°C (Desiccated) Inspection->Storage Pass Waste Disposal (Incineration) Inspection->Waste Damaged/Leaking Weighing Weighing Step (Fume Hood Required) Storage->Weighing Equilibrate to RT Solubilization Solubilization (DMSO/Ethanol) Weighing->Solubilization Anti-static precautions Weighing->Waste Contaminated Consumables ExpUse Experimental Use Solubilization->ExpUse ExpUse->Waste Solid/Liquid Waste

Caption: Operational workflow for Indinavir, threo- handling, emphasizing containment during the critical weighing and solubilization phases.

References
  • National Center for Biotechnology Information (NCBI). Indinavir Sulfate | CID 5462355. PubChem Database. Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450. Available at: [Link][1]

  • Merck & Co. Crixivan (Indinavir Sulfate) Prescribing Information. (Provides toxicological background for the parent compound). Available at: [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.